molecular formula C5H14ClNO B068609 O-(2,2-dimethylpropyl)hydroxylamine hydrochloride CAS No. 187399-72-0

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Cat. No.: B068609
CAS No.: 187399-72-0
M. Wt: 139.62 g/mol
InChI Key: NNOXCPGCDWRACS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride is a specialized chemical reagent offered for research and development purposes. This compound is a derivative of hydroxylamine, a molecule known for its role as a versatile building block in organic synthesis and its properties as a reducing agent . As a substituted hydroxylamine, it holds potential value in various synthetic pathways. Hydroxylamine derivatives are commonly employed in the synthesis of oximes from aldehydes and ketones, and as precursors to other functionalized amines . Furthermore, O-alkylhydroxylamine derivatives serve as critical reactants and protecting groups in multi-step synthetic processes, including the construction of complex molecules for pharmaceutical and fine chemical research . Handling and Safety: Researchers should note that hydroxylamine and its derivatives can exhibit toxicity and should be handled with appropriate precautions. Systemic absorption can act as a reducing agent and may interfere with biological processes . Proper personal protective equipment and safety protocols are essential. Product Information: CAS Number: 23103182 Molecular Formula: C 5 H 14 ClNO Format: Solid This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use, or for application to humans or animals.

Properties

IUPAC Name

O-(2,2-dimethylpropyl)hydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-5(2,3)4-7-6;/h4,6H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNOXCPGCDWRACS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20630580
Record name O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187399-72-0
Record name O-(2,2-Dimethylpropyl)hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20630580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis and characterization of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride

Introduction: The Significance of O-Alkylated Hydroxylamines

O-alkylated hydroxylamines are a pivotal class of reagents in modern organic synthesis and medicinal chemistry. Their unique structure, featuring a nucleophilic nitrogen atom adjacent to an oxygen, allows for the formation of oximes and oxime ethers, which are critical functional groups in the development of novel therapeutic agents. These moieties serve as versatile bioisosteres for other functional groups, enhancing metabolic stability, modulating lipophilicity, and improving the pharmacokinetic profiles of drug candidates.[1] O-(2,2-dimethylpropyl)hydroxylamine, also known as O-neopentylhydroxylamine, incorporates a sterically demanding neopentyl group. This bulky, lipophilic moiety is of particular interest to drug development professionals for its ability to impart unique conformational constraints and shield adjacent functional groups from enzymatic degradation. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of a robust synthetic pathway to its stable hydrochloride salt, detailed characterization protocols, and the scientific rationale underpinning the experimental design.

Part 1: Synthesis of this compound

The synthesis of O-alkylated hydroxylamines is most effectively and safely achieved through the alkylation of a protected hydroxylamine equivalent, followed by deprotection. Direct alkylation of hydroxylamine is often plagued by low yields and over-alkylation, producing undesired N,O-dialkylated and N,N-dialkylated byproducts. The chosen strategy, known as the Gabriel synthesis for O-substituted hydroxylamines, utilizes N-hydroxyphthalimide as a stable and efficient hydroxylamine surrogate. This method offers excellent control over the reaction, preventing over-alkylation and leading to high yields of the desired product.[2]

The overall synthetic pathway is a three-step process:

  • Alkylation: Nucleophilic substitution reaction between the potassium salt of N-hydroxyphthalimide and neopentyl bromide.

  • Deprotection: Cleavage of the phthaloyl protecting group from the intermediate, N-(neopentyloxy)phthalimide, using hydrazine.

  • Salt Formation: Conversion of the resulting free base, O-(2,2-dimethylpropyl)hydroxylamine, into its more stable and easily handled hydrochloride salt.

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Deprotection (Hydrazinolysis) cluster_step3 Step 3: Salt Formation N_hydroxy N-Hydroxyphthalimide Intermediate_salt Potassium Phthalimide Salt N_hydroxy->Intermediate_salt 1. KOH KOH Intermediate_product N-(Neopentyloxy)phthalimide Intermediate_salt->Intermediate_product 2. Neopentyl_Br Neopentyl Bromide Neopentyl_Br->Intermediate_product DMF DMF, 60°C Free_base O-(2,2-dimethylpropyl)hydroxylamine (Free Base) Intermediate_product->Free_base Hydrazine Hydrazine Hydrazine Monohydrate (N2H4·H2O) Ethanol Ethanol, Reflux Final_product O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride Free_base->Final_product HCl HCl HCl in Ether

Caption: Synthetic route to O-(2,2-dimethylpropyl)hydroxylamine HCl.

Rationale for Experimental Choices
  • Choice of Base and Solvent (Step 1): Potassium hydroxide (KOH) is used to deprotonate N-hydroxyphthalimide, forming the potassium phthalimide salt. This salt is a potent nucleophile. Dimethylformamide (DMF) is selected as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the SN2 reaction with the primary alkyl halide, neopentyl bromide.

  • Choice of Deprotection Agent (Step 2): Hydrazine monohydrate is the classic and most efficient reagent for cleaving the phthaloyl group.[2] It reacts with N-(neopentyloxy)phthalimide to form the highly stable and insoluble phthalhydrazide, which precipitates from the reaction mixture, driving the reaction to completion according to Le Châtelier's principle.

  • Choice of Salt Formation (Step 3): The free O-alkylhydroxylamine is an oil and can be unstable upon prolonged storage. Conversion to the hydrochloride salt using a solution of hydrogen chloride in a non-polar solvent like diethyl ether precipitates the product as a stable, crystalline solid. This form is significantly easier to handle, weigh, and store, ensuring long-term purity and viability.[3]

Detailed Experimental Protocol: Synthesis

Step 1: N-(2,2-dimethylpropoxy)phthalimide

  • To a stirred solution of N-hydroxyphthalimide (16.3 g, 100 mmol) in DMF (200 mL) at room temperature, add powdered potassium hydroxide (5.6 g, 100 mmol) portion-wise.

  • Stir the resulting suspension for 30 minutes until a homogenous solution of the potassium salt is formed.

  • Add 1-bromo-2,2-dimethylpropane (neopentyl bromide) (15.1 g, 100 mmol) to the reaction mixture.

  • Heat the mixture to 60°C and maintain for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction to room temperature and pour it into 600 mL of ice-cold water.

  • The white precipitate of N-(neopentyloxy)phthalimide is collected by vacuum filtration, washed thoroughly with water, and dried under vacuum.

Step 2: O-(2,2-dimethylpropyl)hydroxylamine (Free Base)

  • Suspend the dried N-(neopentyloxy)phthalimide (23.3 g, 100 mmol) in ethanol (300 mL).

  • Add hydrazine monohydrate (5.5 mL, ~110 mmol) to the suspension.

  • Heat the mixture to reflux for 2 hours. A thick white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate. Wash the solid with a small amount of cold ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol. The residue contains the crude free base.

Step 3: this compound

  • Dissolve the crude residue from Step 2 in diethyl ether (150 mL).

  • Cool the solution in an ice bath to 0-5°C.

  • Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring until the solution becomes acidic (test with pH paper) and a white precipitate forms.

  • Continue stirring for an additional 30 minutes in the ice bath.

  • Collect the white crystalline product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield this compound.

Part 2: Characterization of the Final Product

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques provide a comprehensive profile of the compound.

Physical and Chemical Properties
PropertyValueSource/Analogue
Molecular Formula C₅H₁₄ClNO-
Molecular Weight 139.62 g/mol -
Appearance White to off-white crystalline solidVisual Inspection
Melting Point ~125-130 °C (expected)Analogy to[4]
Solubility Soluble in water, methanolAnalogy to[5]
Spectroscopic Data

1. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is the most powerful tool for unambiguous structure elucidation. Spectra should be recorded in a deuterated solvent such as D₂O or DMSO-d₆.

  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals corresponding to the different proton environments in the molecule.

  • ¹³C NMR: The carbon NMR spectrum will confirm the carbon framework of the neopentyl group.

¹H NMR (Predicted, in D₂O) ¹³C NMR (Predicted, in D₂O)
Chemical Shift (δ, ppm) Multiplicity
~1.00singlet
~3.80singlet
~4.90 (broad)singlet

Causality: The singlet at ~1.00 ppm for nine protons is the hallmark of the tert-butyl group within the neopentyl moiety. The adjacent quaternary carbon prevents any proton-proton coupling. The two protons of the -CH₂- group are deshielded by the adjacent oxygen atom, resulting in a singlet around 3.80 ppm. The acidic amine protons (-NH₃⁺) are typically broad and may exchange with solvent protons.[6]

2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically recorded using a KBr pellet.

Wavenumber (cm⁻¹)IntensityAssignment
3200-2800 (broad)StrongN-H stretch of the ammonium salt (-NH₃⁺)
2960-2870StrongC-H stretch (aliphatic)
~1580MediumN-H bend (asymmetric)
~1470MediumC-H bend (CH₃ and CH₂)
~1050StrongC-O stretch

Causality: The very broad and strong absorption in the 3200-2800 cm⁻¹ region is characteristic of the stretching vibrations of the N-H bonds in an ammonium hydrochloride salt.[7][8] The strong C-O stretch confirms the presence of the alkoxy group.

3. Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The analysis is performed on the free base, O-(2,2-dimethylpropyl)hydroxylamine.

m/z ValueInterpretation
104.1[M+H]⁺ (Molecular ion of the free base + H⁺)
57.1[C(CH₃)₃]⁺ (tert-butyl cation, a characteristic fragment)

Causality: Under electrospray ionization (ESI) in positive mode, the free base will be protonated to give the [M+H]⁺ ion. A major fragmentation pathway for neopentyl compounds is the loss of the alkoxyamine moiety to form the very stable tert-butyl cation (m/z = 57), which would likely be the base peak in the spectrum.[9][10]

Safety and Handling

Hydroxylamine derivatives should be handled with care. This compound is expected to be an irritant to the skin, eyes, and respiratory tract.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for related compounds for detailed handling and disposal information.[12]

Applications in Drug Discovery

The primary application of this compound is as a building block for creating oxime ethers. It can be reacted with aldehydes or ketones present in drug candidates or intermediates to install the neopentyloxyamino moiety. This modification can:

  • Enhance Metabolic Stability: The bulky neopentyl group can sterically hinder sites of metabolic attack.

  • Increase Lipophilicity: The hydrocarbon-rich neopentyl group increases the molecule's affinity for lipid environments, which can improve cell membrane permeability.

  • Modulate Receptor Binding: The specific size and shape of the group can influence how a molecule fits into a biological target's binding pocket.

Hydroxylamine hydrochloride and its derivatives are widely used as reagents in the synthesis of various pharmaceuticals, including anticancer drugs and sulfonamides.[13][14]

Conclusion

This guide has outlined a robust and reliable method for the synthesis of this compound, a valuable reagent for medicinal chemistry and drug discovery. The presented three-step synthesis, based on the well-established Gabriel methodology, provides a clear and logical pathway with high potential for success. The comprehensive characterization plan, including NMR, IR, and MS, provides the necessary framework for researchers to verify the structure and purity of the final product with confidence. By understanding the causality behind the experimental choices and analytical data, scientists can effectively synthesize and utilize this important building block in the development of next-generation therapeutics.

References

  • Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride and Acetoxime.
  • da Silva, J. G., et al. (n.d.). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Royal Society of Chemistry.
  • Sigma-Aldrich. (n.d.). O-(2-methylpropyl)hydroxylamine hydrochloride.
  • Agarwal, D., et al. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. Research Journal of Chemical Sciences, 4(10), 54-57.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000087).
  • National Center for Biotechnology Information. (n.d.). Hydroxylamine HCl - 4.1.1 FTIR Spectra. PubChem.
  • SpectraBase. (n.d.). Hydroxylamine, o-propyl-, hydrochloride.
  • National Center for Biotechnology Information. (n.d.). O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). PubChem.
  • Goel, O. P. (2009). Synthesis of N, O-dimethylhydroxylamine hydrochloride.
  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine.
  • Nuti, E., et al. (2021).
  • Google Patents. (n.d.). CN103073449A - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Giguère, P. A., & Liu, I. D. (1952). INFRARED SPECTRUM, MOLECULAR STRUCTURE, AND THERMODYNAMIC FUNCTIONS OF HYDROXYLAMINE. Canadian Journal of Chemistry, 30(11), 948-961.
  • ChemicalBook. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • National Center for Biotechnology Information. (n.d.). O-Isobutylhydroxylamine. PubChem.
  • ChemicalBook. (2022). The synthetic methods of hydroxylamine hydrochloride.
  • ResearchGate. (n.d.). ChemInform Abstract: Mass Spectrometry of Hydroxylamines, Oximes and Hydroxamic Acids.
  • ResearchGate. (n.d.). NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids.
  • Google Patents. (n.d.). Process for preparing hydroxylamine hydrochloride by adopting oxime acidolysis method.
  • ChemicalBook. (n.d.). Hydroxylamine hydrochloride(5470-11-1)IR1.
  • Google Patents. (n.d.). CN103304356A - Hydroxylamine synthesis method.
  • Google Patents. (n.d.). CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride.
  • Google Patents. (n.d.). CN103395756A - Preparation method of hydroxylamine hydrochloride.
  • Li, Y., et al. (2024). Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. American Journal of Biomedical Science and Research, 22(2).
  • NIST. (n.d.). Hydroxylamine, O-decyl-. NIST WebBook.
  • Google Patents. (n.d.). CN102675132A - Preparation method of phenoxybenzamine hydrochloride.
  • Fisher Scientific. (n.d.). N,O-Dimethylhydroxylamine hydrochloride, 98%.
  • Crich, D., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2828.
  • National Center for Biotechnology Information. (n.d.). Hydroxyamine hydrochloride. PubChem.

Sources

Navigating the Synthesis and Application of O-Alkylated Hydroxylamines: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth exploration of the chemistry, applications, and handling of O-alkylated hydroxylamine derivatives, a pivotal class of reagents in modern drug discovery and organic synthesis. This guide addresses the challenges in identifying specific derivatives and provides a broader framework for their effective use.

Introduction: The Versatility of O-Alkylated Hydroxylamines

O-alkylated hydroxylamines are a class of organic compounds characterized by an alkoxy group attached to the nitrogen atom of hydroxylamine. This structural motif imparts unique reactivity, making them valuable reagents in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries. Their ability to form stable oxime ethers with aldehydes and ketones, and to serve as precursors to a variety of nitrogen-containing heterocycles, underpins their significance.

A specific inquiry for "O-(2,2-dimethylpropyl)hydroxylamine hydrochloride," also known as O-neopentylhydroxylamine hydrochloride, reveals a notable challenge: a distinct CAS number and a list of commercial suppliers for this particular derivative are not readily identifiable in prominent chemical databases. This suggests that it is not a commonly available reagent. However, the broader family of O-alkylated hydroxylamines is well-represented and extensively utilized. This guide, therefore, provides a comprehensive technical overview of this chemical class, drawing on established knowledge of related, commercially available analogs to empower researchers in their synthetic endeavors.

Core Chemical Properties and Identification

While a specific CAS number for this compound remains elusive, it is crucial for researchers to accurately identify and characterize any novel compound. For known O-alkylated hydroxylamines, the CAS number is a key identifier.

Table 1: Examples of Commercially Available O-Alkylated Hydroxylamine Hydrochlorides

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
O-Ethylhydroxylamine hydrochloride3332-29-4C₂H₈ClNO97.55
O-(2-Methylpropyl)hydroxylamine hydrochloride6084-58-8C₄H₁₂ClNO125.60
O-Benzylhydroxylamine hydrochloride2687-43-6C₇H₁₀ClNO159.61
N,O-Dimethylhydroxylamine hydrochloride6638-79-5C₂H₈ClNO97.55

Synthesis of O-Alkylated Hydroxylamines: A Mechanistic Perspective

The synthesis of O-alkylated hydroxylamines can be approached through several strategic pathways. A common and effective method involves the N-protection of hydroxylamine, followed by O-alkylation and subsequent deprotection.

General Synthetic Workflow

A generalized synthetic scheme for the preparation of O-alkylated hydroxylamines is depicted below. The choice of protecting group (PG) is critical and is often an acyl or a related group that can be readily removed under conditions that do not cleave the desired O-alkyl bond.

G hydroxylamine Hydroxylamine protected_ha N-Protected Hydroxylamine hydroxylamine->protected_ha Protection (e.g., Acylation) o_alkylated N-Protected-O-Alkyl Hydroxylamine protected_ha->o_alkylated O-Alkylation (e.g., Alkyl Halide, Base) final_product O-Alkyl Hydroxylamine o_alkylated->final_product Deprotection (e.g., Hydrolysis)

Caption: Generalized workflow for the synthesis of O-alkylated hydroxylamines.

Step-by-Step Protocol for a Representative Synthesis

The following protocol outlines a typical procedure for the synthesis of an O-alkylated hydroxylamine, adaptable for various alkyl groups.

  • N-Protection of Hydroxylamine:

    • Dissolve hydroxylamine hydrochloride in a suitable solvent, such as water or a mixed aqueous-organic system.

    • Add a base, such as sodium carbonate or sodium hydroxide, to neutralize the hydrochloride and liberate the free hydroxylamine.

    • Introduce a protecting group reagent, for example, an acyl chloride or anhydride (e.g., ethyl chloroformate), under controlled temperature conditions to form the N-protected hydroxylamine. The choice of protecting group is crucial to prevent N-alkylation in the subsequent step.

  • O-Alkylation:

    • The N-protected hydroxylamine is dissolved in an appropriate aprotic solvent, such as dimethylformamide (DMF) or acetonitrile.

    • A base, such as sodium hydride or potassium carbonate, is added to deprotonate the hydroxyl group, forming an alkoxide.

    • The alkylating agent (e.g., an alkyl halide like neopentyl bromide for the target molecule) is added, and the reaction mixture is stirred, often with heating, to facilitate the Williamson ether synthesis.

  • Deprotection and Isolation:

    • Once the O-alkylation is complete, the protecting group is removed. For an N-ethoxycarbonyl group, this is typically achieved by acidic or basic hydrolysis.

    • The reaction mixture is then worked up to isolate the desired O-alkylated hydroxylamine. This often involves extraction and purification by distillation or crystallization of its hydrochloride salt.

Applications in Drug Discovery and Organic Synthesis

O-alkylated hydroxylamines are instrumental in the construction of various molecular architectures that are prevalent in medicinal chemistry.

Formation of Oximes and Oxime Ethers

The reaction of O-alkylated hydroxylamines with aldehydes and ketones yields stable O-alkyl oxime ethers. This reaction is widely used for:

  • Purification and characterization of carbonyl compounds.

  • Protecting carbonyl groups during multi-step syntheses.

  • Introducing functionalities for further transformations , as oximes can be reduced to amines or rearranged to amides (Beckmann rearrangement).

G R-C(=O)-R' Aldehyde or Ketone R-C(=N-O-Alkyl)-R' O-Alkyl Oxime Ether R-C(=O)-R'->R-C(=N-O-Alkyl)-R' + H2N-O-Alkyl - H2O H2N-O-Alkyl O-Alkyl Hydroxylamine

Caption: General reaction for the formation of O-alkyl oxime ethers.

Synthesis of Weinreb Amides

N,O-dimethylhydroxylamine hydrochloride is a particularly important reagent for the synthesis of Weinreb amides from carboxylic acids or their derivatives.[1] These amides are valuable intermediates because they react with organometallic reagents to produce ketones without the common side reaction of over-addition to form tertiary alcohols.[1] This controlled reactivity is a cornerstone of modern organic synthesis.

"Click Chemistry" and Bioorthogonal Reactions

The hydroxylamine functionality can participate in bioorthogonal "click" reactions, which are rapid, high-yielding, and tolerant of a wide range of functional groups. This has made O-alkylated hydroxylamines with additional reactive handles useful for bioconjugation, drug delivery, and the synthesis of complex biomolecules.[2]

Safety and Handling of Hydroxylamine Derivatives

Hydroxylamine and its derivatives should be handled with care due to their potential hazards.

Table 2: General Safety and Handling Precautions

Hazard CategoryPrecautionary Measures
Health Hazards Harmful if swallowed or in contact with skin.[3] Causes skin and serious eye irritation.[3] May cause an allergic skin reaction. Suspected of causing cancer. May cause damage to organs through prolonged or repeated exposure.
Physical Hazards May be corrosive to metals. Some hydroxylamine derivatives can be explosive, especially in the absence of their salt form.
Handling Use only in a well-ventilated area, preferably in a chemical fume hood.[4] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Avoid breathing dust. Wash hands thoroughly after handling.[3]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and metals.[3][4] Keep containers tightly closed.[4]

Always consult the specific Safety Data Sheet (SDS) for the particular hydroxylamine derivative being used.[3][4][5]

Conclusion

While the specific compound this compound is not readily cataloged, the broader class of O-alkylated hydroxylamines represents a powerful toolkit for the modern synthetic chemist. A thorough understanding of their synthesis, reactivity, and handling is essential for leveraging their full potential in the development of novel pharmaceuticals and other advanced materials. By applying the principles outlined in this guide, researchers can confidently and safely incorporate these versatile reagents into their synthetic strategies.

References

  • Fisher Scientific. "SAFETY DATA SHEET - Hydroxylamine hydrochloride." (2021).
  • Sigma-Aldrich. "SAFETY DATA SHEET - Hydroxylamine hydrochloride." (2025).
  • Fisher Scientific.
  • Apollo Scientific.
  • Loba Chemie.
  • Organic Syntheses. "HYDROXYLAMINE HYDROCHLORIDE." (n.d.).
  • ChemicalBook. "Method for synthesizing N, O-dimethylhydroxylamine hydrochloride." (n.d.).
  • Guidechem.
  • Parchem. "O-Cyclopentylhydroxylamine hydrochloride (Cas 1574118-06-1)." (n.d.).
  • Canada Chemical. "HYDROXYLAMINE HYDROCHLORIDE FOR SYNTHESIS." (n.d.).
  • Wikipedia. "N,O-Dimethylhydroxylamine." (2023).
  • ChemicalBook. "N,O-Dimethylhydroxylamine hydrochloride manufacturers and suppliers." (n.d.).
  • G. C. Vougogiannopoulou et al. "Recent applications of click chemistry in drug discovery." Expert Opinion on Drug Discovery, 2017.
  • PubChem. "O-ethylhydroxylamine hydrochloride." (n.d.).
  • Tokyo Chemical Industry Co., Ltd. "N,O-Dimethylhydroxylamine Hydrochloride 6638-79-5." (n.d.).
  • BLD Pharm. "6638-79-5|N,O-Dimethylhydroxylamine hydrochloride." (n.d.).

Sources

An In-Depth Technical Guide to the Solubility and Stability of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, also known as O-neopentylhydroxylamine hydrochloride (CAS No. 187399-72-0), is a substituted hydroxylamine derivative with potential applications in pharmaceutical synthesis and drug development.[1][2][3] As with any compound intended for such applications, a thorough understanding of its physicochemical properties is paramount. This technical guide provides a comprehensive framework for researchers, chemists, and drug development professionals to determine the aqueous and solvent solubility, as well as the chemical stability, of this compound. In the absence of extensive published data for this specific molecule, this document serves as a practical, field-proven guide to generating the necessary characterization data in a scientifically rigorous and efficient manner. We will detail the underlying principles and provide step-by-step protocols for solubility profiling and forced degradation studies, enabling the establishment of a robust stability-indicating analytical method.

Introduction and Physicochemical Characterization

The hydrochloride salt of O-(2,2-dimethylpropyl)hydroxylamine suggests it is a crystalline solid at ambient temperatures, a common characteristic of such salts which enhances handling and stability over the free base. The neopentyl group introduces significant steric bulk and lipophilicity, which will influence its solubility and interaction with biological systems.

A foundational step in characterizing a new chemical entity is the determination of its basic physicochemical properties. These parameters are critical as they influence everything from reaction kinetics to formulation development.

Melting Point Determination

The melting point is a crucial indicator of purity and identity. For a crystalline solid like a hydrochloride salt, a sharp melting range is expected.

Protocol for Melting Point Determination:

  • Ensure the sample is dry by placing it in a vacuum desiccator over a suitable desiccant for at least 24 hours.

  • Load a small, finely powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat at a rate of 10-15 °C/min until the temperature is approximately 20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C/min.

  • Record the temperature at which the first liquid appears (onset) and the temperature at which the entire sample is liquid (completion). This range is the melting point.

pKa and its Influence

The pKa of the protonated amine is a key determinant of its pH-dependent solubility. While not experimentally determined in the literature for this specific molecule, it can be estimated to be in the range of typical O-alkylhydroxylamines. This pKa value dictates the pH at which the compound transitions between its more soluble ionized form and its less soluble free base form.

Solubility Profiling

Solubility is a critical attribute that affects bioavailability, processability, and formulation design. For a hydrochloride salt of a basic compound, both solvent solubility and pH-dependent aqueous solubility must be characterized.

Equilibrium Solubility in Common Laboratory Solvents

Understanding the solubility in various organic solvents is essential for developing purification methods, analytical procedures, and potential non-aqueous formulations.

Protocol for Equilibrium Solubility Determination:

  • Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a selected solvent (see Table 1).

  • Seal the vials to prevent solvent evaporation.

  • Agitate the vials at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A shaking incubator or magnetic stirring plate can be used.

  • After equilibration, allow the suspensions to settle. If necessary, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent to a concentration within the working range of a calibrated analytical method (e.g., HPLC-UV).

  • Quantify the concentration of the dissolved compound.

  • Calculate the solubility in units of mg/mL or mol/L.

Table 1: Proposed Solvents for Solubility Screening

Solvent Class Specific Solvents Rationale for Inclusion
Protic Solvents Water, Methanol, EthanolHigh polarity, potential for hydrogen bonding.[4]
Dipolar Aprotic Acetonitrile, AcetoneIntermediate polarity, common in HPLC and synthesis.
Glycols Propylene Glycol, GlycerolCommon pharmaceutical excipients.[4]
Workflow for Solubility Determination

The following diagram illustrates the logical flow for determining the equilibrium solubility of the compound.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess compound to vials prep2 Add known volume of solvent prep1->prep2 equil1 Agitate at constant temp (24-48h) prep2->equil1 equil2 Centrifuge to pellet solid equil1->equil2 analysis1 Withdraw supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC-UV analysis2->analysis3 result1 Calculate Solubility (mg/mL) analysis3->result1

Caption: Workflow for Equilibrium Solubility Determination.

pH-Solubility Profile

For an ionizable compound, the pH-solubility profile is arguably the most critical piece of solubility data for pharmaceutical development. It reveals the pH range over which the compound remains in solution, which is vital for predicting its behavior in the gastrointestinal tract and in intravenous formulations.

Protocol for pH-Solubility Profile Determination:

  • Prepare a series of aqueous buffer solutions covering a physiologically relevant pH range (e.g., pH 1 to 8).

  • Add an excess amount of this compound to each buffer solution.

  • Follow the same equilibration and analysis steps as outlined in the equilibrium solubility protocol (Section 2.1, steps 2-8).

  • After quantification, measure the final pH of each supernatant to confirm the equilibrium pH.

  • Plot the solubility (on a logarithmic scale) versus the final measured pH.

Stability Assessment and Forced Degradation Studies

Forced degradation studies are a regulatory requirement and a critical tool for understanding the intrinsic stability of a drug substance.[5][6][7] These studies expose the compound to stress conditions more severe than those used in accelerated stability testing to identify likely degradation products and pathways. This information is essential for developing stability-indicating analytical methods, which can separate and quantify the active ingredient from any degradants.[8]

Development of a Stability-Indicating HPLC Method

A robust, stability-indicating analytical method is the cornerstone of any stability study. For hydroxylamine derivatives, which may lack a strong UV chromophore, pre-column derivatization is often an effective strategy to enhance detection by HPLC-UV.[9][10][11][12][13]

Protocol for Method Development:

  • Derivatization: React the hydroxylamine moiety with a derivatizing agent that imparts a strong UV chromophore (e.g., benzaldehyde or 9-fluorenylmethyl chloroformate) to form a stable derivative.[11][12] Optimize reaction conditions (reagent concentration, temperature, time) for complete and reproducible derivatization.

  • Column Selection: Start with a C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm particle size), which is effective for separating small molecules of moderate polarity.

  • Mobile Phase Optimization:

    • Begin with a simple isocratic mobile phase, such as a 50:50 mixture of acetonitrile and a low-pH aqueous buffer (e.g., 20 mM potassium phosphate, pH 2.5).

    • Adjust the organic-to-aqueous ratio to achieve a suitable retention time for the derivatized analyte (typically between 3 and 10 minutes).

    • If co-elution with degradants occurs, develop a gradient method to improve separation.

  • Detection: Use a UV detector set to the wavelength of maximum absorbance of the derivatized product.

Forced Degradation Protocols

The goal is to achieve 5-20% degradation of the active substance.[14] If no degradation is observed, the stress conditions can be intensified (e.g., higher temperature, longer duration, or higher reagent concentration).

A. Hydrolytic Degradation:

  • Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 60°C for up to 72 hours.[5]

  • Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at 60°C for up to 72 hours.[5]

  • Neutral Conditions: Dissolve the compound in purified water and heat at 60°C for up to 72 hours.

  • Procedure: At specified time points (e.g., 2, 8, 24, 72 hours), withdraw an aliquot, neutralize it if necessary, dilute with mobile phase, derivatize, and analyze by the developed HPLC method.

B. Oxidative Degradation:

  • Procedure: Dissolve the compound in a solution of 3% hydrogen peroxide at room temperature.[6] Protect the solution from light. Analyze at time points up to 24 hours. If no degradation occurs, gentle heating (e.g., 40°C) may be applied.

C. Thermal Degradation:

  • Procedure: Expose the solid compound to dry heat (e.g., 80°C) in a calibrated oven for up to one week. Also, prepare a solution of the compound in a suitable solvent and expose it to the same conditions. Analyze the solid by dissolving it and the solution at appropriate time points.

D. Photolytic Degradation:

  • Procedure: Expose both the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter. A parallel set of samples should be wrapped in aluminum foil to serve as dark controls. Analyze the samples after exposure.

Workflow for Forced Degradation Studies

The following diagram outlines the systematic approach to conducting forced degradation studies and developing a stability-indicating method.

G cluster_method_dev Method Development cluster_stress Stress Conditions cluster_analysis Analysis & Validation cluster_outcome Outcome dev1 Develop Derivatization Protocol dev2 Optimize RP-HPLC Method dev1->dev2 analysis1 Analyze Stressed Samples by HPLC dev2->analysis1 stress1 Acid/Base Hydrolysis stress1->analysis1 stress2 Oxidation (H2O2) stress2->analysis1 stress3 Thermal (Solid & Solution) stress3->analysis1 stress4 Photolytic (ICH Q1B) stress4->analysis1 analysis2 Check for Degradation (5-20%) analysis1->analysis2 analysis3 Assess Peak Purity analysis2->analysis3 analysis4 Validate as Stability-Indicating analysis3->analysis4 outcome1 Identify Degradation Pathways analysis4->outcome1 outcome2 Establish Intrinsic Stability Profile outcome1->outcome2

Caption: Workflow for Forced Degradation and Stability Assessment.

Table 2: Data Summary for Forced Degradation Studies

Stress Condition Duration/Intensity % Degradation No. of Degradants Observations (e.g., color change)
0.1 M HCl 60°C, 72h
0.1 M NaOH 60°C, 72h
Water 60°C, 72h
3% H₂O₂ RT, 24h
Dry Heat 80°C, 7 days
Photolytic ICH Q1B

Conclusion

This guide provides a comprehensive, actionable framework for the characterization of the solubility and stability of this compound. By following the detailed protocols for physicochemical testing, solubility profiling in various solvents and across a pH range, and systematic forced degradation studies, researchers can generate the critical data necessary for informed decision-making in the drug development process. The emphasis on developing a robust, stability-indicating analytical method ensures the integrity and reliability of the stability data generated. The application of these methodologies will establish a thorough understanding of the compound's properties, facilitating its advancement from a laboratory chemical to a potential pharmaceutical candidate.

References

  • Development and Validation of Estimation of Genotoxic Impurity (Hydroxylamine Hydrochloride content) in Leflunomide by using RP-HPLC technique. Oriental Journal of Chemistry. [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. [Link]

  • Asian Journal of Pharmaceutical Research. RP-HPLC Technique. [Link]

  • Blessy, M., Ruchi, D. P., Prajesh, D. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of pharmaceutical analysis, 4(3), 159-165. [Link]

  • YouTube. Qual Lab Solubility Testing. [Link]

  • RSC Publishing. A selective and sensitive pre-column derivatization HPLC method for the trace analysis of genotoxic impurity hydroxylamine in active pharmaceutical ingredients. [Link]

  • American Journal of Biomedical Science and Research. Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. [Link]

  • ResearchGate. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Research Journal of Pharmacy and Technology. A Review: Stability Indicating Forced Degradation Studies. [Link]

  • American Journal of Biomedical Science & Research. Determination of Hydroxylamine Hydrochloride in Relugolix Using Pre-Column Derivatization HPLC Method. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

Sources

An In-depth Technical Guide to the Thermochemical Properties of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, a sterically hindered O-alkylhydroxylamine salt, presents unique characteristics relevant to its application in pharmaceutical and chemical synthesis. A thorough understanding of its thermochemical properties is paramount for ensuring process safety, optimizing reaction conditions, and predicting thermal stability. This technical guide provides a comprehensive framework for the experimental determination and computational prediction of the key thermochemical parameters of this compound. In the absence of extensive publicly available experimental data for this specific molecule, this document serves as a procedural and theoretical whitepaper, equipping researchers, scientists, and drug development professionals with the necessary methodologies to characterize its thermal behavior. We will delve into the causality behind experimental choices for techniques such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC), and provide detailed protocols. Furthermore, we will explore the application of high-level quantum chemical calculations to predict fundamental properties like the enthalpy of formation and heat capacity, offering a powerful complementary approach to experimental investigation.

Introduction: The Significance of Thermochemical Profiling in Process Chemistry

The thermal behavior of chemical reagents and intermediates is a critical consideration in process development and scale-up. Uncontrolled exothermic events can lead to runaway reactions, posing significant safety hazards. For O-alkylhydroxylamine hydrochlorides, the presence of both a reactive hydroxylamine moiety and a hydrochloride salt introduces complexities in their thermal decomposition pathways. The 2,2-dimethylpropyl (neopentyl) group in the title compound introduces significant steric hindrance, which can influence its reactivity and thermal stability in ways that differ from less hindered analogues.

This guide will provide a robust framework for a comprehensive thermochemical characterization of this compound, enabling a deeper understanding of its potential hazards and handling requirements.

Synthesis and Purity Considerations

A reliable thermochemical analysis is contingent on the purity of the sample. The synthesis of this compound typically involves the O-alkylation of a protected hydroxylamine derivative followed by deprotection and salt formation.

A common synthetic route may involve the reaction of a suitable N-protected hydroxylamine, such as N-hydroxyphthalimide, with neopentyl bromide, followed by hydrazinolysis and treatment with hydrochloric acid. Another approach could involve the reaction of acetone oxime with trans-1,3-dichloropropylene, followed by hydrolysis with hydrochloric acid[1]. A method for synthesizing N,O-dimethylhydroxylamine hydrochloride involves the acylation of a hydroxylammonium salt with an acetate, followed by methylation and hydrolysis[2]. It is crucial to characterize the final product thoroughly to ensure the absence of residual starting materials, solvents, or by-products from side reactions, as these impurities can significantly impact the measured thermochemical properties. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis should be employed to confirm the structure and purity of the synthesized compound.

Experimental Determination of Thermochemical Properties

A multi-technique approach is essential for a comprehensive understanding of the thermal behavior of this compound. The following sections detail the key experimental methodologies.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Events

Expertise & Experience: DSC is a fundamental technique for identifying melting points, phase transitions, and the onset of decomposition. For an organic salt like this compound, it is crucial to use hermetically sealed pans to prevent mass loss due to sublimation or early-stage decomposition, which would invalidate the heat flow measurements. The choice of heating rate is a critical parameter; a slower rate (e.g., 2-5 °C/min) provides better resolution of thermal events, while a faster rate (e.g., 10-20 °C/min) can enhance the detection of subtle transitions.

Trustworthiness: The protocol's self-validating nature is ensured by calibrating the instrument with certified standards (e.g., indium) before analysis and by running a baseline with empty pans to ensure instrumental stability. Repeat measurements are necessary to establish the reproducibility of the observed thermal events.

Experimental Protocol: DSC Analysis

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 3-5 mg of finely ground this compound into a hermetically sealed aluminum pan.

  • Reference Pan: Use an empty, hermetically sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min to provide an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic (e.g., melting) or exothermic (e.g., decomposition) events. Integrate the peak areas to quantify the enthalpy changes associated with these transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Interpretation Calibrate Calibrate DSC with Indium Standard Weigh Weigh 3-5 mg of Sample Calibrate->Weigh Seal Hermetically Seal in Aluminum Pan Weigh->Seal Load Load Sample and Reference Pans Seal->Load Program Execute Thermal Program (25-350°C at 10°C/min) Load->Program Record Record Heat Flow vs. Temperature Program->Record Analyze Analyze Thermogram for Melting & Decomposition Record->Analyze Integrate Integrate Peak Areas for Enthalpy Values Analyze->Integrate

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA) for Thermal Stability and Decomposition Profile

Expertise & Experience: TGA provides quantitative information about mass loss as a function of temperature. This is critical for determining the decomposition temperature and identifying different stages of decomposition. For a hydrochloride salt, the initial mass loss may correspond to the loss of HCl, followed by the decomposition of the organic moiety. Coupling the TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-transform infrared spectrometer (TGA-FTIR) allows for the identification of the evolved gases, providing valuable mechanistic insights into the decomposition pathway.

Trustworthiness: The protocol's validity is maintained by calibrating the instrument's mass balance and temperature sensor. Running a blank experiment with an empty pan ensures that no instrumental artifacts are contributing to the mass loss profile.

Experimental Protocol: TGA Analysis

  • Instrument Calibration: Calibrate the TGA's microbalance using certified weights and the temperature using appropriate standards.

  • Sample Preparation: Place 5-10 mg of this compound into an open ceramic or aluminum pan.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Heat the sample from 25 °C to 600 °C at a heating rate of 10 °C/min.

    • Maintain a constant nitrogen purge of 50 mL/min to create an inert atmosphere.

  • Data Analysis: Plot the percentage of mass loss versus temperature. The onset of mass loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Calibrate Calibrate TGA Balance and Temperature Load_Sample Load 5-10 mg of Sample into Pan Calibrate->Load_Sample Place_Pan Place Pan in TGA Furnace Load_Sample->Place_Pan Program Execute Thermal Program (25-600°C at 10°C/min) Place_Pan->Program Record Record Mass Loss vs. Temperature Program->Record Plot Plot TGA and DTG Curves Record->Plot Determine Determine Onset and Stages of Decomposition Plot->Determine

Caption: Workflow for TGA analysis.

Accelerating Rate Calorimetry (ARC) for Adiabatic Decomposition and Hazard Assessment

Expertise & Experience: ARC is the gold standard for assessing thermal hazards under adiabatic conditions, which simulate a worst-case scenario in a large-scale reactor where heat cannot be dissipated.[3][4][5] The "heat-wait-seek" mode allows for the detection of the onset of self-heating at very low rates. The resulting data, including the time-to-maximum-rate (TMR) and the adiabatic temperature rise, are critical for process safety calculations and the design of emergency relief systems.

Trustworthiness: The reliability of ARC data depends on proper calibration and a low phi-factor (thermal inertia) of the sample bomb, which ensures that the measured temperature rise accurately reflects the heat generated by the sample.

Experimental Protocol: ARC Analysis

  • Sample Preparation: A known mass of this compound is loaded into a spherical titanium or Hastelloy C sample bomb.

  • Instrument Setup: The bomb is placed in the calorimeter, and the system is sealed.

  • Heat-Wait-Seek (HWS) Mode:

    • The sample is heated in small steps (e.g., 5 °C).

    • After each step, the system waits for thermal equilibrium.

    • The instrument then seeks for any self-heating of the sample.

  • Exotherm Detection: If the rate of temperature rise exceeds a predefined sensitivity threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.

  • Adiabatic Tracking: The calorimeter heaters match the sample temperature, ensuring no heat is lost to the surroundings. The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

  • Data Analysis: The data is used to determine the onset temperature of the runaway reaction, the adiabatic temperature rise, the final pressure, and the TMR.

Computational Prediction of Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for predicting the thermochemical properties of molecules.[6] High-level ab initio methods can yield accurate values for the enthalpy of formation and heat capacity.

Enthalpy of Formation (ΔHf°)

Expertise & Experience: The gas-phase enthalpy of formation can be accurately calculated using composite methods like Gaussian-4 (G4) or G4(MP2) theory.[7] These methods approximate the results of very high-level calculations through a series of smaller, more manageable computations. The choice of isodesmic or hypohomodesmotic reactions is crucial for error cancellation and achieving high accuracy. These reactions are designed such that the bonding environments on both sides of the equation are as similar as possible. For the solid state, the gas-phase enthalpy of formation is combined with the enthalpy of sublimation, which can be estimated from empirical models or calculated using solid-state DFT.

Trustworthiness: The accuracy of the calculated enthalpy of formation is validated by performing the same calculations on structurally similar compounds for which reliable experimental data exists. This provides a benchmark for the expected accuracy for the target molecule.

Computational Protocol: Enthalpy of Formation

  • Geometry Optimization: Optimize the molecular geometry of O-(2,2-dimethylpropyl)hydroxylamine and its hydrochloride salt at the B3LYP/6-31G(d) level of theory.

  • Vibrational Frequencies: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: Perform higher-level single-point energy calculations using the G4 or G4(MP2) composite methods.

  • Isodesmic Reaction Scheme: Design an isodesmic reaction involving the target molecule and reference compounds with well-established experimental enthalpies of formation.

  • Enthalpy of Reaction Calculation: Calculate the enthalpy of the isodesmic reaction from the computed total energies of all species.

  • Enthalpy of Formation Calculation: Determine the enthalpy of formation of the target molecule using the calculated enthalpy of reaction and the known experimental enthalpies of formation of the reference compounds.

DFT_Enthalpy_Workflow cluster_calc Quantum Chemical Calculations cluster_reaction Isodesmic Reaction Scheme cluster_result Final Enthalpy of Formation Opt Geometry Optimization (B3LYP/6-31G(d)) Freq Vibrational Frequencies Opt->Freq Energy Single-Point Energy (G4/G4(MP2)) Freq->Energy Calc_React Calculate Enthalpy of Reaction Energy->Calc_React Design Design Isodesmic Reaction Design->Calc_React Combine Combine with Experimental Data of References Calc_React->Combine Final_Hf Determine ΔHf° of Target Molecule Combine->Final_Hf

Caption: Workflow for computational prediction of enthalpy of formation.

Heat Capacity (Cp)

Expertise & Experience: The heat capacity can be calculated from the vibrational frequencies obtained from quantum chemical calculations using statistical mechanics principles.[8][9][10][11] The accuracy of the calculated heat capacity is highly dependent on the accurate treatment of low-frequency vibrational modes, which can be challenging for flexible molecules.

Trustworthiness: The calculated heat capacity can be compared with values obtained from group additivity methods, which provide a good empirical estimate.

Computational Protocol: Heat Capacity

  • Frequency Calculation: Perform a vibrational frequency calculation at a suitable level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Statistical Mechanics Calculation: Use the calculated vibrational frequencies, rotational constants, and molecular mass to compute the vibrational, rotational, and translational contributions to the heat capacity using standard statistical mechanics formulas.

  • Total Heat Capacity: Sum the individual contributions to obtain the total molar heat capacity at a given temperature.

Summary of Thermochemical Properties and Data Presentation

PropertyExperimental MethodPredicted MethodExpected Value/Range
Melting Point (°C) DSC-To be determined
Enthalpy of Fusion (kJ/mol) DSC-To be determined
Onset of Decomposition (°C) TGA, DSC, ARC-To be determined
Enthalpy of Decomposition (kJ/mol) DSC, ARC-To be determined
Standard Enthalpy of Formation (gas, 298.15 K, kJ/mol) -G4/G4(MP2)To be calculated
Standard Molar Heat Capacity (gas, 298.15 K, J/mol·K) -DFTTo be calculated
Adiabatic Temperature Rise (°C) ARC-To be determined
Time to Maximum Rate (min) ARC-To be determined

Conclusion and Recommendations

This technical guide has outlined a comprehensive strategy for the determination and prediction of the thermochemical properties of this compound. Given the absence of published experimental data, a combination of rigorous experimental techniques and high-level computational chemistry is essential for a thorough characterization.

For researchers and drug development professionals working with this compound, it is strongly recommended to perform the experimental analyses detailed herein to establish a reliable thermochemical profile. The computational methods described provide a valuable means of predicting these properties and can guide experimental design. A complete understanding of the thermochemical behavior of this compound is a critical step in ensuring its safe handling and effective application in chemical synthesis.

References

  • Calculation of the Isobaric Heat Capacities of the Liquid and Solid Phase of Organic Compounds at 298.15K by Means of the Group-Additivity Method. (n.d.). MDPI. Retrieved from [Link]

  • Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. Retrieved from [Link]

  • Heat Capacity Estimation Using a Complete Set of Homodesmotic Reactions for Organic Compounds. (2022, November 13). MDPI. Retrieved from [Link]

  • Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Predicting heat capacity of gas for diverse organic compounds at different temperatures. (2017, August 25). Semantic Scholar. Retrieved from [Link]

  • On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge. (2017, June 23). MDPI. Retrieved from [Link]

  • Accelerating Rate Calorimeter (ARC). (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Hydroxylamine Hydrochloride. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Accelerating Rate Calorimetry (ARC) for Investigation of Thermal Hazard Potential and Thermal Runaway. (n.d.). Kalorimetrietage. Retrieved from [Link]

  • Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved from [Link]

  • On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge. (2017, June 23). PubMed. Retrieved from [Link]

  • Thermal analysis of salts from 4-nitrophenol and aliphatic amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. (n.d.). Digital Commons @ University of the Pacific. Retrieved from [Link]

  • Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. Retrieved from [Link]

  • Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. (n.d.). PubMed Central. Retrieved from [Link]

  • Thermal Decomposition of Amine Oxides to Olefins and Dialkylhydroxylamines. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Synthetic Conditions for Obtaining Different Types of Amine-Holding Silica Particles and Their Sorption Behavior. (2023, January 21). MDPI. Retrieved from [Link]

  • Thermal analysis of salts from 4-nitrophenol and aliphatic amines. (n.d.). ResearchGate. Retrieved from [Link]

  • Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (n.d.). Google Patents.
  • Synthesis of Hydroxylamine HCl from Nitromethane! (2021, December 17). YouTube. Retrieved from [Link]

  • Prediction of the Enthalpy of Formation by DFT (Density Functional Theory) Calculations. (n.d.). Fraunhofer-Publica. Retrieved from [Link]

  • Calibrating DFT Formation Enthalpy Calculations by Multifidelity Machine Learning. (n.d.). PubMed Central. Retrieved from [Link]

  • Theoretical Thermochemistry: Ab Initio Heat of Formation for Hydroxylamine. (n.d.). ResearchGate. Retrieved from [Link]

  • Process for decomposing solutions of hydroxylammonium salts. (n.d.). Google Patents.
  • Investigations on the thermal stability and decomposition mechanism of an amine-functionalized ionic liquid by TGA, NMR, TG-MS experiments and DFT calculations. (n.d.). ResearchGate. Retrieved from [Link]

  • Heats of Formation from DFT Calculations: An Examination of Several Parameterizations. (n.d.). ResearchGate. Retrieved from [Link]

  • Estimation of the Heat Capacities of Organic Liquids as a Function of Temperature using Group Additivity. I. Hydrocarbon Compounds. (2009, October 15). NIST Standard Reference Data. Retrieved from [Link]

  • Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. (n.d.). SciSpace. Retrieved from [Link]

  • Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. (n.d.). Google Patents.
  • (A) Differential scanning calorimetry (DSC) of loperamide HCl, mannitol and physical mixture. (n.d.). ResearchGate. Retrieved from [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Differential scanning calorimetry method for purity determination: A case study on polycyclic aromatic hydrocarbons and chloramphenicol. (n.d.). ResearchGate. Retrieved from [Link]

  • Advanced computation of enthalpies for a range of hydroformylation reactions with a predictive power to match experiments. (2024, December 15). ChemRxiv. Retrieved from [Link]

  • Predicting Heats of Formation of Energetic Materials Using Quantum Mechanical Calculations. (n.d.). Defense Technical Information Center. Retrieved from [Link]

  • Method for preparing O-benzylhydroxylamine hydrochloride. (n.d.). Google Patents.
  • Organics. (n.d.). NETZSCH Analyzing & Testing. Retrieved from [Link]

  • Method for synthesizing o-trans-(3-Cl-2-propenyl) hydroxylamine hydrochloride. (n.d.). Google Patents.
  • A G4MP2 and G4 Theoretical Study into the Thermochemical Properties of Explosophore Substituted Tetrahedranes and Cubanes. (n.d.). ResearchGate. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Reactivity of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, also known as O-neopentylhydroxylamine hydrochloride, is a sterically hindered alkoxyamine that offers unique reactivity and stability profiles valuable in modern organic synthesis and medicinal chemistry. The presence of the bulky 2,2-dimethylpropyl (neopentyl) group significantly influences its nucleophilicity and the properties of its subsequent products, particularly O-neopentyl oxime ethers. This guide provides a comprehensive technical overview of the core reactivity of this reagent, focusing on its application in the synthesis of sterically demanding oximes, its role in the development of bioactive molecules, and practical, field-proven experimental protocols. We will delve into the mechanistic nuances of its reactions, the causal relationship between its structure and reactivity, and provide a framework for its strategic deployment in complex synthetic challenges.

Introduction: The Strategic Value of Steric Hindrance

In the landscape of chemical reagents, O-alkylhydroxylamines are workhorses for the conversion of carbonyl compounds to their corresponding oximes. However, the deliberate incorporation of steric bulk, as seen in this compound, introduces a layer of strategic control over reactivity and product stability. The neopentyl group, with its quaternary carbon adjacent to the oxygen, imparts significant steric shielding. This structural feature is not a limitation but rather an asset, enabling selective reactions and yielding products with enhanced stability, a desirable trait in the development of robust drug candidates and chemical probes.

This guide will explore the multifaceted reactivity of this compound, moving beyond a simple recitation of reactions to a deeper understanding of why and how this reagent behaves, empowering researchers to leverage its unique properties in their synthetic endeavors.

Core Reactivity Profile: A Dance of Sterics and Electronics

The primary mode of reactivity for this compound is the nucleophilic attack of the nitrogen lone pair on an electrophilic center. The hydrochloride salt form necessitates the use of a base to liberate the free hydroxylamine for reaction.

Oxime Formation: Taming Reactive Carbonyls

The most prevalent application of this compound is in the formation of O-neopentyl oximes from aldehydes and ketones.[1][2] The general reaction proceeds via a condensation mechanism, which is typically catalyzed by mild acid.[3]

Mechanism of Oxime Formation:

The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the corresponding oxime.

Oxime Formation Mechanism carbonyl R(R')C=O intermediate R(R')C(OH)-N⁺H₂-O-Np carbonyl->intermediate + H₂N-O-Np hydroxylamine H₂N-O-Np carbinolamine R(R')C(OH)-NH-O-Np intermediate->carbinolamine - H⁺ protonated_carbinolamine R(R')C(O⁺H₂)-NH-O-Np carbinolamine->protonated_carbinolamine + H⁺ oxime R(R')C=N-O-Np protonated_carbinolamine->oxime - H₂O, - H⁺ h2o H₂O h_plus H⁺ base B:

Figure 1: General mechanism of oxime formation.

The Neopentyl Advantage:

The steric bulk of the 2,2-dimethylpropyl group has a profound impact on the kinetics and thermodynamics of oxime formation:

  • Reaction with Hindered Ketones: While highly hindered ketones can be slow to react with less bulky hydroxylamines, O-(2,2-dimethylpropyl)hydroxylamine can still form oximes, albeit often requiring longer reaction times or elevated temperatures. This is a testament to the inherent nucleophilicity of the hydroxylamine nitrogen.

  • Stability of the Resulting Oximes: O-neopentyl oxime ethers exhibit remarkable stability compared to their less hindered counterparts. The bulky neopentyl group can sterically protect the C=N bond from hydrolysis, particularly under acidic conditions. This enhanced stability is a significant advantage in multi-step syntheses and for the final drug molecule.

Experimental Protocol: Synthesis of an O-Neopentyl Oxime from a Hindered Ketone

This protocol provides a general framework for the synthesis of an O-(2,2-dimethylpropyl)oxime from a sterically demanding ketone.

Materials:

  • Hindered Ketone (e.g., 2,6-dimethyl-4-heptanone)

  • This compound

  • Sodium Acetate

  • Ethanol

  • Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the hindered ketone (1.0 eq) in ethanol.

  • Add this compound (1.2 eq) and sodium acetate (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the ethanol under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the desired O-neopentyl oxime.

Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting ketone and the appearance of a new, typically less polar, spot for the oxime product. The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.[4][5]

Applications in Drug Discovery and Medicinal Chemistry

The unique properties of this compound make it a valuable tool for medicinal chemists, particularly in the design of enzyme inhibitors and other bioactive molecules.

Synthesis of Kinase Inhibitors

The development of selective kinase inhibitors is a major focus in drug discovery.[6] The introduction of sterically demanding groups can be a key strategy to achieve selectivity for a particular kinase. This compound can be employed to introduce a bulky, stable neopentyl oxime ether moiety into a kinase inhibitor scaffold. This can influence the binding affinity and selectivity of the molecule by occupying specific hydrophobic pockets within the kinase active site.[7]

Kinase_Inhibitor_Synthesis start Heterocyclic Ketone Precursor product O-Neopentyl Oxime-containing Kinase Inhibitor start->product Oximation reagent O-(2,2-dimethylpropyl)hydroxylamine HCl, Base target Kinase Active Site product->target Binding & Inhibition

Figure 2: Workflow for incorporating a neopentyl oxime into a kinase inhibitor.

Development of Sterically Hindered Fragments for Fragment-Based Drug Discovery (FBDD)

Fragment-based drug discovery (FBDD) is a powerful approach for identifying novel lead compounds.[1][8] Small, sterically defined fragments are screened for binding to a biological target. The neopentyl group is an attractive moiety for inclusion in fragment libraries due to its well-defined steric footprint. This compound can be used to synthesize a variety of neopentyl-containing fragments for screening in FBDD campaigns.

Fragment Property Contribution of the Neopentyl Group
3D Shape Provides a distinct, spherical steric profile.
Lipophilicity Increases the lipophilicity of the fragment.
Metabolic Stability The quaternary carbon can block metabolic oxidation.
Vector for Growth The oxime linkage provides a stable point for fragment elaboration.

Table 1: Contribution of the Neopentyl Group to Fragment Properties in FBDD.

Stability of O-(2,2-dimethylpropyl)oximes

A key advantage of using this compound is the enhanced stability of the resulting oxime ethers. This stability is crucial for the progression of a compound through the various stages of drug development.

  • Acidic Stability: The bulky neopentyl group sterically hinders the approach of hydronium ions to the oxime nitrogen, slowing down the rate of acid-catalyzed hydrolysis compared to less hindered O-alkyl oximes.

  • Basic Stability: O-alkyl oxime ethers are generally stable to basic conditions. The neopentyl group does not significantly alter this inherent stability.

Conclusion: A Versatile Reagent for Modern Synthesis

This compound is more than just another hydroxylamine derivative. Its sterically demanding neopentyl group provides a powerful tool for chemists to control reactivity, enhance product stability, and design molecules with specific three-dimensional architectures. From the synthesis of robust oximes of hindered ketones to the creation of novel fragments for drug discovery, this reagent offers a unique set of advantages. By understanding the interplay of steric and electronic effects that govern its reactivity, researchers can strategically employ this compound to tackle complex synthetic challenges and accelerate the development of new medicines and chemical technologies.

References

  • Naik, N., et al. (2018). Synthesis and characterization of novel oxime analogues. Indian Journal of Pharmaceutical Sciences, 80(6), 1168-1175.
  • Smolyar, A. B., et al. (1995). Sterically-hindered hydroxylamines as bioactive spin labels. Membrane and Cell Biology, 9(2), 225-235.
  • BenchChem. (2025). Application Notes and Protocols: O-(2-Chloro-6-fluorobenzyl)hydroxylamine in the Synthesis of p38 MAP Kinase Inhibitors.
  • Wen, W., et al. (2014). Copper and Secondary Amine-Catalyzed Pyridine Synthesis from O-Acetyl Oximes and α,β-Unsaturated Aldehydes. Organic Syntheses, 91, 119-130.
  • DergiPark. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The.
  • Murray, C. W., & Rees, D. C. (2020). Fragment-based drug discovery: opportunities for organic synthesis. RSC Medicinal Chemistry, 12(3), 321-329.
  • Sharghi, H., & Hosseini, M. (2002).
  • Pearson, D. E., & Bruton, J. D. (1963). A mild and efficient method to synthesize sterically hindered ketones from aldehydes via O-silyl oximes. The Journal of Organic Chemistry, 28(6), 1557-1559.
  • Astex Pharmaceuticals. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Medicinal Chemistry, 14(11), 2136-2147.
  • Sandler, S. R., & Karo, W. (1972).
  • Zeynizadeh, B., & Karimkoshteh, M. (2021). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol.
  • Zhejiang University. (2023). Development of PI3Kγ selective inhibitors: the strategies and application. Acta Pharmacologica Sinica, 45(1), 1-13.
  • Astex Pharmaceuticals. (2023). Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions. RSC Publishing.
  • Mandal, S. K., & Misra, A. K. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Chemistry Central Journal, 6(1), 1-6.
  • ResearchGate. (2010).
  • Wermuth, C. G. (1981). Development of selective tight-binding inhibitors of leukotriene A4 hydrolase. Journal of Medicinal Chemistry, 24(2), 125-133.
  • MDPI. (2023). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose.
  • Afonin, A. V., et al. (2004). Configurational and conformational analysis of O-vinyl ketoximes by 1H and 13C NMR spectroscopy. Magnetic Resonance in Chemistry, 42(10), 878-885.
  • University of California. (2022). Preparation of positron emission tomography (PET)
  • Royal Society of Chemistry. (2018). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime.
  • National Center for Biotechnology Information. (2017).
  • Google Patents. (2016). Method for the production of 18F-labeled PSMA-specific PET-tracers.
  • BenchChem. (2025).
  • Schlyer, D. J. (2004). PET tracers and radiochemistry. Annals of the Academy of Medicine, Singapore, 33(2), 146-154.
  • Organic Chemistry Portal. (2006).
  • University of Delhi. (2017).
  • ResearchGate. (2023). Different approaches for oxime (ether) synthesis.
  • MDPI. (2022). The Fundamental Role of Oxime and Oxime Ether Moieties in Improving the Physicochemical and Anticancer Properties of Structurally Diverse Scaffolds.
  • Radiology Key. (2016). Synthesis of PET Radiopharmaceuticals.
  • National Center for Biotechnology Information. (1973). Hydroxylamine Derivatives as Potential Inhibitors of Nucleic Acid Synthesis.
  • BenchChem. (2025). Silyl Ether Protecting Groups: A Comparative Guide to Stability in Acidic and Basic Media.
  • ACS Publications. (2026).
  • National Center for Biotechnology Information. (2020). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles.
  • National Center for Biotechnology Information. (2023).
  • MDPI. (2023).
  • BenchChem. (2025).
  • ResearchGate. (2019). Reactivity of enol ethers under acidic conditions.
  • ResearchGate. (2015). Chiral Oxime Ethers in Asymmetric Synthesis. Part 7. O-(1-Phenylbutyl)benzyloxyacetaldoxime, a Versatile Reagent for the Asymmetric Synthesis of Protected 1,2-Aminoalcohols, α-Amino Acid Derivatives, and 2-Hydroxymethyl Nitrogen Heterocycles Including Iminosugars.

Sources

The Neopentyl Bulwark: Deconstructing the Steric Effects of the 2,2-Dimethylpropyl Group in O-Substituted Hydroxylamine Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The neopentyl (2,2-dimethylpropyl) group is a cornerstone for understanding and exploiting steric hindrance in organic chemistry. Its unique tetrahedral structure, featuring a quaternary carbon, imparts profound and predictable effects on molecular conformation and reactivity. When incorporated into the O-(2,2-dimethylpropyl)hydroxylamine hydrochloride scaffold, this sterically demanding group creates a powerful tool for chemists, particularly in the fields of medicinal chemistry and materials science. This technical guide provides a comprehensive analysis of the steric effects originating from the neopentyl group in this specific hydroxylamine derivative. We will explore its influence on molecular conformation, reaction kinetics in oxime formation, and its strategic application in drug design as a metabolic shield. This guide synthesizes theoretical principles with practical, field-proven insights, offering detailed experimental and computational protocols to empower researchers in their work.

The Neopentyl Group: A Profile in Steric Dominance

Steric hindrance arises from the spatial arrangement of atoms, where the bulk of substituent groups can impede reactions or favor specific conformations.[1] The neopentyl group, with its (CH₃)₃CCH₂- structure, is a classic example of a substituent whose effects are dominated by its size rather than its electronic properties.[2][3]

Structural and Electronic Characteristics

The defining feature of the neopentyl group is the quaternary α-carbon (the carbon next to the CH₂ group), which is bonded to three methyl groups.[4] This creates a bulky, umbrella-like structure that effectively shields the atom or group to which it is attached. While it is a primary alkyl group, its reactivity profile is dramatically different from that of less branched isomers like n-pentyl or isopentyl.[5]

Electronically, the neopentyl group is a weak electron-donating group through induction.[6] However, this electronic effect is almost always overshadowed by its profound steric influence. This is most famously demonstrated in nucleophilic substitution reactions; neopentyl halides are notoriously unreactive in Sₙ2 reactions, with reaction rates that can be over 100,000 times slower than corresponding n-propyl halides.[7] This extreme retardation is due to the bulky methyl groups physically blocking the required backside attack trajectory for the nucleophile.[5][8] This principle of steric shielding is directly transferable to the behavior of O-(2,2-dimethylpropyl)hydroxylamine.

A Quantitative Comparison of Steric Bulk

The steric demand of a substituent can be quantified using various parameters. A-values, for instance, measure the energetic preference for a substituent to occupy an equatorial position on a cyclohexane ring. While the tert-butyl group is the archetypal example with a very high A-value, the neopentyl group's bulk is similarly significant, especially in dictating the accessibility of adjacent atoms.

SubstituentStructureRelative Sₙ2 Rate (vs. Ethyl)Key Steric Feature
EthylCH₃CH₂-1Minimal hindrance
n-PropylCH₃CH₂CH₂-0.4Minor increase in chain length
Isobutyl(CH₃)₂CHCH₂-0.03Branching at β-carbon
Neopentyl (CH₃)₃CCH₂- 0.00001 Quaternary β-carbon [5]
tert-Butyl(CH₃)₃C-~0 (Sₙ2)Quaternary α-carbon

Table 1: Comparative data illustrating the dramatic impact of β-carbon branching on Sₙ2 reaction rates, highlighting the extreme steric hindrance of the neopentyl group. Data is approximate and compiled from foundational organic chemistry principles.[5][7]

Conformational Constraints in O-(2,2-dimethylpropyl)hydroxylamine

The steric bulk of the neopentyl group imposes significant restrictions on the conformational freedom of the O-(2,2-dimethylpropyl)hydroxylamine molecule. Free rotation around the CH₂-O and O-N single bonds is hindered, leading to a limited set of low-energy conformations.

The primary steric interaction occurs between the three methyl groups of the neopentyl moiety and the -NH₂ group. This interaction disfavors conformations where the bulky ends of the molecule are eclipsed. The molecule will preferentially adopt a staggered or anti-periplanar conformation to minimize van der Waals repulsion. This conformational locking has significant implications for the molecule's reactivity, as it dictates the average spatial orientation of the nitrogen's lone pair of electrons—the key to its nucleophilicity.

Figure 1: Steric shielding of the nitrogen atom by the bulky neopentyl group.

Impact on Reactivity: The Case of Oxime Formation

The primary synthetic utility of O-alkylhydroxylamines is their reaction with aldehydes and ketones to form O-substituted oximes.[9] This condensation reaction is pH-dependent and relies on the nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon.[10]

For O-(2,2-dimethylpropyl)hydroxylamine, the steric bulk of the neopentyl group directly impacts this key reaction in two ways:

  • Kinetic Retardation : The steric shield cast by the neopentyl group impedes the approach of the nitrogen nucleophile to the carbonyl carbon. This increases the activation energy of the transition state, resulting in a significantly slower reaction rate compared to less hindered analogues like O-methylhydroxylamine or even O-isopropylhydroxylamine. The effect is most pronounced with sterically hindered ketones (e.g., di-isopropyl ketone or camphor), where the combination of a bulky electrophile and a bulky nucleophile may render the reaction impractically slow at room temperature.[11]

  • Equilibrium Position : While the kinetics are hindered, the thermodynamic stability of the resulting O-neopentyl oxime is generally high. The C=N double bond is formed, and the steric strain is manageable in the final product. Therefore, given sufficient reaction time or energy input (e.g., heating), the reaction can often be driven to completion.

The strategic implication for a synthetic chemist is that while O-(2,2-dimethylpropyl)hydroxylamine is a viable reagent, longer reaction times, elevated temperatures, or the use of a catalyst may be necessary to achieve satisfactory yields, especially with challenging carbonyl substrates.[12][13]

Experimental and Computational Characterization

A multi-faceted approach is required to fully characterize the steric effects of the neopentyl group.

Experimental Protocol: Kinetic Analysis of Oxime Formation via ¹H NMR Spectroscopy

This protocol provides a self-validating system to quantify the kinetic impact of the neopentyl group by comparing its reaction rate against a non-hindered control.

Objective: To determine the relative rate of oxime formation for this compound versus O-methylhydroxylamine hydrochloride with a model aldehyde (e.g., 4-nitrobenzaldehyde).

Materials:

  • This compound

  • O-methylhydroxylamine hydrochloride (Control)

  • 4-Nitrobenzaldehyde (Substrate)

  • Deuterated methanol (CD₃OD)

  • Sodium bicarbonate

  • NMR tubes, volumetric flasks, micropipettes

  • NMR Spectrometer (≥400 MHz)[14]

Procedure:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of 4-nitrobenzaldehyde in CD₃OD.

    • Prepare two separate 0.2 M stock solutions of this compound and O-methylhydroxylamine hydrochloride in CD₃OD. Neutralize each solution carefully with an equimolar amount of sodium bicarbonate to free the hydroxylamine base (effervescence will be observed).

  • Reaction Setup:

    • In an NMR tube, combine 500 µL of the 4-nitrobenzaldehyde stock solution.

    • Place the NMR tube in the spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 298 K). Acquire an initial spectrum (t=0).

    • Remove the tube, rapidly inject 500 µL of the neutralized O-(2,2-dimethylpropyl)hydroxylamine solution, mix thoroughly, and immediately re-insert into the spectrometer.

  • Data Acquisition:

    • Begin acquiring a series of ¹H NMR spectra at fixed time intervals (e.g., every 5 minutes for the first hour, then every 30 minutes).[15]

    • Monitor the reaction by integrating the signal for the aldehydic proton of the starting material (~10.1 ppm) and a characteristic signal of the oxime product proton (~8.5 ppm).

  • Control Experiment:

    • Repeat steps 2 and 3 identically, but use the neutralized O-methylhydroxylamine solution. This is the crucial control experiment.

  • Data Analysis:

    • For each time point, calculate the concentration of the aldehyde remaining.

    • Plot ln([Aldehyde]) versus time for both reactions. The slope of this line will be -k_obs (the observed rate constant).

    • Compare the k_obs values to determine the relative rate and quantify the steric retardation caused by the neopentyl group.

Expected Outcome: The rate constant for the reaction with O-(2,2-dimethylpropyl)hydroxylamine will be significantly smaller than that for O-methylhydroxylamine, providing quantitative evidence of steric hindrance.

Computational Modeling Workflow

Computational chemistry provides invaluable insight into the energetic and electronic consequences of steric hindrance.

Computational_Workflow cluster_prep Input Preparation cluster_calc Quantum Mechanical Calculations cluster_analysis Data Analysis & Visualization start Build 3D Structure of O-(2,2-dimethylpropyl)hydroxylamine basis Select Calculation Method (e.g., DFT: B3LYP/6-31G*) start->basis geom_opt Geometry Optimization (Find lowest energy conformer) basis->geom_opt freq Frequency Analysis (Confirm true minimum) geom_opt->freq spe Single Point Energy (Calculate precise energy) freq->spe esp Generate Electrostatic Potential (ESP) Map spe->esp mo Visualize Molecular Orbitals (HOMO/LUMO) spe->mo analysis Analyze Bond Angles, Dihedrals, and Steric Energy esp->analysis mo->analysis

Figure 2: Workflow for computational analysis of steric and electronic properties.

This workflow allows for the visualization of how the neopentyl group shields the nitrogen's highest occupied molecular orbital (HOMO), which is responsible for its nucleophilicity, and quantifies the strain energy in different molecular conformations.

Applications in Drug Development

The well-defined steric properties of the neopentyl group are not a liability but a powerful design element in medicinal chemistry.[4]

  • Metabolic Shielding: One of the primary challenges in drug design is preventing rapid metabolic degradation by enzymes like cytochrome P450s. By installing an O-neopentyl group near a metabolically labile site, the steric bulk can act as a shield, physically blocking the enzyme's active site from accessing and modifying the drug.[1] This can significantly increase a drug's half-life and bioavailability.

  • Modulation of Receptor Binding: The rigid and bulky nature of the neopentyl group can be used to control a molecule's orientation within a protein binding pocket. It can act as a "molecular anchor," occupying a specific hydrophobic pocket and forcing the rest of the molecule into a desired conformation for optimal receptor interaction.

  • Stable Linkers: O-neopentyl oximes are relatively stable linkers used in bioconjugation and the development of antibody-drug conjugates (ADCs). The steric hindrance that slows their formation also contributes to their stability against hydrolysis, ensuring the integrity of the linked molecules under physiological conditions. The parent hydroxylamine is a key building block for creating these stable constructs.[16][17]

Conclusion

The steric effects of the neopentyl group in this compound are a dominant feature that dictates its chemical behavior and synthetic utility. Far from being a simple impediment, this profound steric hindrance provides a handle for precise chemical control. It slows reaction kinetics in a predictable manner, enforces specific molecular conformations, and can be strategically deployed in drug design to enhance metabolic stability and modulate biological activity. By understanding and quantifying these effects through both experimental and computational methods, researchers can fully exploit the neopentyl bulwark to build more effective and robust molecular architectures.

References

  • BenchChem. (n.d.). Understanding Steric Hindrance Effects in Neopentane: A Technical Guide. Benchchem.
  • M.A.R. et al. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Chemistry Stack Exchange.
  • Academic Research Publishing Group. (n.d.).
  • Reusch, W. (2023, January 22). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts.
  • Wikipedia. (n.d.). Oxime.
  • (1991). reaction in oximes of.
  • Scilit. (n.d.). Solid-Phase Synthesis of Oximes.
  • Master Organic Chemistry. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2).
  • Fiveable. (n.d.). Neopentyl Definition - Organic Chemistry Key Term.
  • PubMed Central. (n.d.). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.
  • ResearchGate. (n.d.). Structures of neopentyl plastic crystals and their solid solutions.
  • BenchChem. (n.d.). The Tert-Butyl Group: An In-depth Technical Guide to its Steric Hindrance Effects. Benchchem.
  • (n.d.). Hydroxylamine as an oxygen nucleophile.
  • National Institutes of Health. (n.d.). Determination of the absolute configuration of (+)-neopentyl-1-d alcohol by neutron and x-ray diffraction analysis - PMC.
  • Illustrated Glossary of Organic Chemistry. (n.d.). Neopentyl group.
  • PubMed. (n.d.). Determination of the absolute configuration of (+)-neopentyl-1-d alcohol by neutron and x-ray diffraction analysis.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0241893).
  • National Institutes of Health. (n.d.). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents.
  • (2018, December 11). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents.
  • National Institutes of Health. (n.d.). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides - PMC.
  • Medium. (2023, May 17). What is a neopentyl group? - Chemistry Page.
  • Cardiff University. (n.d.). NEW CHEMISTRY OF HYDROXYLA MINES - -ORCA.
  • La Salle University. (n.d.). Substituent Effects.
  • Wikipedia. (n.d.). Neopentyl alcohol.
  • (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity.
  • ResearchGate. (n.d.). Scope with regard to the hydroxylamines in the synthesis of secondary anilines Reaction conditions.
  • YouTube. (2021, December 17).
  • YouTube. (2019, June 6). Substitution Reactions of Neopentyl Halides.
  • ResearchGate. (n.d.). X‐ray diffraction patterns (XRD)
  • (2021, August 20).
  • (2022, March 15).
  • Sciencemadness Wiki. (2023, June 25). Hydroxylammonium chloride.
  • Wikipedia. (n.d.). N-heterocyclic silylene.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000725).
  • ACS Publications. (2022, March 15). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? | The Journal of Physical Chemistry A.
  • ResearchGate. (n.d.). Overlay of 1 H NMR spectra comparing the hydroxylamine synthetic products.
  • Google Patents. (n.d.). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • ResearchGate. (2025, August 6). Synthesis of N, O-dimethylhydroxylamine hydrochloride.
  • National Institutes of Health. (2023, March 21). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines - PMC.
  • ResearchGate. (2025, August 10). Novel convenient synthesis of biologically active esters of hydroxylamine.
  • PubMed. (n.d.). Hydroxylamine Derivatives as Potential Inhibitors of Nucleic Acid Synthesis.

Sources

In-depth Technical Guide: Basic Handling and Storage of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Understanding O-(2,2-dimethylpropyl)hydroxylamine hydrochloride: A Profile

This compound is a substituted hydroxylamine derivative. The presence of the bulky, sterically hindering neopentyl group attached to the oxygen atom is a defining structural feature. This moiety can influence the compound's reactivity, solubility, and biological activity compared to simpler hydroxylamines. In drug development and organic synthesis, such modifications are often strategic to modulate a molecule's properties.

Key Structural Features and Their Implications:

  • Hydroxylamine Moiety (-ONH2): This functional group imparts the characteristic reactivity of hydroxylamines, including their role as potent nucleophiles and reducing agents.

  • Neopentyl Group (C(CH3)3CH2-): This bulky alkyl group can provide steric shielding to the hydroxylamine functional group, potentially influencing its reaction kinetics. It also increases the lipophilicity of the molecule, which may affect its solubility in various solvents.

  • Hydrochloride Salt (-HCl): The hydrochloride salt form generally enhances the stability and water solubility of the amine-containing compound, making it easier to handle and formulate compared to the free base.

Hazard Identification and Risk Assessment

Given the limited specific data, a cautious approach assuming hazards similar to or greater than those of hydroxylamine hydrochloride is prudent. Hydroxylamine and its salts are known to be toxic, corrosive, and potentially unstable under certain conditions.

Anticipated Hazards:

  • Corrosivity: May be corrosive to metals and biological tissues.[1][2][3]

  • Toxicity: Likely harmful if swallowed or in contact with skin.[1][2] May cause skin and eye irritation.[1][2] Some hydroxylamine compounds are suspected of causing cancer.[1][2]

  • Instability: May be sensitive to heat, shock, or friction. Decomposition can be exothermic and may release toxic gases.

  • Reactivity: As a derivative of a reducing agent, it may react vigorously with oxidizing agents.[4]

Exposure Scenarios and Mitigation:
Scenario Potential Risks Recommended Mitigation Measures
Weighing and Transfer Inhalation of dust, skin and eye contact.Perform in a chemical fume hood with proper ventilation. Wear appropriate PPE.
Dissolution Splashing, exothermic reactions.Add the solid to the solvent slowly with stirring. Use appropriate glassware.
Reaction Quenching Violent reactions with incompatible reagents.Understand the reaction chemistry thoroughly. Add quenching agents slowly and under controlled temperature.
Spills Exposure to personnel, contamination of the work area.Have a spill kit readily available. Follow established spill cleanup procedures.

Safe Handling Protocols: A Step-by-Step Approach

A self-validating system of protocols is essential for the safe handling of this compound. This involves a combination of engineering controls, personal protective equipment, and established laboratory practices.

Engineering Controls
  • Chemical Fume Hood: All manipulations of the solid compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant risk of splashing.[5][6]

  • Gloves: Use chemically resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation before use and change them frequently.[5]

  • Protective Clothing: A flame-resistant lab coat, long pants, and closed-toe shoes are required. For larger scale operations, a chemical-resistant apron may be necessary.[5][6]

  • Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with the appropriate cartridges should be used.

Experimental Workflow for Safe Handling

Caption: A generalized workflow for the safe handling of this compound.

Storage and Stability: Preserving Integrity

Proper storage is crucial for maintaining the chemical integrity of this compound and ensuring laboratory safety.

Storage Conditions
Parameter Recommendation Rationale
Temperature Store in a cool, dry place.[6] Refrigeration may be advisable for long-term storage, but consult the manufacturer's SDS.To minimize thermal decomposition.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible. Keep container tightly closed.[7]To protect from moisture and air, which can promote degradation.[2][7]
Container Use the original manufacturer's container. If transferring, use a clean, dry, and compatible container (e.g., glass or a corrosion-resistant plastic). Avoid metal containers.To prevent contamination and degradation from incompatible materials.
Location Store in a designated, well-ventilated, and secure area away from incompatible materials.To prevent accidental mixing with oxidizing agents or other reactive chemicals.
Incompatible Materials
  • Strong Oxidizing Agents: Can lead to vigorous or explosive reactions.

  • Bases: May liberate the free hydroxylamine, which can be less stable.

  • Metals: Can be corrosive to certain metals.[1][2][3]

Emergency Procedures: Preparedness and Response

Spill Response
  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: For small spills, use a spill kit with appropriate absorbent materials. Do not use combustible materials like paper towels to clean up spills of oxidizing or reactive substances.

  • Neutralize: Follow the specific neutralization procedures outlined in the SDS.

  • Collect: Carefully collect the absorbed material into a designated waste container.[5][6]

  • Decontaminate: Clean the spill area thoroughly.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][6]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[5]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Segregation: Keep waste streams separate to avoid unintended reactions in the waste container.

  • Labeling: Clearly label all waste containers with their contents.

  • Disposal: Dispose of hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[5]

Caption: A decision tree for the proper disposal of waste.

References

  • SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200). (n.d.). EMD Millipore.
  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.
  • Hydroxylamine Hydrochloride - Safety D
  • Hydroxylamine hydrochloride. (n.d.). Apollo Scientific.
  • Safety Data Sheet (SDS) Hydroxylamine Hydrochloride. (n.d.). Flinn Scientific.
  • Cas 35657-35-3,Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride | lookchem. (n.d.). LookChem.
  • Chemical Safety Data Sheet MSDS / SDS - N,O-Dimethylhydroxylamine hydrochloride. (2025, December 20). ChemicalBook.
  • Safety Data Sheet. (2023, September 20). ChemScene.
  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010, November 16). Fisher Scientific.
  • SAFETY DATA SHEET. (2024, September 7). Sigma-Aldrich.
  • O-(2-methylpropyl)hydroxylamine hydrochloride | 6084-58-8. (n.d.). Sigma-Aldrich.
  • HYDROXYLAMINE HYDROCHLORIDE. (n.d.). CAMEO Chemicals - NOAA.
  • Safety Data Sheet. (2025, April 6). Ricca Chemical Company.
  • Hydroxylamine hydrochloride - SAFETY DATA SHEET. (2010, November 16). Acros Organics.
  • O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 135435010. (n.d.). PubChem.
  • SAFETY D
  • Hydroxylammonium chloride. (2023, June 25). Sciencemadness Wiki.
  • Hydroxyamine hydrochloride | ClH.H3NO | CID 443297. (n.d.). PubChem.
  • N,O-Dimethylhydroxylamine hydrochloride. (n.d.). Chem-Impex.
  • 74124-04-2 Cas No. | O-(Cyclopropylmethyl)hydroxylamine hydrochloride. (n.d.).
  • Storage and Use of Hydroxylamine Free Base (NH2OH) - Lessons Learned. (n.d.). U.S. Department of Energy.
  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. (n.d.). IChemE.
  • 74124-04-2 | O-(Cyclopropylmethyl)hydroxylamine hydrochloride. (n.d.). ChemScene.
  • US5808150A - Stabilization of hydroxylamine solutions. (n.d.).

Sources

Methodological & Application

Application Notes and Protocols: O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of the Neopentyl Group in Oxime Ligations

In the landscape of bioconjugation, the formation of a stable covalent bond between biomolecules and synthetic probes or therapeutic payloads is paramount. Oxime ligation, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone), has emerged as a robust and chemoselective strategy.[1][2][3] This method's appeal lies in its bioorthogonality—the ability to proceed under mild, aqueous conditions without interfering with native biological processes—and the exceptional stability of the resulting oxime linkage.[2][4]

This guide focuses on a specific, yet powerful, aminooxy reagent: O-(2,2-dimethylpropyl)hydroxylamine hydrochloride , also known as neopentyl hydroxylamine hydrochloride. The defining feature of this molecule is the neopentyl group, a bulky and sterically hindered alkyl substituent. While steric hindrance can sometimes be perceived as a kinetic disadvantage, in the context of bioconjugation, it can offer unique benefits. The neopentyl group can provide a steric shield around the resulting oxime bond, potentially enhancing its stability against hydrolysis and enzymatic degradation. Furthermore, its hydrophobicity may influence the solubility and aggregation propensity of the final bioconjugate, a critical consideration in drug development.

These application notes will provide a comprehensive overview of the use of this compound in bioconjugation, from the fundamental principles to detailed, field-tested protocols. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.

Mechanism of Oxime Ligation: A Tale of Nucleophilic Attack and Catalysis

The formation of an oxime bond is a condensation reaction between the nucleophilic aminooxy group (-O-NH₂) of O-(2,2-dimethylpropyl)hydroxylamine and an electrophilic aldehyde or ketone on a biomolecule.[1][2] The reaction proceeds through a tetrahedral intermediate, followed by dehydration to form the stable C=N-O linkage.

The reaction rate is pH-dependent, with optimal conditions typically found in a slightly acidic to neutral pH range (pH 4.5-7).[2] This pH range provides a balance between the protonation of the carbonyl group, which increases its electrophilicity, and the availability of the deprotonated, nucleophilic aminooxy group.

To enhance reaction kinetics, especially when working with low concentrations of biomolecules, nucleophilic catalysts such as aniline and its derivatives can be employed.[5][6] Aniline accelerates the dehydration of the tetrahedral intermediate, significantly increasing the rate of oxime formation.

Core Applications in Bioconjugation

The versatility of oxime ligation with this compound lends itself to a wide array of applications in research and drug development:

  • Antibody-Drug Conjugates (ADCs): The stable oxime linkage is ideal for attaching potent cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapeutics.[7][8][9] The neopentyl group may contribute to the overall stability and pharmacokinetic profile of the ADC.

  • Protein Labeling and Imaging: Fluorophores, biotin, or other reporter molecules functionalized with an aldehyde or ketone can be conjugated to proteins containing an aminooxy group (or vice versa) for use in various assays, including fluorescence microscopy, flow cytometry, and western blotting.

  • Peptide and Glycan Modification: Site-specific modification of peptides and glycans allows for the synthesis of novel therapeutics, diagnostics, and research tools.[10]

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either carbonyl or aminooxy groups for applications in biosensors, microarrays, and biomaterials.

Experimental Workflows and Protocols

General Considerations and Best Practices
  • Purity of Reagents: Ensure the high purity of this compound and the biomolecule to be conjugated. Impurities can lead to side reactions and complicate purification.

  • Buffer Selection: Use non-nucleophilic buffers such as phosphate-buffered saline (PBS), acetate buffer, or MES buffer. Avoid amine-containing buffers like Tris, as they can compete in the reaction.

  • Reaction Monitoring: Track the progress of the conjugation reaction using appropriate analytical techniques such as SDS-PAGE, HPLC, or mass spectrometry.[4]

  • Purification of the Bioconjugate: After the reaction is complete, remove unreacted reagents and byproducts. Common purification methods include size-exclusion chromatography (SEC), affinity chromatography, or dialysis.

Protocol 1: General Procedure for Protein Conjugation

This protocol describes a general method for conjugating an aldehyde- or ketone-containing protein with this compound.

Materials:

  • Aldehyde/ketone-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Aniline (optional, as a 1 M stock solution in DMSO)

  • Reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Purification column (e.g., desalting column or SEC column)

Procedure:

  • Prepare the Protein Solution: Dissolve the aldehyde/ketone-functionalized protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare the Hydroxylamine Solution: Immediately before use, dissolve this compound in the reaction buffer to a concentration that will result in a 20- to 100-fold molar excess over the protein.

  • Initiate the Conjugation Reaction: Add the freshly prepared hydroxylamine solution to the protein solution. Mix gently by pipetting or vortexing at a low speed.

  • Catalyst Addition (Optional): If using a catalyst, add the aniline stock solution to the reaction mixture to a final concentration of 10-100 mM.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The optimal time will depend on the reactivity of the carbonyl group and the concentrations of the reactants. Monitor the reaction progress periodically.

  • Purification: Once the desired level of conjugation is achieved, purify the bioconjugate using a desalting column to remove excess hydroxylamine and aniline, followed by a more stringent purification method like SEC if necessary.

  • Characterization: Characterize the purified bioconjugate using techniques such as UV-Vis spectroscopy (to determine the degree of labeling if the payload is a chromophore), SDS-PAGE, and mass spectrometry.

Visualizing the Workflow

Bioconjugation_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Protein Aldehyde/Ketone Protein Solution Mix Mix Reactants (Optional: Add Aniline) Protein->Mix Hydroxylamine O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride Solution Hydroxylamine->Mix Incubate Incubate (2-24h, RT or 37°C) Mix->Incubate Purify Purification (e.g., SEC) Incubate->Purify Characterize Characterization (e.g., MS, HPLC) Purify->Characterize Final_Product Purified Bioconjugate Characterize->Final_Product Glycoprotein_Conjugation Glycoprotein Glycoprotein (with cis-diols) Oxidation Periodate Oxidation (NaIO₄) Glycoprotein->Oxidation Quench Quench Reaction (Glycerol) Oxidation->Quench Aldehyde_Protein Aldehyde-functionalized Glycoprotein Ligation Oxime Ligation with O-(2,2-dimethylpropyl)hydroxylamine Aldehyde_Protein->Ligation Purify_Ox Purification (Desalting) Quench->Purify_Ox Purify_Ox->Aldehyde_Protein Final_Conjugate Glycoconjugate Ligation->Final_Conjugate

Caption: Pathway for glycoprotein conjugation.

Quantitative Data and Performance Comparison

The choice of a bioconjugation chemistry is often guided by reaction kinetics and the stability of the resulting linkage. The table below provides a comparative overview of oxime ligation with other common bioorthogonal reactions.

Reaction Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Linkage Stability Key Features
Oxime Ligation (uncatalyzed) 0.001 - 0.1HighMild conditions, stable bond
Oxime Ligation (aniline-catalyzed) 0.1 - 10HighFaster kinetics, stable bond
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) 0.1 - 1HighFast, no catalyst required
Inverse-Electron-Demand Diels-Alder (iEDDA) 1 - 1000ModerateVery fast, reversible in some cases
Staudinger Ligation 0.001 - 0.1HighForms a stable amide bond

Data synthesized from publicly available information. [4] Expertise & Experience Insights:

The steric bulk of the neopentyl group in this compound is a double-edged sword. While it may slightly decrease the reaction rate compared to less hindered hydroxylamines like O-methylhydroxylamine, this effect can often be overcome by using a catalyst or slightly increasing the reaction time or temperature. The potential payoff is a bioconjugate with enhanced stability, a trade-off that is often desirable in the development of long-acting therapeutics. It is advisable to perform initial small-scale kinetic studies to optimize the reaction conditions for your specific biomolecule.

Troubleshooting Common Issues

Problem Possible Cause(s) Suggested Solution(s)
Low Conjugation Efficiency - Inefficient aldehyde/ketone formation- Suboptimal reaction pH- Low reactant concentrations- Steric hindrance- Confirm aldehyde/ketone presence with a colorimetric assay- Optimize pH (typically 4.5-7.0)- Increase the molar excess of the hydroxylamine- Add an aniline catalyst (10-100 mM)- Increase reaction time and/or temperature (e.g., 37°C)
Bioconjugate Precipitation - Aggregation due to increased hydrophobicity- High protein concentration- Include solubility-enhancing excipients (e.g., arginine, polysorbate)- Perform conjugation at a lower protein concentration- Optimize the buffer composition
Heterogeneous Product - Incomplete reaction- Multiple reaction sites- Drive the reaction to completion by optimizing conditions- Use site-specific methods for introducing the carbonyl or aminooxy group

Conclusion: A Valuable Tool in the Bioconjugation Toolbox

This compound is a valuable reagent for researchers seeking to leverage the power of oxime ligation in their bioconjugation strategies. Its unique neopentyl group offers the potential for enhanced stability of the final conjugate, a feature of significant interest in the development of robust and effective biotherapeutics and research tools. By understanding the underlying principles of oxime chemistry and following well-defined protocols, scientists can confidently employ this reagent to create novel and impactful bioconjugates.

References

  • Organic Syntheses Procedure. Available at: [Link]

  • Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. (2022). Chemical Communications, 58(65), 9100-9103. Available at: [Link]

  • Steric control of reactivity: formation of oximes, benzodiazepinone N-oxides and isoxazoloquinolinones. Maynooth University Research Archive Library. Available at: [Link]

  • Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. (2008). Bioconjugate Chemistry, 19(12), 2543-2548. Available at: [Link]

  • Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. Available at: [Link]

  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. Available at: [Link]

  • Method for synthesizing N, O-dimethylhydroxylamine hydrochloride. Google Patents.
  • N,O-Dimethylhydroxylamine. Wikipedia. Available at: [Link]

  • Hydroxylamine synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • O-Cyclopropyl Hydroxylamines as Precursors for-[2][2] Sigmatropic Rearrangements. (2020). The Journal of Organic Chemistry, 85(10), 6485-6496. Available at: [Link]

  • Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes. (2016). Journal of the American Chemical Society, 138(36), 11489-11492. Available at: [Link]

  • Hydroxylamine derivatives useful for enhancing the molecular chaperon production and the preparation thereof. Google Patents.
  • Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. (2014). Chemistry, 20(1), 34-41. Available at: [Link]

  • Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. (2023). Journal of the American Chemical Society, 145(38), 20894-20900. Available at: [Link]

  • Diverse Roles of Antibodies in Antibody–Drug Conjugates. (2024). Pharmaceuticals, 17(3), 333. Available at: [Link]

  • O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. (2020). The Journal of Organic Chemistry, 85(10), 6485-6496. Available at: [Link]

  • Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. (2023). Cellulose, 30(10), 6291-6304. Available at: [Link]

  • Demonstrating Results with Antibody-Drug Conjugates. (2019). BioPharm International. Available at: [Link]

  • Exploring the next generation of antibody–drug conjugates. (2024). Nature Reviews Clinical Oncology, 21(2), 118-134. Available at: [Link]

  • One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. (2020). Organic & Biomolecular Chemistry, 18(18), 3495-3499. Available at: [Link]

  • The medicinal chemistry evolution of antibody–drug conjugates. (2022). RSC Medicinal Chemistry, 13(9), 1013-1033. Available at: [Link]

  • Antibody Conjugates-Recent Advances and Future Innovations. (2019). Antibodies, 8(2), 41. Available at: [Link]

  • Combination of cupric ion with hydroxylamine and hydrogen peroxide for the control of bacterial biofilms on RO membranes. (2017). Water Research, 110, 266-274. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of Peptide Hydroxamic Acids via Solid-Phase Peptide Synthesis Using O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Peptide Hydroxamic Acids

Peptide hydroxamic acids (-CONHOH) are a critical class of peptidomimetics that have garnered significant attention in drug discovery and development. The hydroxamic acid moiety is a powerful metal-chelating pharmacophore, enabling these molecules to act as potent inhibitors of various metalloenzymes.[1] Key therapeutic targets include Matrix Metalloproteinases (MMPs) involved in cancer metastasis and tissue remodeling, and Histone Deacetylases (HDACs), which are crucial epigenetic regulators.[1][2]

The synthesis of these modified peptides, however, presents unique challenges. The direct use of free hydroxylamine in solid-phase peptide synthesis (SPPS) is problematic due to its dual nucleophilicity (N and O) and potential for side reactions.[3] To achieve clean and efficient synthesis, the oxygen of the hydroxylamine must be temporarily protected during peptide chain assembly. This guide provides a detailed methodology for the use of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, a robust reagent for the on-resin synthesis of C-terminal peptide hydroxamic acids.

The Reagent: this compound

O-(2,2-dimethylpropyl)hydroxylamine, also known as O-neopentylhydroxylamine, provides a strategically protected hydroxylamine for SPPS. The key to its utility lies in the neopentyl protecting group .

Core Advantages:

  • Steric Hindrance: The bulky neopentyl group provides significant steric hindrance, protecting the oxygen atom from unwanted side reactions during the entire peptide assembly process.[4]

  • Orthogonality with Fmoc Chemistry: The neopentyl group is completely stable under the basic conditions (e.g., 20% piperidine in DMF) required for Nα-Fmoc group removal during standard SPPS cycles.[5][6]

  • Acid Lability: Crucially, the neopentyl group is cleaved under the strong acidic conditions of the final cleavage step, typically using a Trifluoroacetic Acid (TFA) cocktail.[4] This allows for simultaneous deprotection of the hydroxamic acid, removal of acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt), and cleavage of the peptide from the resin in a single, efficient step.

Mechanism of On-Resin Synthesis

The synthesis follows the standard Fmoc/tBu SPPS strategy to assemble the desired peptide sequence on an acid-sensitive resin, such as Wang or 2-Chlorotrityl chloride resin.[7][8] The final step of the solid-phase assembly involves the coupling of O-(2,2-dimethylpropyl)hydroxylamine to the C-terminal carboxylic acid of the resin-bound peptide.

The process can be broken down into four key stages:

  • Peptide Assembly: The peptide is synthesized from the C-terminus to the N-terminus using standard Fmoc-SPPS protocols.[9]

  • C-Terminal Activation: The fully assembled, resin-bound peptide's C-terminal carboxylic acid is activated. This is typically achieved using a carbodiimide-based coupling reagent like N,N'-Diisopropylcarbodiimide (DIC) in the presence of an additive such as Hydroxybenzotriazole (HOBt) or OxymaPure®. This forms a highly reactive ester intermediate.[3][7]

  • Hydroxylamine Coupling: The free base of O-(2,2-dimethylpropyl)hydroxylamine (generated in situ using a non-nucleophilic base like Diisopropylethylamine, DIEA) acts as a nucleophile. Its amino group attacks the activated C-terminus, forming a stable, O-protected hydroxamic acid linkage.

  • Global Deprotection & Cleavage: The peptide resin is treated with a strong acid cocktail, most commonly based on TFA.[10] This single step cleaves the peptide from the resin, removes all acid-labile side-chain protecting groups, and crucially, removes the O-neopentyl group to reveal the final peptide hydroxamic acid.

Workflow Visualization

The following diagram illustrates the complete workflow for synthesizing a peptide hydroxamic acid using the described methodology.

SPPS_Hydroxamic_Acid_Workflow cluster_SPPS On-Resin Operations cluster_Cleavage Post-Synthesis Processing Start Start: Acid-Labile Resin (e.g., Wang, 2-Cl-Trt) Assembly 1. Standard Fmoc-SPPS (Deprotection/Coupling Cycles) Start->Assembly Load 1st AA Fmoc_Removal 2. Final N-Fmoc Removal (20% Piperidine/DMF) Assembly->Fmoc_Removal Activation 3. C-Terminal Activation (DIC / HOBt in DMF) Fmoc_Removal->Activation Coupling 4. Couple Reagent* (Base / DMF) Activation->Coupling Final_Resin Protected Peptide Hydroxamate on Resin Coupling->Final_Resin Cleavage 5. Cleavage & Global Deprotection (TFA / Scavengers) Final_Resin->Cleavage Precipitation 6. Precipitate & Wash (Cold Diethyl Ether) Cleavage->Precipitation Purification 7. Purification (RP-HPLC) Precipitation->Purification Product Final Peptide Hydroxamic Acid Purification->Product caption *Reagent: O-(2,2-dimethylpropyl)hydroxylamine⋅HCl

Caption: Workflow for SPPS of C-terminal peptide hydroxamic acids.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves. Reagents like TFA, DIC, and piperidine are corrosive, toxic, and/or volatile.

Protocol 1: On-Resin Synthesis of O-Neopentyl Protected Peptide Hydroxamic Acid

This protocol assumes the synthesis of a peptide on 100 mg of Wang resin with a typical loading of 0.5 mmol/g (0.05 mmol scale). Adjust volumes and equivalents accordingly for different resins or scales.

  • Materials:

    • Fully assembled peptide on Wang resin (N-terminus Fmoc-protected).

    • N,N-Dimethylformamide (DMF), peptide synthesis grade.

    • Piperidine.

    • This compound.

    • N,N'-Diisopropylcarbodiimide (DIC).

    • Hydroxybenzotriazole (HOBt) or OxymaPure®.

    • N,N-Diisopropylethylamine (DIEA).

    • Dichloromethane (DCM).

    • Methanol (MeOH).

    • Solid Phase Synthesis vessel (e.g., fritted syringe).

  • Procedure:

    • Resin Swelling: Place the peptide-resin in the synthesis vessel. Add 2 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.[7] Drain the DMF.

    • Final Fmoc Deprotection: a. Add 2 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes and drain. b. Add a fresh 2 mL of 20% piperidine in DMF. Agitate for 10 minutes and drain.[11] c. Wash the resin thoroughly with DMF (5 x 2 mL), DCM (3 x 2 mL), and finally DMF (3 x 2 mL) to remove all traces of piperidine.

    • Reagent Preparation (in a separate vial): a. Dissolve this compound (5 eq., 0.25 mmol, 35 mg) and HOBt (5 eq., 0.25 mmol, 34 mg) in 1 mL of DMF. b. Add DIEA (5 eq., 0.25 mmol, 44 µL) to neutralize the hydrochloride salt and form the free base. c. Add DIC (5 eq., 0.25 mmol, 39 µL). Mix gently and allow to pre-activate for 5-10 minutes.

    • Coupling Reaction: a. Drain the final DMF wash from the resin. b. Immediately add the activated reagent solution from step 3 to the resin. c. Agitate the reaction at room temperature for 4 to 12 hours. The reaction progress can be monitored by taking a small sample of resin, cleaving it, and analyzing by LC-MS.

    • Final Washing: a. Drain the coupling solution from the resin. b. Wash the resin thoroughly with DMF (5 x 2 mL) and DCM (5 x 2 mL). c. Dry the resin under a stream of nitrogen, followed by drying in vacuo for at least 4 hours.

Protocol 2: Cleavage and Global Deprotection

This protocol yields the final, deprotected peptide hydroxamic acid. The choice of scavengers is critical and depends on the peptide sequence.

  • Materials:

    • Dried, O-neopentyl protected peptide hydroxamate on resin.

    • Trifluoroacetic Acid (TFA), reagent grade.

    • Triisopropylsilane (TIS), as a carbocation scavenger.

    • Deionized water.

    • Cold diethyl ether.

    • Centrifuge tubes.

  • Procedure:

    • Prepare Cleavage Cocktail: In a glass vial inside a fume hood, prepare the cleavage cocktail. For most standard peptides, Reagent B is sufficient: TFA / H₂O / TIS (95 : 2.5 : 2.5, v/v/v) .[6] For a 1 mL total volume, this is 950 µL TFA, 25 µL H₂O, and 25 µL TIS.

      • Note: If the peptide contains sensitive residues like Cys, Met, or Trp, a more complex cocktail like Reagent K may be required.

    • Cleavage Reaction: a. Place the dried peptide-resin (from Protocol 1) in a suitable reaction vessel. b. Add 1-2 mL of the cleavage cocktail per 100 mg of starting resin. c. Agitate at room temperature for 2-3 hours.

    • Peptide Isolation: a. Filter the resin and collect the TFA filtrate into a clean centrifuge tube. b. Wash the resin twice with a small amount of fresh TFA (~0.5 mL) and combine the filtrates. c. Concentrate the TFA solution under a gentle stream of nitrogen until a volume of ~200 µL remains.

    • Precipitation and Washing: a. Add the concentrated TFA solution dropwise into a new centrifuge tube containing 10-15 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form immediately. b. Secure the tube and centrifuge at 3000-4000 rpm for 5 minutes. c. Carefully decant the ether. d. Resuspend the peptide pellet in another 10 mL of cold ether, vortex briefly, and centrifuge again. Repeat this wash step two more times to remove residual scavengers and cleaved protecting groups.

    • Drying and Storage: a. After the final wash, decant the ether and dry the white peptide pellet under vacuum. b. The crude peptide hydroxamic acid is now ready for analytical characterization (LC-MS) and purification by Reverse-Phase HPLC.

Summary of Reaction Parameters

StepReagents & Equivalents (relative to resin loading)SolventTypical TimeTemperature
Fmoc Deprotection 20% PiperidineDMF2 x ~10 minRoom Temp
Hydroxylamine Coupling O-neopentyl-NH₂·HCl (5 eq.), DIC (5 eq.), HOBt (5 eq.), DIEA (5 eq.)DMF4 - 12 hRoom Temp
Cleavage & Deprotection TFA / H₂O / TIS (95:2.5:2.5)None2 - 3 hRoom Temp

References

  • Sharma, P., et al. (2014). Methods for Hydroxamic Acid Synthesis. Current Organic Chemistry. Available at: [Link][1][3]

  • Cal, M., et al. (2013). Solid phase synthesis of peptide hydroxamic acids on poly(ethylene glycol)-based support. Journal of Peptide Science. Available at: [Link][12][13]

  • Stokell, A. G., et al. (2000). Solid-phase synthesis of di- and tripeptidic hydroxamic acids as inhibitors of procollagen C-proteinase. Bioorganic & Medicinal Chemistry Letters. Available at: [Link][2]

  • Sun, Y. S. (1998). Synthesis of peptides with hydroxamic acid side chain appendages. University of Louisville Thesis. Available at: [Link][14]

  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology. Available at: [Link][7]

  • Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. Available at: [Link][15]

  • Pla, I., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent. International Journal of Molecular Sciences. Available at: [Link][10]

  • U.S. Patent No. US5596095A. (1997). Formation and utility of sulfonic acid protecting groups. Google Patents. Available at: [16]

  • CEM Corporation. (2024). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. CEM Corporation Resources. Available at: [Link][8]

  • Plante, O. J., et al. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Journal of Organic Chemistry. Available at: [Link][4]

  • Gyros Protein Technologies. (n.d.). SPPS Tips For Success. Mesa Labs. Available at: [Link][17]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Available at: [6]

  • Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Available at: [Link][11]

Sources

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride for protein modification and labeling

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Protein Modification and Labeling with O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Introduction: The Power of Precision in Protein Science

The site-specific modification of proteins is a foundational technique in modern chemical biology, enabling researchers to attach probes, drugs, and other functionalities to study and manipulate biological systems with high precision. Among the arsenal of bioconjugation reactions, oxime ligation stands out for its exceptional chemoselectivity and the remarkable stability of the resulting conjugate. This guide provides a detailed exploration of this compound as a key reagent in this process, offering insights into the underlying chemistry, comprehensive protocols for its application, and methods for validating the modification.

This compound serves as a source of a nucleophilic aminooxy group, which reacts specifically with electrophilic aldehyde or ketone moieties introduced into a protein. The resulting oxime bond is significantly more stable against hydrolysis than corresponding imine or hydrazone linkages, making it ideal for applications requiring long-term stability in physiological environments.[1][2][3] This robustness is critical for developing antibody-drug conjugates (ADCs), creating diagnostic imaging agents, and immobilizing proteins on surfaces for biosensor applications.[4][5]

Part 1: The Chemistry of Oxime Ligation

The cornerstone of this technique is the oxime ligation reaction, a bioorthogonal condensation between an aminooxy group and a carbonyl group (aldehyde or ketone).[6] This reaction is highly chemoselective, meaning the reactants do not cross-react with other functional groups typically found in proteins, such as amines or thiols.

The Reaction Mechanism

The reaction proceeds via a two-step mechanism:

  • Addition: The nucleophilic nitrogen of the O-(2,2-dimethylpropyl)hydroxylamine attacks the electrophilic carbonyl carbon on the protein, forming a tetrahedral carbinolamine intermediate.

  • Dehydration: This intermediate then undergoes acid-catalyzed dehydration, eliminating a molecule of water to form the stable C=N oxime bond.

The reaction is reversible, but the equilibrium strongly favors the formation of the oxime product, which has a high equilibrium constant (>10⁸ M⁻¹).[2] The stability of the oxime linkage can be attributed to the electronic properties of the C=N-O bond, which is more resistant to hydrolysis compared to the C=N-N bond of a hydrazone.[1][2]

The Role of Catalysts

While the reaction can proceed without a catalyst, it is significantly accelerated, especially at neutral pH, by the addition of a nucleophilic catalyst such as aniline or its derivatives.[6][7][8] The catalyst facilitates the dehydration step, which is often the rate-limiting part of the reaction under neutral conditions.[3] This allows for efficient labeling at physiological pH (around 7.0), expanding the utility of the reaction for applications involving sensitive proteins or live cells.[7]

G cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Prot_CHO Protein-CHO (Aldehyde-modified Protein) Intermediate Protein-CH(OH)-NH-O-R (Carbinolamine Intermediate) Prot_CHO->Intermediate + H₂N-O-R Hydroxylamine H₂N-O-R (O-(2,2-dimethylpropyl)hydroxylamine) Hydroxylamine->Intermediate Product Protein-CH=N-O-R (Stable Oxime Conjugate) Intermediate->Product - H₂O (Dehydration) H2O H₂O Catalyst Aniline Catalyst (optional, pH ~7) Catalyst->Intermediate Accelerates Dehydration pH_cond pH 4-5 (uncatalyzed) pH_cond->Intermediate Favors Dehydration

Figure 1. Mechanism of aniline-catalyzed oxime ligation.

Part 2: The Experimental Workflow: From Protein to Conjugate

A successful protein modification strategy requires careful planning and execution, from introducing the reactive handle to purifying and validating the final product. The trustworthiness of the final result depends on this self-validating system.

G node_prep 1. Protein Preparation (Introduction of Aldehyde/Ketone) node_lig 2. Oxime Ligation (Reaction with Hydroxylamine) node_prep->node_lig Carbonyl-tagged Protein node_pur 3. Purification (SEC or RP-HPLC) node_lig->node_pur Crude Conjugate Mixture node_char 4. Characterization (Mass Spectrometry, SDS-PAGE) node_pur->node_char Purified Conjugate node_final Validated Labeled Protein node_char->node_final Confirmed Modification

Figure 2. Standard workflow for protein labeling via oxime ligation.

Step 1: Introduction of a Carbonyl Handle

The primary prerequisite for this reaction is the presence of an aldehyde or ketone on the target protein. Since these are not naturally occurring functional groups in proteins (with the rare exception of post-translationally formed pyruvoyl or glyoxylyl groups), they must be installed site-specifically. This is the most critical step for ensuring a homogeneous product. Methods include:

  • Enzymatic Modification: Using enzymes like formylglycine-generating enzyme (FGE) to convert a specific cysteine residue within a consensus sequence to a formylglycine, which contains an aldehyde group.

  • Genetic Code Expansion: Incorporating an unnatural amino acid bearing a ketone or aldehyde group (e.g., p-acetylphenylalanine) at a desired position during protein expression.

  • Chemical Modification: Periodate oxidation of an N-terminal serine or threonine residue to generate a glyoxylyl aldehyde. This method is less specific if multiple potential sites exist.

Step 2: The Ligation Reaction

This is the core conjugation step where the carbonyl-modified protein is reacted with this compound. The specific conditions depend on the stability of the protein and the desired reaction rate (see Protocol 1).

Step 3: Purification of the Conjugate

After the reaction, it is essential to remove unreacted hydroxylamine, catalyst, and any side products. The choice of purification method depends on the size and properties of the protein conjugate.

  • Size Exclusion Chromatography (SEC): Ideal for larger proteins, as it separates molecules based on size. The larger protein conjugate elutes before the smaller, unreacted molecules.[9]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for peptides and small, robust proteins, separating based on hydrophobicity.[9][10]

  • Dialysis or Buffer Exchange: Suitable for removing small molecule reagents from solutions of large proteins.

Step 4: Characterization and Validation

Confirmation of successful and specific modification is a non-negotiable step for scientific integrity.

  • Mass Spectrometry (MS): The gold standard for confirming covalent modification.[11] An increase in the protein's mass corresponding to the exact mass of the added label (minus the mass of water) provides definitive evidence of conjugation. Both Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.[12][13]

  • SDS-PAGE: A simple method to assess purity and observe a potential shift in the protein's apparent molecular weight.[9]

  • Peptide Mapping: For larger proteins, the conjugate can be digested with a protease (e.g., trypsin) and the resulting peptides analyzed by LC-MS/MS. This powerful technique confirms the exact site of modification by identifying the peptide fragment with the added mass.[12][14][15]

Part 3: Detailed Application Protocols

Protocol 1: General Protein Labeling with this compound

This protocol provides a general framework for labeling a protein that has been pre-functionalized with an aldehyde or ketone group.

Materials:

  • Carbonyl-functionalized protein

  • This compound

  • Reaction Buffer (choose one):

    • Uncatalyzed: 0.1 M Sodium Acetate, pH 4.0 - 5.0[10]

    • Catalyzed: 0.1 M Sodium Phosphate, pH 7.0[10]

  • Aniline stock solution (for catalyzed reaction): 1 M in DMSO or DMF

  • Purification system (e.g., SEC or RP-HPLC column)

  • Quenching reagent (optional): Acetone

Procedure:

  • Prepare Reactant Solutions:

    • Dissolve the carbonyl-functionalized protein in the chosen reaction buffer to a final concentration of 10-100 µM.

    • Prepare a 100 mM stock solution of this compound in the same reaction buffer. Note: Always prepare fresh.

  • Set up the Ligation Reaction:

    • To the protein solution, add the this compound stock solution to achieve a final 10- to 50-fold molar excess over the protein.

    • For catalyzed reaction: Add the aniline stock solution to the mixture to a final concentration of 10-100 mM.[9] Gently mix.

  • Incubation:

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C.

    • Reaction times can vary from 1 to 24 hours. Monitor the reaction progress by LC-MS if possible. Catalyzed reactions are often complete within a few hours.[7][9]

  • Quenching (Optional):

    • To consume any unreacted aminooxy groups, add a small volume of acetone (e.g., 10% v/v) and incubate for an additional 30 minutes.[9]

  • Purification:

    • Purify the protein conjugate from excess small molecules using an appropriate method such as SEC, RP-HPLC, or dialysis against a suitable storage buffer.[9][10]

  • Characterization:

    • Confirm the modification by mass spectrometry to verify the expected mass increase.

    • Assess purity using SDS-PAGE.

Protocol 2: Validation of Modification by Mass Spectrometry

  • Sample Preparation:

    • Desalt a small aliquot of the purified conjugate using a C4 or C18 ZipTip®, or by buffer exchange into a volatile buffer (e.g., ammonium acetate) to remove non-volatile salts.

  • Data Acquisition:

    • Analyze the intact protein via direct infusion ESI-MS or MALDI-TOF MS.[11]

  • Data Analysis:

    • Deconvolute the resulting mass spectrum to determine the molecular weight of the protein.

    • Calculate the theoretical mass of the modification:

      • Mass of O-(2,2-dimethylpropyl)hydroxylamine (C₅H₁₃NO) = 103.17 g/mol

      • Mass of water (H₂O) = 18.02 g/mol

      • Expected Mass Shift = 103.17 - 18.02 = +85.15 Da

    • Compare the observed mass of the conjugate with the mass of the starting protein. A mass increase of ~85.15 Da confirms successful ligation.

Part 4: Quantitative Data and Performance Metrics

Understanding the key parameters of oxime ligation allows researchers to optimize their experiments for efficiency and yield.

ParameterUncatalyzed ReactionCatalyzed Reaction (Aniline)Rationale & Notes
Optimal pH 4.0 - 5.0[2][10]6.5 - 7.5[7][10]Acidic pH is required to catalyze the dehydration step in the absence of an external catalyst. Aniline allows this step to proceed efficiently at neutral pH, which is better for sensitive proteins.
Reaction Rate Slower (hours to days)Significantly Faster (minutes to hours)[7][8]Aniline can increase the reaction rate constant by over 40-fold, enabling labeling at low micromolar concentrations.[3][8]
Linkage Stability Very HighVery HighThe resulting oxime bond is stable under a wide range of physiological conditions. It is significantly more resistant to hydrolysis than a hydrazone bond.[1][2][3]
Reactant Conc. 10-100 µM Protein; 20-100x excess hydroxylamine10-100 µM Protein; 5-20x excess hydroxylamine[9]The faster kinetics of the catalyzed reaction allow for the use of lower excesses of the labeling reagent, which can be advantageous for cost and purification.

Part 5: Safety and Handling Precautions

As with any chemical reagent, proper handling of hydroxylamine derivatives is paramount for laboratory safety.

This compound is a hydroxylamine derivative. The parent compound, hydroxylamine hydrochloride, is classified with the following hazards:

  • Corrosive to metals [16][17][18]

  • Harmful if swallowed or in contact with skin [16][18][19]

  • Causes skin and serious eye irritation [16][17][19]

  • May cause an allergic skin reaction [16][17][19]

  • Suspected of causing cancer [16][17][19]

  • May cause damage to organs through prolonged exposure [16][17][20]

Handling Recommendations:

  • Always handle the solid compound and concentrated solutions inside a certified chemical fume hood.[16][18]

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[16][19]

  • Avoid creating and inhaling dust when weighing the solid material.[16]

  • In case of contact, wash skin thoroughly with soap and water. If in eyes, rinse cautiously with water for several minutes.[16][17]

  • Consult the Safety Data Sheet (SDS) for the specific product before use.

Conclusion

This compound is a valuable and robust reagent for the specific modification of proteins through oxime ligation. The high stability of the resulting conjugate, coupled with the reaction's high chemoselectivity and adaptability to mild, catalyzed conditions, makes it a superior choice for a wide range of applications in research, diagnostics, and therapeutics. By understanding the underlying chemical principles and adhering to rigorous protocols for reaction, purification, and validation, researchers can confidently employ this technique to advance their scientific goals.

References

  • Title: The Characterization of Protein Post-Translational Modifications by Mass Spectrometry Source: ACS Publications URL: [Link]

  • Title: Characterization of intact and modified proteins by mass spectrometry Source: MS Vision URL: [Link]

  • Title: Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides Source: PMC - NIH URL: [Link]

  • Title: Hydrolytic Stability of Hydrazones and Oximes Source: ResearchGate URL: [Link]

  • Title: Identification of Protein Modifications by Mass Spectrometry Source: University of Leeds URL: [Link]

  • Title: Mass Spectrometric Characterization of Protein Modification by the Products of Non-Enzymatic Oxidation of Linoleic Acid Source: PMC - NIH URL: [Link]

  • Title: Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: PMC - NIH URL: [Link]

  • Title: Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis Source: PMC - NIH URL: [Link]

  • Title: Oxime conjugation in protein chemistry: From carbonyl incorporation to nucleophilic catalysis Source: ResearchGate URL: [Link]

  • Title: Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling Source: ACS Publications URL: [Link]

  • Title: Protein mass spectrometry Source: Wikipedia URL: [Link]

  • Title: Oxime and Hydrazone Reactions in Bioconjugation Source: AxisPharm URL: [Link]

  • Title: The linkage-type and the exchange molecule affect the protein-labeling efficiency of iminoboronate probes Source: PMC - NIH URL: [Link]

  • Title: Oxime-Linked Peptide–Daunomycin Conjugates as Good Tools for Selection of Suitable Homing Devices in Targeted Tumor Therapy: An Overview Source: MDPI URL: [Link]

  • Title: SAFETY DATA SHEET - according to the (US) Hazard Communication Standard (29 CFR 1910.1200) Source: EMD Millipore URL: [Link]

  • Title: Applications and Limitations of Oxime-Linked “Split PROTACs” Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides Source: PMC - NIH URL: [Link]

  • Title: Enzymatic elaboration of oxime-linked glycoconjugates in solution and on liposomes Source: PMC - NIH URL: [Link]

  • Title: Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides Source: SciSpace URL: [Link]

  • Title: Safety Data Sheet: Hydroxylamine hydrochloride Source: HIMEDIA URL: [Link]

  • Title: One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups Source: Royal Society of Chemistry URL: [Link]

  • Title: Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides Source: PubMed - NIH URL: [Link]

  • Title: Chemical Modifications in Therapeutic Protein Aggregates Generated under Different Stress Conditions Source: PMC - NIH URL: [Link]

  • Title: Oxidative HNO Formation Mechanisms from NH2OH via Two Different Heme Proteins and Effects from Hemes, Nearby Residues, and Protein Environments Source: PubMed URL: [Link]

  • Title: Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates Source: PMC - NIH URL: [Link]

  • Title: Optimization of the hydroxylamine cleavage of an expressed fusion protein to produce a recombinant antimicrobial peptide Source: ResearchGate URL: [Link]

  • Title: Hydroxylamine chemical digestion for insoluble extracellular matrix characterization Source: NIH URL: [Link]

  • Title: Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products Source: NIH URL: [Link]

  • Title: Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide Source: PMC - NIH URL: [Link]

  • Title: Advances in Bioconjugation Source: PMC - PubMed Central URL: [Link]

  • Title: Hydroxylamine-mediated C–C amination via an aza-hock rearrangement Source: PMC - NIH URL: [Link]

  • Title: Functionalized Semitelechelic poly[N-(2-hydroxypropyl)methacrylamide] for Protein Modification Source: PubMed URL: [Link]

  • Title: Oxidative HNO Formation Mechanisms from NH 2 OH via Two Different Heme Proteins and Effects from Hemes, Nearby Residues, and Protein Environments Source: ResearchGate URL: [Link]

Sources

Application Notes & Protocols: The Role of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, also known as neopentyloxylamine hydrochloride, is an increasingly valuable reagent in medicinal chemistry and drug development. Its core utility lies in the formation of stable oxime ethers through reaction with aldehydes and ketones. The incorporation of the sterically demanding neopentyl group—(CH₃)₃CCH₂—offers significant advantages, including enhanced metabolic stability and improved pharmacokinetic profiles of drug candidates.[1] This guide provides an in-depth exploration of the reagent's properties, mechanistic rationale, and practical applications, complete with detailed experimental protocols for researchers and drug development professionals.

Introduction: Strategic Importance in Medicinal Chemistry

The journey of a drug candidate from hit identification to a marketable therapeutic is fraught with challenges, a primary one being metabolic instability. The human body possesses a sophisticated enzymatic arsenal (e.g., Cytochrome P450 enzymes) designed to modify and eliminate foreign compounds. A common strategy in medicinal chemistry is to "block" sites of metabolism on a lead molecule without compromising its pharmacological activity.

This is where this compound serves a critical role. The neopentyl group is a powerful steric shield.[1] Its quaternary carbon atom lacks α-protons, making it resistant to common oxidative metabolic pathways. When appended to a drug scaffold via an oxime ether linkage, this group can sterically hinder enzymatic access to nearby functionalities and improve the overall stability and half-life of the compound.[1]

Key Advantages:

  • Enhanced Metabolic Stability: The neopentyl group is resistant to oxidative metabolism.[1]

  • Improved Pharmacokinetics: Increased stability often leads to longer in-vivo half-life and better drug exposure.

  • Steric Influence: The bulky nature of the group can modulate binding affinity and selectivity for the biological target.[1]

  • Synthetic Tractability: As a stable hydrochloride salt, the reagent is easy to handle and reacts under mild conditions to form oximes.

Physicochemical Properties & Handling

PropertyValueSource
IUPAC Name O-(2,2-dimethylpropyl)hydroxylamine;hydrochloride
Synonyms Neopentyloxylamine HCl
CAS Number 22753-94-6
Molecular Formula C₅H₁₄ClNO
Molecular Weight 139.63 g/mol
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, ethanol, pyridine

Handling & Storage:

  • Store in a cool, dry, well-ventilated area in a tightly sealed container.

  • The compound is hygroscopic; minimize exposure to atmospheric moisture.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood.

Core Reactivity: Oxime Ether Formation

The primary application of O-(2,2-dimethylpropyl)hydroxylamine is its reaction with carbonyl compounds (aldehydes and ketones) to form neopentyloxime ethers. This reaction is a nucleophilic addition-elimination (condensation) process.

Reaction Mechanism

The reaction proceeds in two main stages, typically under mildly acidic or basic conditions:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the hydroxylamine attacks the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.

  • Dehydration: The carbinolamine is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the oxime. The reaction is often driven to completion by removing water or by using a suitable dehydrating agent.

General Workflow Diagram

The following diagram illustrates the typical workflow for synthesizing an oxime ether using this reagent.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Dissolve Carbonyl Compound (Aldehyde/Ketone) in Solvent (e.g., Ethanol, Pyridine) reagent Add O-(2,2-dimethylpropyl)hydroxylamine HCl start->reagent base Add Base (e.g., Pyridine, NaOAc) to neutralize HCl and catalyze reagent->base stir Stir at RT to Reflux (Monitor by TLC/LC-MS) base->stir quench Quench Reaction (e.g., add water) stir->quench Reaction Complete extract Extract with Organic Solvent (e.g., EtOAc, DCM) quench->extract wash Wash Organic Layer (e.g., brine) extract->wash dry Dry over Na₂SO₄ or MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize G (CH₃)₃C-CH₂-O-N=R (CH₃)₃C-CH₂-O-N=R enzyme Enzyme Active Site enzyme-> (CH₃)₃C-CH₂-O-N=R   Steric Clash   (Metabolism Blocked) caption Steric shielding by the neopentyl group.

Sources

Application Notes and Protocols: Synthesis and Use of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride in Complex Organic Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Role of Steric Hindrance in O-Alkylated Hydroxylamines

In the landscape of modern organic synthesis, the strategic introduction of nitrogen-containing functional groups is paramount for the construction of complex molecules, particularly in the fields of medicinal chemistry and materials science. Among the diverse reagents available for this purpose, O-alkylated hydroxylamines serve as versatile synthons for the formation of oxime ethers, which are key structural motifs in a variety of biologically active compounds. This application note focuses on a specialized reagent, O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, also known as O-neopentylhydroxylamine hydrochloride.

The defining feature of this reagent is the sterically demanding 2,2-dimethylpropyl (neopentyl) group. This bulky aliphatic moiety imparts unique reactivity and stability to the resulting oxime ether products. The significant steric hindrance can influence reaction kinetics, diastereoselectivity, and the conformational properties of the final molecule. Furthermore, the neopentyl group can enhance the stability of compounds by shielding them from certain metabolic pathways or chemical degradation, making it an attractive component in drug design.[1]

This guide provides a comprehensive overview of the synthesis of this compound, detailed protocols for its application in the synthesis of complex organic molecules, and an in-depth discussion of the scientific principles governing its use.

Scientific Principles: Leveraging Steric Effects in Synthesis

The utility of this compound stems from the profound steric influence of the neopentyl group. This manifests in several key aspects of its reactivity and the properties of its derivatives:

  • Modulation of Reactivity: The bulky neopentyl group can sterically hinder the approach of nucleophiles or other reagents to the oxime ether functionality. This can be strategically employed to direct reactions to other parts of a complex molecule or to prevent undesired side reactions.

  • Kinetic Stabilization: The steric bulk can provide kinetic stability to the C=N bond of the oxime ether, making it more resistant to hydrolysis or other cleavage reactions compared to less hindered analogues.

  • Control of Stereochemistry: In reactions involving the formation of stereocenters adjacent to the oxime ether, the neopentyl group can exert a significant diastereoselective influence, favoring the formation of one stereoisomer over another due to steric repulsion.

  • Enhanced Lipophilicity and Metabolic Stability: The neopentyl group increases the lipophilicity of the molecule, which can be advantageous for membrane permeability in biological systems. Additionally, the quaternary carbon of the neopentyl group is resistant to metabolic oxidation, which can improve the pharmacokinetic profile of a drug candidate.

The primary application of this compound is in the formation of neopentyl oxime ethers from aldehydes and ketones. The general reaction is depicted below:

Caption: General scheme for oxime ether formation.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloride salt and to facilitate the condensation. The choice of base and solvent is crucial for achieving optimal yields, especially when dealing with sterically hindered or sensitive substrates.

Synthesis of this compound

Due to the significant steric hindrance of the neopentyl group, the synthesis of this compound requires careful consideration of reaction conditions to overcome the slow kinetics of the key SN2 step. A reliable method involves the N-alkylation of a protected hydroxylamine, such as N-hydroxyphthalimide, followed by deprotection.[2]

Workflow for Synthesis

G A N-Hydroxyphthalimide C N-(Neopentyloxy)phthalimide A->C + B, Base (e.g., K2CO3), DMF, Heat B Neopentyl Bromide E O-(2,2-dimethylpropyl)hydroxylamine C->E + D, EtOH, Reflux D Hydrazine Hydrate G This compound E->G + F, Ether F HCl

Caption: Synthetic workflow for the target reagent.

Detailed Experimental Protocol: A Two-Step Synthesis

Part 1: Synthesis of N-(2,2-dimethylpropyloxy)phthalimide

This step involves the SN2 reaction between N-hydroxyphthalimide and neopentyl bromide. Due to the notoriously slow rate of SN2 reactions with neopentyl halides, forcing conditions are necessary.[3][4][5]

  • Materials:

    • N-Hydroxyphthalimide

    • Neopentyl bromide (1-bromo-2,2-dimethylpropane)

    • Potassium carbonate (K₂CO₃), anhydrous

    • N,N-Dimethylformamide (DMF), anhydrous

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N-hydroxyphthalimide (1.0 eq).

    • Add anhydrous DMF to dissolve the N-hydroxyphthalimide.

    • Add anhydrous potassium carbonate (1.5 eq).

    • Add neopentyl bromide (1.2 eq) to the stirred suspension.

    • Heat the reaction mixture to 80-100 °C and maintain for 24-48 hours. The reaction progress should be monitored by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • The solid precipitate of N-(2,2-dimethylpropyloxy)phthalimide is collected by vacuum filtration, washed with water, and dried.

    • The crude product can be purified by recrystallization from ethanol.

Part 2: Synthesis of this compound

This step involves the deprotection of the phthalimide group using hydrazine.[6][7]

  • Materials:

    • N-(2,2-dimethylpropyloxy)phthalimide

    • Hydrazine hydrate

    • Ethanol

    • Hydrochloric acid (concentrated and ethereal solution)

  • Procedure:

    • In a round-bottom flask, dissolve the N-(2,2-dimethylpropyloxy)phthalimide (1.0 eq) in ethanol.

    • Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.

    • A white precipitate of phthalhydrazide will form. Stir the mixture at room temperature for 2-4 hours or gently reflux for 1 hour to ensure complete reaction.

    • Cool the mixture and filter off the phthalhydrazide precipitate.

    • To the filtrate, add a few drops of concentrated hydrochloric acid to precipitate any remaining phthalhydrazide. Filter again if necessary.

    • Cool the filtrate in an ice bath and bubble hydrogen chloride gas through it, or add a saturated solution of HCl in diethyl ether, until no more precipitate forms.

    • Collect the white precipitate of this compound by vacuum filtration.

    • Wash the product with cold diethyl ether and dry under vacuum.

Application Protocol: Synthesis of a Neopentyl Oxime Ether of a Complex Ketone

This protocol details the use of the synthesized this compound to form an oxime ether with a model complex ketone.

  • Materials:

    • Substrate ketone (e.g., a sterically hindered or functionally diverse ketone)

    • This compound

    • Pyridine or Sodium acetate

    • Ethanol or Methanol

  • Procedure:

    • Dissolve the ketone (1.0 eq) in ethanol in a round-bottom flask.

    • Add this compound (1.2 eq).

    • Add a base such as pyridine (2.0 eq) or sodium acetate (1.5 eq) to the mixture.

    • Stir the reaction mixture at room temperature or heat to reflux. The reaction time will vary depending on the reactivity of the ketone and can range from a few hours to overnight. Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic phase and purify the crude product by column chromatography on silica gel to obtain the pure neopentyl oxime ether.

Quantitative Data Summary
Reagent/SubstrateMolecular Weight ( g/mol )Equivalents
N-Hydroxyphthalimide163.131.0
Neopentyl bromide151.041.2
Hydrazine hydrate50.061.1
Substrate KetoneVaries1.0
O-(2,2-dimethylpropyl)hydroxylamine HCl139.631.2

Characterization

The synthesized this compound and the resulting oxime ether products should be characterized using standard analytical techniques:

  • ¹H NMR: For the hydrochloride salt, expect characteristic signals for the neopentyl group: a singlet for the nine methyl protons around 0.9-1.0 ppm and a singlet for the two methylene protons adjacent to the oxygen at a downfield shift.[8] The NH₃⁺ protons will be broad and may be exchangeable with D₂O. For the oxime ether, the methylene protons will be shifted further downfield.

  • ¹³C NMR: Expect distinct signals for the quaternary carbon and the methyl carbons of the neopentyl group.

  • IR Spectroscopy: Look for characteristic N-O and C=N stretching frequencies in the oxime ether product.

  • Mass Spectrometry: To confirm the molecular weight of the synthesized compounds.

Safety and Handling

Hydroxylamine derivatives should be handled with care as they can be toxic and irritant.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store this compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable reagent for the synthesis of sterically encumbered oxime ethers. While its synthesis requires consideration of the low reactivity of neopentyl halides in SN2 reactions, the protocols outlined in this application note provide a reliable pathway to this useful building block. The unique steric and electronic properties conferred by the neopentyl group make it a powerful tool for chemists in the design and synthesis of complex organic molecules with tailored properties for applications in drug discovery and materials science.

References

  • Fiveable. Neopentyl Definition. Fiveable. [Link]

  • Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. National Institutes of Health. [Link]

  • Deprotection of phthalimide protecting group with hydrazine hydrate. Reagents and reaction conditions. ResearchGate. [Link]

  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. PubMed Central. [Link]

  • How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Chemistry Stack Exchange. [Link]

  • The SN2 Reaction Mechanism. Master Organic Chemistry. [Link]

  • The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. [Link]

  • Substitution Reactions of Neopentyl Halides. YouTube. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • SCHEME 2. Synthesis of O-Alkyl Hydroxylamine 9 from 5 a. ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to Oxime Formation with O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Oxime Bond

In the landscape of modern chemical synthesis and bioconjugation, the formation of stable, covalent linkages under mild conditions is paramount. Oxime ligation, the reaction between an aminooxy group and a carbonyl (aldehyde or ketone), has emerged as a cornerstone technology in this domain.[1][2] Its high chemoselectivity, efficiency, and the exceptional stability of the resulting oxime bond make it an indispensable tool for applications ranging from drug delivery and protein labeling to the synthesis of complex organic molecules and advanced polymer materials.[2][3][4]

This guide focuses on the practical application of a specific, yet versatile, aminooxy reagent: O-(2,2-dimethylpropyl)hydroxylamine hydrochloride , also known as O-neopentylhydroxylamine hydrochloride. The sterically hindered neopentyl group can impart unique properties to the resulting oxime, such as increased hydrolytic stability or altered solubility profiles, making it a valuable reagent for drug development professionals and research scientists.

Herein, we provide a comprehensive overview of the underlying reaction mechanism, detailed experimental protocols for both small molecule synthesis and bioconjugation contexts, robust analytical methods for characterization, and a field-proven troubleshooting guide to empower researchers to successfully implement this powerful chemical transformation.

Section 1: The Underpinning Chemistry of Oxime Formation

The Reaction Mechanism

The formation of an oxime is a condensation reaction that proceeds through a two-step mechanism:

  • Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the nitrogen atom of the hydroxylamine on the electrophilic carbonyl carbon.[5][6] This forms a tetrahedral carbinolamine or hemiaminal intermediate.

  • Dehydration: The carbinolamine intermediate is then dehydrated to yield the final oxime product. This elimination of a water molecule is the rate-determining step and is typically catalyzed by an acid.[1][7]

Caption: Mechanism of oxime formation.
The Critical Role of pH

The rate of oxime formation is highly pH-dependent.[1][8]

  • Acidic Conditions (pH 4-5): This range is often optimal for uncatalyzed reactions.[9] The acid serves to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the dehydration step.

  • Neutral Conditions (pH 7): The reaction is significantly slower at neutral pH, which presents a challenge for biological applications.[1][10]

  • Strongly Acidic Conditions (pH < 3): At very low pH, the aminooxy group becomes protonated (-ONH3+), which abolishes its nucleophilicity and halts the reaction.[1]

Catalysis for Enhanced Rates

To overcome the slow reaction kinetics at physiological pH, nucleophilic catalysts are employed. Aniline and its derivatives are the most common and effective catalysts.[3][10] They operate by first forming a highly reactive protonated Schiff base (iminium ion) with the carbonyl compound, which is then rapidly attacked by the hydroxylamine.[11] For bioconjugation, p-phenylenediamine has been shown to be a superior catalyst to aniline at neutral pH.[3][9]

Section 2: Safety and Reagent Handling

This compound is a hydroxylamine derivative and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[12][13]

  • Handling: Use in a well-ventilated area or a chemical fume hood.[12][14] Avoid creating dust. Do not breathe dust or vapors.[14][15] Avoid contact with skin and eyes.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13]

  • Hazards: Hydroxylamine derivatives can be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin and eye irritation.[14]

Section 3: Experimental Protocols

This section provides two distinct, detailed protocols for the use of this compound.

Protocol A: General Synthesis of a Small Molecule Oxime

This protocol is optimized for organic synthesis applications where reaction conditions can be more flexible.

1. Materials and Reagents:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • This compound (184.7 mg, 1.2 mmol, 1.2 equiv)

  • Sodium Acetate (123 mg, 1.5 mmol, 1.5 equiv) or Pyridine (0.24 mL, 3.0 mmol, 3.0 equiv)

  • Ethanol (10 mL)

  • Deionized Water

  • Ethyl Acetate

  • 1 M Hydrochloric Acid

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

2. Step-by-Step Procedure:

  • Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 mmol) and ethanol (10 mL). Stir until fully dissolved.

  • Reagent Addition: Add this compound (1.2 equiv) and a mild base like sodium acetate (1.5 equiv) or pyridine (3.0 equiv).[9] The base neutralizes the HCl salt, liberating the free hydroxylamine.

  • Reaction: Attach a reflux condenser and heat the mixture to 50-80°C (reflux for ethanol). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl is consumed (typically 1-6 hours).

  • Work-up:

    • Allow the reaction to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Add deionized water (20 mL) to the residue and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with 1 M HCl (2 x 15 mL) (especially if pyridine was used), saturated sodium bicarbonate solution (1 x 20 mL), and brine (1 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure oxime ether.

Protocol B: Catalyzed Oxime Ligation for Bioconjugation

This protocol is designed for modifying biomolecules (e.g., proteins, peptides) containing a carbonyl group, under physiological conditions.

1. Materials and Reagents:

  • Carbonyl-labeled Biomolecule (e.g., protein with a p-acetylphenylalanine residue)

  • This compound

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Aniline or p-Phenylenediamine (pPDA) catalyst stock solution (e.g., 200 mM in DMSO or water)

  • Purification system suitable for the biomolecule (e.g., Size-Exclusion Chromatography (SEC), dialysis)

2. Reagent Preparation:

  • Biomolecule Solution: Prepare a solution of the carbonyl-labeled biomolecule in PBS at a desired concentration (e.g., 1-10 mg/mL).

  • Hydroxylamine Solution: Prepare a stock solution of this compound in PBS. A 10-50 fold molar excess over the biomolecule is typically used. For a 100 mM stock, dissolve 18.5 mg in 1 mL of PBS.

  • Catalyst Solution: Prepare a 200 mM stock of aniline or pPDA. Note: pPDA is a more potent catalyst at neutral pH.[3]

3. Step-by-Step Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the biomolecule solution with the this compound stock solution to achieve the desired final molar excess (e.g., 10-50 equiv).

  • Catalysis: Add the catalyst stock solution to the reaction mixture to a final concentration of 10-100 mM.[3] Mix gently by pipetting.

  • Incubation: Incubate the reaction at room temperature or 37°C. The reaction is typically complete within 1-4 hours.[9]

  • Monitoring (Optional): The progress of the conjugation can be monitored by LC-MS analysis of small aliquots or by SDS-PAGE if there is a significant mass change.

  • Purification: Upon completion, purify the resulting bioconjugate to remove excess hydroxylamine reagent and catalyst.

    • For proteins: Use size-exclusion chromatography (e.g., PD-10 desalting column) or dialysis against PBS.[3]

    • For smaller peptides: Reversed-Phase HPLC (RP-HPLC) can be used.

Section 4: Analytical Workflow for Product Characterization

Confirming the successful formation of the oxime bond is a critical final step. A multi-technique approach provides the most definitive validation.[16]

G cluster_crude cluster_pure Reaction Reaction Mixture (Time points) Monitoring Reaction Monitoring Reaction->Monitoring TLC TLC (Spot disappearance/appearance) Monitoring->TLC LCMS_monitor LC-MS (Peak integration) Monitoring->LCMS_monitor Crude Crude Product (Post-Workup) TLC->Crude LCMS_monitor->Crude Purification Purification Crude->Purification Column Column Chromatography Purification->Column Dialysis SEC / Dialysis Purification->Dialysis Pure Purified Product Column->Pure Dialysis->Pure Characterization Structural Confirmation Pure->Characterization LCMS_char LC-MS (Confirms Mass) Characterization->LCMS_char NMR NMR (¹H, ¹³C) (Confirms Structure, E/Z Isomers) Characterization->NMR FTIR FTIR (C=N stretch, loss of C=O) Characterization->FTIR

Caption: Workflow for reaction monitoring and product characterization.
Key Analytical Signatures:
TechniqueInformation ProvidedKey Signatures to Observe
LC-MS Confirms molecular weight of the product and reaction conversion.[17][18]Disappearance of starting material peaks and appearance of a new peak with the expected mass of the oxime product.
¹H NMR Provides unambiguous structural confirmation and E/Z isomer ratio.[16]Disappearance of the aldehyde proton signal (~9-10 ppm). Appearance of characteristic signals for the neopentyl group (a singlet for the t-butyl protons ~0.9-1.0 ppm and a singlet for the -OCH₂- protons ~3.8-4.0 ppm). The C=N-OH proton appears at a characteristic chemical shift.
¹³C NMR Confirms the carbon skeleton.Disappearance of the carbonyl carbon signal (~190-210 ppm). Appearance of the imine carbon (C=N) signal (~150-160 ppm).
FTIR Confirms the change in functional groups.[16]Disappearance of the strong C=O stretching band of the starting material (typically ~1680-1720 cm⁻¹). Appearance of a C=N stretching band (~1620-1680 cm⁻¹).

Section 5: Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Incorrect pH of the reaction medium.[1][10]2. Inactive or insufficient catalyst (for neutral pH reactions).3. Sterically hindered carbonyl group.4. Reagent degradation (hydroxylamine or carbonyl).1. Adjust pH to the optimal range (4.5-5.5 for uncatalyzed, or ensure buffering at 6.5-7.4 for catalyzed).2. Use fresh catalyst or a more active one like pPDA.[3] Increase catalyst concentration.3. Increase reaction temperature and/or time. Consider using a more reactive aldehyde if possible.4. Use fresh, high-purity reagents.
Incomplete Reaction 1. Insufficient reaction time or temperature.2. Reversible nature of the reaction (hydrolysis).3. Low concentration of reactants.1. Extend the reaction time and/or increase the temperature.2. Remove water if possible (for organic synthesis). Ensure pH is not too acidic, which can promote hydrolysis.[19]3. Increase the concentration of one or both reactants.
Formation of Side Products 1. Hydrolysis of the oxime product back to starting materials.2. Beckmann rearrangement under strongly acidic conditions.[19][20]3. Undesired reactions with the biomolecule (bioconjugation).1. Adjust work-up conditions to be less acidic. Store the product under neutral, anhydrous conditions.2. Avoid using strong acids (e.g., concentrated H₂SO₄). Use buffered conditions.3. Ensure the carbonyl group is uniquely available. Run control experiments without the hydroxylamine reagent.
Difficulty in Purification 1. Product has similar polarity to starting materials.2. Catalyst is difficult to remove (e.g., aniline).1. Optimize the chromatography mobile phase. Consider derivatization to alter polarity if necessary.2. For small molecules, perform an acidic wash (e.g., 1 M HCl) to remove basic catalysts. For bioconjugates, ensure thorough dialysis or use a sufficiently long SEC column.

Section 6: Optimization Flowchart

For researchers aiming to optimize their oxime formation, the following decision tree provides a logical path for systematic improvement.

G decision decision result result start Initial Experiment (e.g., Protocol A or B) check_yield Conversion > 90%? start->check_yield incomplete Incomplete Reaction check_yield->incomplete No success Reaction Optimized check_yield->success Yes check_ph Is pH optimal? (4.5-5.5 or 6.5-7.4) incomplete->check_ph adjust_ph Adjust pH with Buffer check_ph->adjust_ph No increase_time Increase Time / Temp check_ph->increase_time Yes adjust_ph->increase_time check_yield2 Conversion > 90%? increase_time->check_yield2 add_catalyst Add/Increase Catalyst (e.g., Aniline, pPDA) check_yield2->add_catalyst No check_yield2->success Yes check_yield3 Conversion > 90%? add_catalyst->check_yield3 increase_conc Increase Reagent Concentration check_yield3->increase_conc No check_yield3->success Yes check_yield4 Conversion > 90%? increase_conc->check_yield4 check_yield4->success Yes fail Consult Literature for Alternative Strategies check_yield4->fail No

Caption: Decision tree for optimizing oxime formation.

References

  • Dirksen, A., & Hackeng, T. M. (2009). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. PMC, NIH. [Link]

  • Hu, P., & Zgombić-Koltun, L. (n.d.). Kinetics and Mechanism for Oxime Formation from Methyl Pyruvate. ResearchGate. [Link]

  • Uda, K., et al. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters, ACS Publications. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. AxisPharm. [Link]

  • Kölmel, D. K. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal. [Link]

  • Roland, J. T., & McQuade, D. T. (n.d.). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. [Link]

  • Los Alamos National Laboratory. (n.d.). Storage and Use of Hydroxylamine Free Base (NH2OH). lanl.gov. [Link]

  • Gormley, A. J., & Ye, H. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Oxime. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal. [Link]

  • Griffin, D. R., et al. (2015). Photomediated oxime ligation as a bioorthogonal tool for spatiotemporally-controlled hydrogel formation and modification. NIH. [Link]

  • Rzepa, H. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Reverter, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications, RSC Publishing. [Link]

  • Utkin, A. V., et al. (2021). Metal-Involving Synthesis and Reactions of Oximes. Chemical Reviews, ACS Publications. [Link]

  • Scribd. (n.d.). Oxime Formation. Scribd. [Link]

  • Ashenhurst, J. (n.d.). Beckmann Rearrangement. Master Organic Chemistry. [Link]

  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora. [Link]

  • Chemistry LibreTexts. (2022). II. Oximes. Chemistry LibreTexts. [Link]

  • Reverter, A., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Zu u:scholar. [Link]

  • Britannica. (2025). Oxime. Britannica. [Link]

  • ResearchGate. (2025). Structural Elucidation of Major Degradation Products of Milbemycin Oxime Drug Substance using LC-MS and NMR. ResearchGate. [Link]

  • PubMed. (2025). Development and validation of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay for the quantification of oximes in KIKO mouse plasma. PubMed. [Link]

  • ResearchGate. (n.d.). Hydroxylamine Hydrochloride as an effective Catalyst for Form amide derivative Synthesis and their DPPH scavenging activity. ResearchGate. [Link]

  • Open Research Repository. (n.d.). Bioorthogonal Peptide Macrocyclization using Oxime Ligation. Open Research Repository. [Link]

  • EPA. (n.d.). analytical method for the determination of oxamyl and its - oxime metabolite in water using lc/ms/ms analysis. EPA. [Link]

  • ResearchGate. (n.d.). General synthesis reaction for oximes. ResearchGate. [Link]

  • ResearchGate. (2025). Development of an Improved LC–MS/MS Assay for the Quantification of Oximes in KIKO Mouse Plasma. ResearchGate. [Link]

  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Sciencemadness Wiki. [Link]

  • Google Patents. (n.d.). CN103073449B - Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • ResearchGate. (2025). Synthesis of N, O-dimethylhydroxylamine hydrochloride. ResearchGate. [Link]

Sources

Application Note: Enhancing ADC Stability and Homogeneity Using O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride for Oxime Ligation

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and bioconjugation.

Introduction Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic payload. The efficacy and safety of an ADC are critically dependent on the linker connecting these two components. An ideal linker must be stable in systemic circulation to prevent premature payload release and its associated off-target toxicity, yet allow for efficient payload liberation upon internalization into the target cancer cell.

Oxime ligation has emerged as a premier bioorthogonal conjugation strategy due to the exceptional hydrolytic stability of the resulting oxime bond compared to alternatives like hydrazones.[1][2][3] This application note details the use of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, a sterically hindered aminooxy reagent, for the preparation of highly stable and homogeneous ADCs. We provide the scientific rationale for its use, detailed protocols for antibody modification and conjugation, and methods for characterization.

The Principle of Oxime Ligation in ADC Chemistry

Oxime ligation is a chemoselective reaction between an aminooxy group (-ONH₂) and a carbonyl group (aldehyde or ketone) to form a stable C=N-O linkage.[4] This reaction is bioorthogonal, meaning it proceeds with high specificity under physiological conditions without interfering with native biological functional groups.

Causality Behind Experimental Choices: Why Oxime Ligation?

  • Enhanced Stability: The stability of a C=N bond is governed by the electronegativity of the atom attached to the nitrogen. The oxygen in an oxime linkage is more electronegative than the nitrogen in a hydrazone linkage, which reduces the basicity of the imine nitrogen.[2][5] This disfavors the protonation step required to initiate hydrolysis, rendering oximes approximately 1,000-fold more stable than analogous hydrazones at physiological pH.[1][3]

  • Tunable pH-Dependent Release: While robust at neutral pH, the oxime bond is susceptible to acid-catalyzed hydrolysis. This property can be advantageous, as the acidic environments of endosomes (pH ~5.5-6.0) and lysosomes (pH ~4.5-5.0) within cancer cells can facilitate the cleavage of the linker and release of the cytotoxic payload.

  • Catalysis for Efficiency: The rate of oxime formation can be slow at neutral pH. However, the reaction can be significantly accelerated by nucleophilic catalysts, such as aniline and its derivatives (e.g., p-phenylenediamine), making the conjugation process efficient under mild, biocompatible conditions.[6][7][8]

This compound: A Reagent for Superior Stability

The choice of the O-substituted hydroxylamine is not trivial. We highlight this compound for its unique structural feature: the neopentyl (2,2-dimethylpropyl) group.

Reagent Properties
Chemical Name This compound
Synonym O-Neopentylhydroxylamine hydrochloride
Molecular Formula C₅H₁₄ClNO
Molecular Weight 139.63 g/mol
CAS Number 28874-69-3

Expert Insight: The Role of Steric Hindrance The bulky, sterically demanding neopentyl group adjacent to the oxime linkage provides a significant advantage. This steric shield physically hinders the approach of water molecules and hydronium ions to the C=N bond, further impeding the initiation of hydrolysis. This structural feature is rationally designed to enhance the in vivo circulatory stability of the ADC, minimizing premature drug release and potentially widening the therapeutic index. While direct kinetic comparisons are payload- and antibody-specific, the principle of steric hindrance protecting labile bonds is a well-established concept in medicinal chemistry.[9]

Protocols for ADC Preparation via Oxime Ligation

This section provides a comprehensive workflow for generating a site-specific, glycan-conjugated ADC. The process begins with creating reactive aldehyde handles on the antibody's native glycans, followed by conjugation to a payload functionalized with O-(2,2-dimethylpropyl)hydroxylamine.

Workflow Overview

ADC_Workflow cluster_prep Part 1: Antibody Preparation cluster_oxidation Part 2: Aldehyde Generation cluster_ligation Part 3: Conjugation cluster_analysis Part 4: Purification & Characterization A Start: Native mAb B Buffer Exchange (e.g., into Acetate Buffer) A->B C Periodate Oxidation (NaIO₄, dark, 4°C) B->C D Quench Reaction (Ethylene Glycol) C->D E Purification (Desalting Column) D->E F Oxime Ligation (Add Hydroxylamine-Payload & Catalyst) E->F G Incubate (RT, 2-4 hours) F->G H Purification (Size-Exclusion Chromatography) G->H I Characterization (HIC, MS for DAR) H->I J Final ADC I->J

ADC Preparation and Analysis Workflow.
Protocol 1: Site-Specific Generation of Aldehydes on Antibody Glycans

This protocol selectively oxidizes the cis-diol groups on the antibody's Fc-glycans to create aldehyde functionalities.[10][11][12]

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

  • 1 M Sodium Acetate, 1.5 M NaCl, pH 5.5 (10x Reaction Buffer).

  • Sodium periodate (NaIO₄).

  • Ethylene glycol.

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO).

Procedure:

  • Buffer Exchange: Prepare the antibody by exchanging it into 1x Acetate Reaction Buffer (100 mM Sodium Acetate, 150 mM NaCl, pH 5.5) using a desalting column. Adjust the final concentration to 3-10 mg/mL.

  • Prepare Oxidant: Immediately before use, prepare a 100 mM NaIO₄ solution in deionized water. Protect from light.

  • Oxidation Reaction:

    • To your antibody solution, add 1/10th volume of the 100 mM NaIO₄ solution (final concentration: ~10 mM).

    • Incubate the reaction for 30 minutes on ice or at 4°C in the dark.[4]

    • Expert Insight: The reaction time, temperature, and periodate concentration can be modulated to control the number of aldehyde sites generated per antibody.[11] Lower temperatures minimize potential side reactions with sensitive amino acids like methionine.

  • Quenching: Stop the reaction by adding ethylene glycol to a final concentration of 20-100 mM.[4][13] Incubate for 10 minutes on ice. This quenches any unreacted periodate.

  • Purification: Immediately purify the oxidized antibody using a desalting column, exchanging it into a conjugation-compatible buffer (e.g., PBS with 100 mM aniline, pH 7.0). The oxidized antibody is now ready for ligation.

Protocol 2: Oxime Ligation with O-(2,2-dimethylpropyl)hydroxylamine-Payload

This protocol describes the conjugation of the pre-activated antibody with a payload that has been functionalized with O-(2,2-dimethylpropyl)hydroxylamine.

Materials:

  • Oxidized antibody from Protocol 1.

  • O-(2,2-dimethylpropyl)hydroxylamine-functionalized payload, dissolved in DMSO or an appropriate organic solvent.

  • Aniline or p-phenylenediamine catalyst stock solution (e.g., 1 M in DMSO or 100 mM in conjugation buffer).

Procedure:

  • Prepare Reactants:

    • Have the purified, oxidized antibody (~2-5 mg/mL) in conjugation buffer.

    • Prepare the hydroxylamine-payload stock solution. The final concentration of organic solvent in the reaction should ideally be kept below 10% (v/v) to prevent antibody denaturation.

  • Ligation Reaction:

    • Add the catalyst to the antibody solution to a final concentration of 2-10 mM for p-phenylenediamine or 10-100 mM for aniline.[6][14]

    • Add the hydroxylamine-payload to the antibody solution. A 20-50 fold molar excess of the payload over the antibody is a good starting point.

    • Incubate the reaction at room temperature for 2-4 hours with gentle shaking, protected from light.[4]

    • Expert Insight: The reaction rate is dependent on the concentration of reactants and catalyst.[7][15] Monitoring the reaction progress by HIC-HPLC at intermediate time points is recommended for optimization.

The Ligation Reaction
Oxime ligation forms a stable C=N-O bond.

ADC Purification and Characterization

Post-conjugation, it is essential to purify the ADC and characterize its critical quality attributes, most notably the Drug-to-Antibody Ratio (DAR).

Purification:

  • Size-Exclusion Chromatography (SEC): This is the primary method to remove unreacted payload, catalyst, and any aggregated protein. The ADC is separated based on its hydrodynamic radius.

Characterization:

  • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for determining DAR distribution. The cytotoxic payload is typically hydrophobic; therefore, ADC species with different numbers of drugs (DAR 0, 2, 4, etc.) will have different retention times on the HIC column.[16] The average DAR can be calculated from the relative peak areas.[16]

  • Mass Spectrometry (MS): Native SEC-MS or HIC-MS can provide the precise mass of each ADC species, confirming the identity of each peak in the HIC chromatogram and providing an orthogonal measurement of the DAR.[17][18][19][20]

Example ADC Characterization DataBatch 1Batch 2 (Optimized)
Average DAR (by HIC) 1.82.0
Purity (by SEC) 97%>99%
% DAR=0 (Unconjugated) 15%<5%
% DAR=2 75%93%
% DAR=4 10%2%
% Aggregation (by SEC) 2.5%<1.0%

Trustworthiness Through Self-Validation: The protocol is self-validating because the characterization steps (HIC, MS) provide a direct readout of the conjugation efficiency (average DAR) and product quality (homogeneity, aggregation). If the DAR is low or heterogeneity is high, the reaction conditions in Protocol 2 (e.g., molar excess, reaction time) should be revisited.

Conclusion

The use of this compound provides a robust method for creating stable, homogeneous ADCs via oxime ligation. The steric hindrance afforded by the neopentyl group offers a rational design strategy to enhance circulatory stability, a key parameter for developing safer and more effective targeted therapies. The detailed protocols and characterization methods described herein provide a comprehensive framework for researchers to successfully implement this advanced conjugation chemistry in their ADC development programs.

References

  • An, Y., et al. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. PubMed. Available at: [Link]

  • LCGC. (2025). Native HIC-MS of ADCs for DAR Species Determination and Identification. Chromatography Online. Available at: [Link]

  • An, Y., et al. (2024). Online native hydrophobic interaction chromatography-mass spectrometry of antibody-drug conjugates. Taylor & Francis Online. Available at: [Link]

  • Shion, H., Yu, Y. Q., & Chen, W. (n.d.). Analysis of Antibody Drug Conjugates (ADCs) by Native Mass Spectrometry on the BioAccord System. Waters Corporation. Available at: [Link]

  • Strop, P. (2023). Introduction of Carbonyl Groups into Antibodies. MDPI. Available at: [Link]

  • Schneider, S. (2024). Analysis of ADCs Using HIC with the Agilent 1290 Infinity II Bio LC System. Agilent Technologies. Available at: [Link]

  • LookChem. (n.d.). Cas 35657-35-3, Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride. Available at: [Link]

  • Gilmore, J. M., et al. (2006). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Angewandte Chemie. Available at: [Link]

  • Hage, D. S., et al. (1996). Studies on the rate and control of antibody oxidation by periodate. PubMed. Available at: [Link]

  • Singh, S. (2018). Sodium periodate oxidation of antibodies? ResearchGate. Available at: [Link]

  • CD BioGlyco. (n.d.). Glycan Oxidation-based Antibody-Drug Conjugate (ADC) Development. Available at: [Link]

  • Wendeler, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. Available at: [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. NIH Public Access. Available at: [Link]

  • Wendeler, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ACS Publications. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. Available at: [Link]

  • Gunnoo, S. B., & Madder, A. (2016). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. NIH Public Access. Available at: [Link]

  • Armesto, D., et al. (1992). Steric and electronic effects on the photochemical reactivity of oxime acetates of β,γ-unsaturated aldehydes. Royal Society of Chemistry. Available at: [Link]

  • Advent Chembio Pvt. Ltd. (n.d.). Hydroxylamine hydrochloride. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. SciSpace. Available at: [Link]

  • Wikipedia. (n.d.). N,O-Dimethylhydroxylamine. Available at: [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. PubMed. Available at: [Link]

Sources

Application Notes and Protocols: Chemoselective Ligation Strategies Using O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of chemoselective ligation strategies utilizing O-(2,2-dimethylpropyl)hydroxylamine hydrochloride. This sterically hindered reagent offers unique advantages in the formation of stable oxime ethers, a cornerstone of modern bioconjugation techniques. We delve into the underlying principles of oxime ligation, the distinctive influence of the neopentyl group on reaction kinetics and product stability, and provide detailed, field-proven protocols for its synthesis and application. This document is intended to serve as a practical resource for researchers in chemical biology, drug development, and materials science, enabling the strategic application of this valuable tool in the construction of complex biomolecular conjugates.

Introduction: The Power of Chemoselective Ligation

In the intricate world of molecular science, the ability to selectively and covalently link molecules under mild, aqueous conditions is paramount. This capability, known as chemoselective ligation, has revolutionized our ability to construct complex molecular architectures, from precisely modified proteins and antibody-drug conjugates (ADCs) to functionalized surfaces and novel biomaterials.[1][2] Among the arsenal of chemoselective reactions, the formation of an oxime bond through the reaction of a hydroxylamine with an aldehyde or ketone stands out for its exceptional specificity and the remarkable stability of the resulting conjugate.[3][4][5]

The oxime ligation proceeds readily in aqueous environments, often at or near physiological pH, and is bioorthogonal, meaning the reacting functional groups are abiotic and do not cross-react with biological moieties.[5][6] This makes it an ideal tool for the precise modification of sensitive biomolecules. The rate of oxime formation is pH-dependent, with optimal rates typically observed in the slightly acidic range (pH 4-5); however, the use of nucleophilic catalysts, such as aniline derivatives, can significantly accelerate the reaction at neutral pH.[7][8]

This guide focuses on a particular hydroxylamine derivative, O-(2,2-dimethylpropyl)hydroxylamine, also known as O-neopentylhydroxylamine. The defining feature of this reagent is its neopentyl group, a bulky alkyl substituent that imparts significant steric hindrance.[3][9] This steric bulk is not a mere structural curiosity; it profoundly influences the reactivity of the hydroxylamine and the properties of the resulting oxime ether, offering both unique opportunities and challenges in the design of bioconjugation strategies.

The Neopentyl Advantage: Steric Hindrance as a Design Element

The 2,2-dimethylpropyl (neopentyl) group is renowned in organic chemistry for its profound steric effects.[3][9] Its tetrahedral arrangement of methyl groups around a quaternary carbon creates a significant steric shield.[4] In the context of O-(2,2-dimethylpropyl)hydroxylamine, this steric bulk is hypothesized to confer several key properties:

  • Enhanced Stability of the Oxime Ether Linkage: The bulky neopentyl group can sterically protect the C=N-O linkage from hydrolysis, potentially leading to conjugates with superior long-term stability in biological media. While oxime ethers are generally more stable than hydrazones, the added steric protection from the neopentyl group could be advantageous for applications requiring extended in vivo circulation times.

  • Modulation of Reaction Kinetics: The steric hindrance of the neopentyl group is expected to decrease the rate of oxime formation compared to less hindered hydroxylamines like O-methylhydroxylamine. This can be a desirable feature in certain applications, allowing for greater control over the ligation process. Conversely, for applications requiring rapid conjugation, optimization of reaction conditions, such as the use of a highly effective catalyst, may be necessary.[5][6]

  • Reduced Immunogenicity: For in vivo applications, large, flexible linkers can sometimes elicit an immune response. The compact and sterically defined nature of the neopentyl group may contribute to a reduced immunogenic profile of the resulting bioconjugate.

It is this interplay between stability and controlled reactivity that makes O-(2,2-dimethylpropyl)hydroxylamine a compelling reagent for the discerning researcher.

Synthesis of this compound

While not as commonly available as simpler O-alkylhydroxylamines, this compound can be synthesized through established chemical routes. A common and effective method involves the O-alkylation of a protected hydroxylamine followed by deprotection. The following protocol outlines a reliable synthesis pathway starting from N-hydroxyphthalimide and neopentyl bromide.

dot

Caption: Synthesis workflow for this compound.

Protocol 3.1: Synthesis of this compound

Materials:

  • N-Hydroxyphthalimide

  • Neopentyl bromide (1-bromo-2,2-dimethylpropane)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Hydrazine monohydrate

  • Dichloromethane (DCM)

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Alkylation of N-Hydroxyphthalimide:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-hydroxyphthalimide (1.0 eq) in anhydrous DMF.

    • Add DBU (1.1 eq) to the solution and stir for 10 minutes at room temperature.

    • Slowly add neopentyl bromide (1.2 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-(2,2-dimethylpropoxy)phthalimide. The crude product can be purified by column chromatography on silica gel.

  • Hydrazinolysis of N-(2,2-dimethylpropoxy)phthalimide:

    • Dissolve the purified N-(2,2-dimethylpropoxy)phthalimide (1.0 eq) in dichloromethane.

    • Add hydrazine monohydrate (1.5 eq) dropwise to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. A white precipitate of phthalhydrazide will form.

    • Filter the reaction mixture to remove the precipitate and wash the solid with dichloromethane.

    • Combine the filtrates and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate and carefully concentrate under reduced pressure at low temperature to yield the free O-(2,2-dimethylpropyl)hydroxylamine. Caution: The free hydroxylamine may be volatile.

  • Formation of the Hydrochloride Salt:

    • Dissolve the crude O-(2,2-dimethylpropyl)hydroxylamine in a minimal amount of diethyl ether.

    • Cool the solution in an ice bath and slowly add a solution of HCl in diethyl ether (prepared by bubbling dry HCl gas through anhydrous diethyl ether or by careful addition of acetyl chloride to ethanol-free ether).

    • A white precipitate of this compound will form.

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Application Protocols: Bioconjugation with this compound

The following protocols provide a general framework for the use of this compound in bioconjugation. Optimization of reaction conditions, including stoichiometry, pH, temperature, and reaction time, is recommended for each specific application.

General Considerations for Oxime Ligation
ParameterRecommended RangeRationale & Key Considerations
pH 4.5 - 7.0The reaction rate is generally faster at slightly acidic pH (4.5-5.5) due to protonation of the carbonyl group, increasing its electrophilicity. However, many biomolecules require neutral pH for stability.
Catalyst 10-100 mM Aniline or derivativesAniline and its derivatives act as nucleophilic catalysts, significantly accelerating the reaction rate at neutral pH.[7][8] The concentration should be optimized to balance reaction speed and potential side reactions.
Stoichiometry 10-50 fold molar excess of hydroxylamineA molar excess of the hydroxylamine reagent drives the reaction equilibrium towards product formation. The optimal excess will depend on the concentration of the biomolecule and the desired reaction rate.
Temperature 4 - 37 °CThe reaction can be performed at room temperature or 37 °C. Higher temperatures will increase the reaction rate but may compromise the stability of sensitive biomolecules.
Reaction Time 1 - 24 hoursDue to the steric hindrance of the neopentyl group, longer reaction times may be required compared to less hindered hydroxylamines. Reaction progress should be monitored by appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry, HPLC).

dot

Oxime_Ligation_Mechanism cluster_mechanism Oxime Ligation Mechanism Reactants Aldehyde/Ketone + O-Neopentylhydroxylamine Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Tetrahedral_Intermediate->Reactants Reversible Oxime_Ether Stable Oxime Ether Tetrahedral_Intermediate->Oxime_Ether Dehydration Water Water (byproduct)

Caption: Mechanism of oxime ether formation.

Protocol 4.2: Labeling of an Aldehyde-Tagged Protein

This protocol describes the labeling of a protein that has been pre-functionalized with an aldehyde group, for example, through the oxidation of an N-terminal serine residue.

Materials:

  • Aldehyde-tagged protein solution in a suitable buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 6.0)

  • This compound

  • Aniline stock solution (e.g., 1 M in DMSO)

  • Reaction buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 6.0)

  • Desalting column (e.g., PD-10) or dialysis cassette for purification

Procedure:

  • Prepare Reagent Solutions:

    • Dissolve the aldehyde-tagged protein in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in the reaction buffer (e.g., 100 mM).

    • Prepare a working solution of aniline catalyst in the reaction buffer (e.g., 100 mM).

  • Ligation Reaction:

    • To the protein solution, add the this compound stock solution to achieve the desired molar excess (e.g., 20-fold).

    • Add the aniline catalyst working solution to a final concentration of 20-50 mM.

    • Incubate the reaction mixture at room temperature or 37 °C with gentle agitation for 4-24 hours.

  • Monitoring and Purification:

    • Monitor the progress of the conjugation by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry. A successful conjugation will result in a shift in the molecular weight of the protein.

    • Once the desired level of conjugation is achieved, purify the labeled protein from excess reagents using a desalting column or dialysis against a suitable storage buffer.

dot

Experimental_Workflow cluster_workflow Protein Labeling Workflow Start Start: Aldehyde-tagged Protein Prepare_Reagents Prepare Reagent Solutions (Hydroxylamine, Catalyst) Start->Prepare_Reagents Ligation Perform Oxime Ligation Prepare_Reagents->Ligation Monitoring Monitor Reaction Progress (SDS-PAGE, MS) Ligation->Monitoring Monitoring->Ligation Continue Incubation Purification Purify Labeled Protein (Desalting, Dialysis) Monitoring->Purification Reaction Complete Analysis Analyze Final Conjugate Purification->Analysis End End: Purified Labeled Protein Analysis->End

Caption: Experimental workflow for protein labeling via oxime ligation.

Troubleshooting and Optimization

IssuePossible CauseSuggested Solution
Low conjugation efficiency Suboptimal pHPerform a pH screen (e.g., pH 5.0, 6.0, 7.0) to find the optimal condition for your specific biomolecule.
Insufficient reaction timeExtend the incubation period, especially given the steric hindrance of the neopentyl group.
Inactive aldehyde/ketone groupVerify the presence and reactivity of the carbonyl group on your biomolecule using a control reaction with a more reactive, less hindered hydroxylamine.
Insufficient catalyst concentrationIncrease the concentration of the aniline catalyst.
Protein precipitation High concentration of organic co-solvent (if used)Minimize the use of organic co-solvents. If necessary, screen for a more compatible co-solvent.
Protein instability at reaction conditionsPerform the reaction at a lower temperature (e.g., 4 °C) and ensure the buffer composition is optimal for protein stability.

Conclusion

This compound represents a valuable, albeit specialized, tool in the chemoselective ligation toolbox. Its defining feature, the sterically demanding neopentyl group, offers a unique handle to modulate the properties of the resulting oxime ether linkage. While its steric bulk may necessitate longer reaction times or higher catalyst concentrations, the potential for enhanced stability of the final conjugate makes it an attractive option for applications demanding long-term performance in challenging environments. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the potential of this intriguing reagent in their own systems, paving the way for the development of novel and robust biomolecular constructs.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Saxon, E., & Bertozzi, C. R. (2000). Cell surface engineering by a modified Staudinger ligation. Science, 287(5460), 2007-2010. [Link]

  • Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry (Weinheim an der Bergstrasse, Germany), 20(1), 34–41. [Link]

  • Master Organic Chemistry. (2011). The Most Annoying Exceptions in Org 1 (Part 2). [Link]

  • Fiveable. Neopentyl Definition. [Link]

  • Kozlov, I. A., et al. (2004). Sterically-hindered hydroxylamines as bioactive spin labels. Current topics in medicinal chemistry, 4(14), 1475-1489. [Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Rzepa, H. S. (2011). The Sn1...Sn2 mechanistic continuum. The special case of neopentyl bromide. Henry Rzepa's Blog. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie (International ed. in English), 47(39), 7523–7526. [Link]

  • Hill, J., & Crich, D. (2021). Synthesis of Sterically Hindered α-Hydroxycarbonyls through Radical-Radical Coupling. Organic Letters, 23(11), 4420-4425. [Link]

  • Hill, J., Hettikankanamalage, A. A., & Crich, D. (2020). Synthesis of N,N,O-Trisubstituted Hydroxylamines by Reaction of Magnesium Dialkylamides with 2-Methyl-2-tetrahydropyranyl Alkyl Peroxides. Journal of the American Chemical Society, 142(32), 14286-14294. [Link]

  • Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]

  • Zhang, C., et al. (2017). A hypervalent iodine mediated reaction between carboxylic acids and N,N-dimethylformamide occurs under mild conditions at room temperature to provide O-aroyl-N,N-dimethylhydroxylamines in good yields, which are important electrophilic amination reagents. Synthesis, 49(19), 4303-4308. [Link]

  • Foot, O. F., & Knight, D. W. (2000). Synthesis of O-alkylhydroxylamines by electrophilic amination of alkoxides. Chemical Communications, (11), 975-976. [Link]

  • U.S. Patent No. 5,488,162. (1996).
  • Ulrich, S., Boturyn, D., Marra, A., Renaudet, O., & Dumy, P. (2014). Oxime ligation: a chemoselective click-type reaction for accessing multifunctional biomolecular constructs. Chemistry (Weinheim an der Bergstrasse, Germany), 20(1), 34–41. [Link]

  • DeCicco, E. M., et al. (2016). Decarboxylative Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Iodides. Journal of the American Chemical Society, 138(13), 4430-4433. [Link]

  • Wang, Y., et al. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. [Link]

Sources

Mastering Surface Functionalization: A Guide to O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride in Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride for surface functionalization, tailored for researchers, scientists, and drug development professionals. We will delve into the core principles of oxime ligation, provide detailed protocols for both planar and nanoparticle surface modification, and discuss the critical characterization techniques to validate your experimental success. Our focus is on not just the "how," but the "why," empowering you to adapt and innovate in your own research endeavors.

The Power of Oxime Ligation in Surface Chemistry

Surface functionalization is a cornerstone of modern materials science, enabling the precise tailoring of surface properties for a vast array of applications, from biocompatible implants to highly sensitive biosensors. Among the arsenal of chemical tools available, oxime ligation has emerged as a particularly powerful strategy due to its high efficiency, specificity, and stability under physiological conditions.[1][2]

The reaction involves the formation of a stable oxime ether bond between a hydroxylamine derivative and an aldehyde or ketone. This compound is a key reagent in this process, offering unique advantages due to its neopentyl group.

The Aniline-Catalyzed Mechanism of Oxime Ligation

The formation of an oxime bond can be slow at neutral pH. To overcome this, aniline and its derivatives are often employed as nucleophilic catalysts.[3][4] The catalyst first reacts with the surface-bound aldehyde or ketone to form a more reactive protonated Schiff base intermediate. This intermediate is then readily attacked by the hydroxylamine, leading to the formation of the stable oxime ether and regeneration of the aniline catalyst.[2][4]

cluster_0 Surface Functionalization via Oxime Ligation Aldehyde_Surface Aldehyde-modified Surface Schiff_Base Protonated Schiff Base Intermediate Aldehyde_Surface->Schiff_Base + Aniline Aniline Aniline Catalyst Aniline->Schiff_Base Oxime_Surface Functionalized Surface (Oxime Ether) Schiff_Base->Oxime_Surface + Hydroxylamine - Aniline Hydroxylamine O-(2,2-dimethylpropyl) hydroxylamine Hydroxylamine->Oxime_Surface

Caption: Aniline-catalyzed oxime ligation on a surface.

The Role of the 2,2-Dimethylpropyl (Neopentyl) Group

The neopentyl group of this compound introduces significant steric hindrance.[5][6][7] While this bulkiness can slow down the rate of SN2 reactions, in the context of oxime ligation, it can offer distinct advantages:

  • Enhanced Stability: The steric bulk can shield the resulting oxime ether linkage from hydrolysis and enzymatic degradation, leading to more robust and long-lasting surface modifications.[7] This is particularly crucial for in-vivo applications and long-term sensor stability.

  • Reduced Non-Specific Interactions: The neopentyl group can minimize non-specific binding of proteins and other biomolecules to the functionalized surface, thereby improving the signal-to-noise ratio in biosensing applications.

It is important to consider that this steric hindrance may necessitate slightly adjusted reaction conditions, such as longer reaction times or slightly elevated temperatures, to achieve optimal surface coverage.

Protocols for Surface Functionalization

The following protocols provide a starting point for the functionalization of both planar silicon surfaces and nanoparticles. These should be optimized for your specific application.

Protocol 1: Functionalization of Aldehyde-Modified Silicon Wafers

This protocol is designed for creating patterned surfaces for applications such as cell culture studies or microarray fabrication.

Materials:

  • Aldehyde-modified silicon wafers

  • This compound

  • Aniline (freshly distilled)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Ethanol

  • Nitrogen gas

Procedure:

  • Surface Preparation:

    • Clean the aldehyde-modified silicon wafers by sonicating in ethanol for 15 minutes, followed by rinsing with deionized water.

    • Dry the wafers under a stream of nitrogen gas.

  • Reaction Solution Preparation:

    • Prepare a 10 mM solution of this compound in the chosen anhydrous solvent.

    • Prepare a 100 mM solution of aniline in the same anhydrous solvent.

  • Oxime Ligation Reaction:

    • In a clean, dry reaction vessel, place the aldehyde-modified silicon wafers.

    • Add the this compound solution to the vessel, ensuring the wafers are fully submerged.

    • Add the aniline catalyst solution to the reaction vessel. The final concentration of aniline should be around 10 mM.

    • Seal the vessel and allow the reaction to proceed for 4-12 hours at room temperature with gentle agitation. Reaction time may need to be optimized.

  • Washing and Drying:

    • After the reaction, remove the wafers from the solution and wash them sequentially with the anhydrous solvent, ethanol, and finally PBS.

    • Dry the functionalized wafers under a stream of nitrogen gas.

    • Store the functionalized wafers in a desiccator until further use.

Protocol 2: Functionalization of Aldehyde-Modified Nanoparticles

This protocol is suitable for preparing functionalized nanoparticles for applications in drug delivery, bio-imaging, and diagnostics.

Materials:

  • Aldehyde-modified nanoparticles (e.g., silica, polymer)

  • This compound

  • Aniline

  • Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 7.0)

  • Centrifuge

  • Deionized water

Procedure:

  • Nanoparticle Dispersion:

    • Disperse the aldehyde-modified nanoparticles in the reaction buffer to a concentration of 1-10 mg/mL. Sonicate briefly to ensure a uniform dispersion.

  • Reaction Mixture Preparation:

    • In a separate tube, dissolve this compound in the reaction buffer to a final concentration of 10-50 mM.

    • Add aniline to the hydroxylamine solution to a final concentration of 10-20 mM.

  • Oxime Ligation Reaction:

    • Add the hydroxylamine/aniline solution to the nanoparticle dispersion.

    • Incubate the reaction mixture for 2-8 hours at room temperature with continuous mixing (e.g., on a rotator or shaker).

  • Purification:

    • Pellet the functionalized nanoparticles by centrifugation. The speed and time will depend on the size and density of your nanoparticles.

    • Remove the supernatant and resuspend the nanoparticle pellet in fresh reaction buffer.

    • Repeat the centrifugation and resuspension steps at least three times to remove unreacted reagents.

  • Final Resuspension:

    • After the final wash, resuspend the functionalized nanoparticles in a suitable storage buffer (e.g., PBS) at the desired concentration.

    • Store the nanoparticle suspension at 4°C.

Validating Your Success: Surface Characterization Techniques

Thorough characterization is essential to confirm the successful functionalization of your surfaces. A multi-technique approach is often necessary to obtain a complete picture.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a highly sensitive surface analysis technique that provides elemental composition and chemical state information.[8][9][10] For oxime-functionalized surfaces, XPS can be used to:

  • Confirm the presence of nitrogen: The appearance of a nitrogen 1s (N 1s) peak is a primary indicator of successful oxime bond formation.

  • Analyze the chemical environment: High-resolution scans of the C 1s, O 1s, and N 1s regions can provide information about the chemical bonding states, helping to confirm the formation of the C=N-O linkage.[11]

Contact Angle Goniometry

This technique measures the angle at which a liquid droplet interfaces with a solid surface, providing information about surface wettability and energy.[12][13][14][15] A successful functionalization will typically result in a change in the water contact angle, reflecting the alteration of the surface chemistry.

Surface StateExpected Water Contact AngleRationale
Aldehyde-modified SiliconModerately HydrophilicPresence of polar aldehyde groups.
Oxime-functionalized SurfaceMore HydrophobicThe introduction of the nonpolar neopentyl group increases the hydrophobicity of the surface.
Atomic Force Microscopy (AFM)

AFM provides topographical information at the nanoscale, allowing for the visualization of changes in surface morphology after functionalization.[16][17][18][19][20] It can be used to:

  • Assess surface roughness: Functionalization can alter the surface roughness, which can be quantified using AFM.

  • Image patterned surfaces: For applications involving micropatterning, AFM can be used to visualize the created features and confirm the spatial control of the functionalization.

cluster_1 Surface Functionalization Workflow Start Start: Aldehyde-Modified Surface Reaction Oxime Ligation Reaction with O-(2,2-dimethylpropyl)hydroxylamine and Aniline Catalyst Start->Reaction Washing Washing and Purification Reaction->Washing Characterization Surface Characterization Washing->Characterization XPS XPS: Elemental Composition Chemical State Characterization->XPS Contact_Angle Contact Angle: Wettability Surface Energy Characterization->Contact_Angle AFM AFM: Topography Roughness Characterization->AFM End End: Validated Functionalized Surface XPS->End Contact_Angle->End AFM->End

Caption: A typical experimental workflow for surface functionalization and characterization.

Conclusion and Future Perspectives

This compound is a valuable reagent for robust and stable surface functionalization via oxime ligation. The inherent steric hindrance of the neopentyl group can be leveraged to enhance the stability and reduce non-specific interactions of the modified surfaces. By following the detailed protocols and employing the appropriate characterization techniques outlined in this guide, researchers can confidently create well-defined functional surfaces for a wide range of applications in biotechnology, materials science, and drug development. Future research will likely focus on further optimizing reaction conditions and exploring the use of even more efficient catalysts to broaden the scope and applicability of this powerful surface modification strategy.

References

  • Piras, A. M., Mais, V., & Esin, S. (2014). AFM/TEM Complementary Structural Analysis of Surface-Functionalized Nanoparticles.
  • Quora. (2017). Why is nucleophilic substitution in neopentyl halide slow?. Retrieved from [Link]

  • Müller, V., et al. (2008). AFM imaging of functionalized double-walled carbon nanotubes. Materials Science and Engineering: C, 28(5-6), 845-850.
  • Bordwell, F. G., & Carlson, M. W. (1973). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 95(6), 1933-1938.
  • Müller, V., et al. (2009). AFM imaging of functionalized carbon nanotubes on biological membranes. Nanotechnology, 20(43), 434001.
  • Bordwell, F. G., & Carlson, M. W. (1973). Stereochemical and Steric Effects in Nucleophilic Substitution of α-Halo Ketones. Journal of the American Chemical Society, 95(6), 1933-1938.
  • Fiveable. (n.d.). Neopentyl Definition. Retrieved from [Link]

  • ResearchGate. (n.d.). Atomic force microscopy (AFM) image and line scan across the functionalized silica particle deposited glass surface. Retrieved from [Link]

  • Amo-Ochoa, P., et al. (2024). Atomic Force Microscopy beyond Topography: Chemical Sensing of 2D Material Surfaces through Adhesion Measurements. ACS Applied Materials & Interfaces, 16(14), 17758-17766.
  • Prescher, J. A., Dube, D. H., & Bertozzi, C. R. (2004). Labeling cell-surface sialylated glycoproteins by aniline-catalyzed oxime ligation.
  • ResearchGate. (n.d.). XPS high resolution scan of (A) iminodiethylamine oxime graphite oxide.... Retrieved from [Link]

  • Rashidian, M., et al. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Gilroy, J. B., et al. (2011). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Organic Letters, 13(20), 5584-5587.
  • MILL Wiki. (2022). Contact Angle Goniometry. Retrieved from [Link]

  • Brighton Science. (n.d.). Contact Angle Goniometer 101: Guide to Measuring Contact Angle. Retrieved from [Link]

  • Götze, S., & Seitz, O. (2012). Rapid glycoconjugation with glycosyl amines. Chemical Science, 3(3), 868-872.
  • Alhajji, E. M. (2016). Contact Angle Goniometer: Hydrophobicity of Biomaterial Surfaces and Protein Coatings.
  • University of Illinois. (n.d.). Contact Angle Goniometry. Retrieved from [Link]

  • Surface Science Western. (n.d.). Contact Angle Measurement / Goniometry. Retrieved from [Link]

  • ResearchGate. (n.d.). 4.3. (A) Schematic representation of oxime ligation and click reaction.... Retrieved from [Link]

  • Ivanov, M., & Ton-That, C. (2012). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS). IntechOpen.
  • Isaacs, M. A., et al. (2021). XPS-based multi-technique analyses for comprehensive understanding of functional materials. Chemical Society Reviews, 50(20), 11447-11470.
  • Rossi, A., Elsener, B., & Spencer, N. D. (2000). XPS surface analysis: imaging and spectroscopy of metal and polymer surfaces. Chimia, 54(1-2), 23-28.
  • Dandapat, A. (2015).
  • Heimgartner, L., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(30), 8868-8875.
  • G. S. (1985). X-ray photoelectron spectroscopy for surface film analysis in corrosion research.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Oxime Formation with O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for improving reaction yields with O-(2,2-dimethylpropyl)hydroxylamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals who utilize this sterically hindered hydroxylamine for creating stable oxime linkages. Due to its bulky neopentyl group, this reagent can present unique challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each answer provides a causal explanation and actionable protocols to resolve the problem.

Q1: My reaction yield is low, or the reaction has stalled. What are the most common causes and how do I fix them?

A1: Low or no yield is the most frequent issue and typically stems from suboptimal reaction conditions rather than reagent instability. The formation of an oxime is a two-step, reversible process, and each step has different requirements. The bulky 2,2-dimethylpropyl group can exacerbate these issues by slowing down the reaction rate.

The reaction proceeds via:

  • Nucleophilic Attack: The free aminooxy group attacks the carbonyl carbon to form a tetrahedral hemiaminal intermediate.

  • Dehydration: The hemiaminal eliminates a water molecule to form the C=N double bond of the oxime.[1][2]

Here are the key factors to investigate:

1. Incorrect pH: The Most Critical Parameter

The reaction rate is highly pH-dependent, creating a classic "Goldilocks" scenario.[1]

  • Too Low pH (<4): Your O-(2,2-dimethylpropyl)hydroxylamine, which is a base, will be excessively protonated to its non-nucleophilic ammonium form (R-ONH3+). This significantly reduces the concentration of the active nucleophile, stalling the first step.[1]

  • Too High pH (>7): While the hydroxylamine is free and nucleophilic, there is insufficient acid to catalyze the second step—the dehydration of the hemiaminal intermediate. This intermediate can then revert to the starting materials.

Solution: The optimal pH is typically between 4 and 5, which strikes a balance between having enough free nucleophile and enabling acid-catalyzed dehydration.[1][3]

Troubleshooting Protocol: pH Optimization

  • Liberate the Free Base: Your starting material is a hydrochloride salt. You must add a base to neutralize the HCl and generate the free hydroxylamine. A common practice is to use a base like sodium acetate, pyridine, or potassium hydroxide.[4][5][6]

  • Use a Buffered System: For precise control, especially in aqueous media common in bioconjugation, use a buffer system. An acetate buffer (pH 4.5-5.5) is an excellent starting point.

  • Stepwise pH Adjustment:

    • Dissolve your carbonyl compound in a suitable solvent (e.g., ethanol, methanol, or an aqueous buffer).

    • In a separate vial, dissolve the this compound and a slight molar excess of a base (e.g., 1.1 equivalents of sodium acetate).

    • Slowly add the hydroxylamine solution to the carbonyl compound. Monitor the pH of the final reaction mixture and adjust as needed with a dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH).

2. Inadequate Catalysis: Overcoming Steric Hindrance

Simple acid catalysis might be insufficient for a sterically hindered reagent. Nucleophilic catalysts can accelerate the reaction by orders of magnitude, especially at or near neutral pH.[3][7] Aniline and its derivatives are the most effective catalysts.[1]

Mechanism of Aniline Catalysis: Aniline forms a highly reactive Schiff base (iminium ion) intermediate with the carbonyl compound. This intermediate is more susceptible to attack by the hydroxylamine than the original carbonyl.

Solution: Introduce a nucleophilic catalyst to the reaction mixture.

Catalyst Performance Comparison

CatalystTypical ConcentrationpH RangeRelative Rate Enhancement (vs. uncatalyzed at pH 7)Reference
Aniline10-100 mM4.5 - 7.0~10-20 fold[3]
m-Phenylenediamine (mPDA)10-50 mM6.0 - 7.5Up to 15x more efficient than aniline[7]
p-Phenylenediamine (pPDA)2-10 mM4.0 - 7.0~19-fold faster than aniline at pH 7[3][8]
Bifunctional Buffers5-50 mM5.0 - 9.075-140 fold[9]

Troubleshooting Protocol: Catalyst Implementation

  • Select a Catalyst: For reactions near neutral pH, p-phenylenediamine or m-phenylenediamine are superior choices.[3][7][8]

  • Add the Catalyst: Add the chosen catalyst (e.g., 10 mM p-phenylenediamine) to the reaction mixture after dissolving the primary reactants.

  • Monitor Progress: Track the reaction using TLC or LC-MS. A catalyzed reaction should show significant product formation within a few hours, even at room temperature.

3. Reversibility and Water Removal

Oxime formation is a reversible equilibrium reaction.[1] In aqueous media, the back reaction (hydrolysis) can reduce the overall yield.[10] While oximes are significantly more stable to hydrolysis than hydrazones (by nearly 1000-fold), maximizing yield may require addressing this equilibrium.[10]

Solution:

  • For Organic Solvents: If your reaction is conducted in a non-aqueous solvent like toluene, use a Dean-Stark apparatus to physically remove the water byproduct and drive the equilibrium towards the product.

  • For Aqueous Solvents: This is common in bioconjugation. Since water cannot be removed, driving the reaction to completion relies on other factors. Use a slight excess (1.2-2.0 equivalents) of the hydroxylamine and an effective catalyst to push the equilibrium forward.

Q2: My TLC/LC-MS shows multiple spots or peaks. What are these side products?

A2: The appearance of unexpected spots is usually due to isomerism or side reactions.

  • E/Z Isomers: Oximes can exist as geometric isomers (E/Z or syn/anti) around the C=N double bond.[2][11] These isomers often have different polarities and can appear as distinct spots on TLC or peaks in LC. They are both valid products, and their ratio can depend on reaction conditions and the steric properties of the substrates.[11]

  • Beckmann Rearrangement: Under strongly acidic conditions or with certain acid catalysts, your oxime product can undergo a Beckmann rearrangement to form the corresponding amide.[12] This is generally not an issue under the mildly acidic conditions (pH 4-5) optimal for oxime formation but can occur if a strong acid is used improperly.

  • Unreacted Starting Material: If the reaction is slow or has stalled, you will see the starting carbonyl compound.

  • Hydrolysis Product: If your product is unstable under the workup or analysis conditions, you may see the starting carbonyl compound reappear due to hydrolysis.[10]

Troubleshooting Protocol: Side Product Identification

  • Confirm Isomers: Often, E/Z isomers will have identical mass spectra. If you can isolate the different product spots, 2D-NMR (NOESY) can be used to confirm their geometric relationship.

  • Check for Amide: Look for a mass corresponding to the amide product (same molecular formula as the oxime). The IR spectrum would show a characteristic amide carbonyl stretch.

  • Optimize pH: To avoid the Beckmann rearrangement, ensure you are not using overly strong acidic conditions. Stick to buffered systems.

Frequently Asked Questions (FAQs)

What is the general mechanism of acid-catalyzed oxime formation?

The reaction involves two key stages: pH-dependent nucleophilic addition followed by acid-catalyzed dehydration.

Caption: General mechanism of acid-catalyzed oxime formation.

Why is O-(2,2-dimethylpropyl)hydroxylamine provided as a hydrochloride salt?

The hydrochloride salt form significantly improves the shelf-life, stability, and handling of the hydroxylamine. The free base is more prone to degradation and oxidation. The salt must be neutralized in situ during the reaction to release the free, nucleophilic aminooxy group.

How stable are the oximes formed with this reagent?

Oximes are generally robust and are among the most stable imine-based linkages, making them excellent for bioconjugation.[1][7] They are significantly more resistant to hydrolysis than corresponding hydrazones.[10] The steric bulk of the 2,2-dimethylpropyl (neopentyl) group can further enhance hydrolytic stability by shielding the C=N bond from attack by water.

What is a good starting protocol for a small-scale reaction?

This protocol is a general starting point and should be optimized for your specific substrates.

General Protocol for Oximation

  • Prepare Carbonyl Solution: In a 10 mL round-bottom flask, dissolve your aldehyde or ketone (1.0 mmol) in 3 mL of ethanol.

  • Prepare Hydroxylamine Solution: In a separate vial, dissolve this compound (1.2 mmol, 1.2 eq) and sodium acetate (1.2 mmol, 1.2 eq) in 2 mL of ethanol:water (1:1).

  • Combine and React: Add the hydroxylamine solution to the stirring carbonyl solution. If you are using a catalyst, add it now (e.g., 0.1 mmol p-phenylenediamine).

  • Adjust and Monitor: Check that the reaction pH is in the 4.5-5.5 range. Stir the reaction at room temperature or warm gently (40-50 °C) to overcome steric hindrance.

  • Monitor Progress: Follow the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take several hours to reach completion.

  • Workup: Once the reaction is complete, dilute the mixture with water (10 mL) and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 15 mL). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Dirksen, A., Yegneswaran, S., & Dawson, P. E. (2010). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 21(10), 1873–1878. [Link]

  • Madsen, J. L., & Clausen, M. H. (2013). Glycoconjugate Oxime Formation Catalyzed at Neutral pH: Mechanistic Insights and Applications of 1,4-Diaminobenzene as a Superior Catalyst for Complex Carbohydrates. Bioconjugate Chemistry, 24(1), 56–64. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Angewandte Chemie International Edition, 52(34), 8981–8985. [Link]

  • ChemTube3D. (n.d.). Oxime formation. University of Liverpool. [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. [Link]

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. [Link]

  • Wikipedia. (2023). Oxime. [Link]

  • Rannes, D., et al. (2018). Exceptionally rapid oxime and hydrazone formation promoted by catalytic amine buffers with low toxicity. Chemical Science, 9(23), 5252–5259. [Link]

  • Kalia, J., & Raines, R. T. (2006). Hydrolytic Stability of Hydrazones and Oximes. Organic Letters, 8(22), 5187–5190. [Link]

  • Miles, J. A., et al. (2019). Synthesis and Application of Methyl N,O-Hydroxylamine Muramyl Peptides. Chemistry – A European Journal, 25(32), 7686–7690. [Link]

  • Borah, H. N., et al. (2012). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Journal of the Brazilian Chemical Society, 23(10), 1871–1875. [Link]

  • Woerly, E. M., et al. (2013). Synthesis and chemoselective ligations of MIDA acylboronates with O-Me hydroxylamines. Chemical Science, 4(6), 2395-2400. [Link]

  • Fray, M. J., et al. (2012). N–N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(10), 2572–2575. [Link]

  • Al-Majedy, Y. K., & Al-Amiery, A. A. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Pharmaceutical and Phytopharmacological Research, 7(1), 1-5. [Link]

  • Ait Taleb, M., et al. (2017). Oximation of aldehydes and ketones with hydroxylamine hydrochloride in the presence of potassium carbonate in methanol. Mediterranean Journal of Chemistry, 6(5), 127-133. [Link]

  • Wu, H., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3649–3653. [Link]

  • Wu, H., et al. (2015). Boronic acids facilitate rapid oxime condensations at neutral pH. Chemical Science, 6(6), 3649-3653. [Link]

  • Scribd. (n.d.). Oxime Formation and Applications. [Link]

  • Jadhav, R. D., Gade, E. H., & Angarkhe, B. L. (2020). An efficient one pot synthesis of oxime by classical method. International Journal of Chemical and Physical Sciences, 9(4), 1-6. [Link]

  • Hernandez, D. P., & Feringa, B. L. (2021). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(1), e202103593. [Link]

  • Biswas, T. (2019, December 8). Oxime formation and pH of medium with reaction mechanism and use in Beckmann Rearrangement. [Video]. YouTube. [Link]

Sources

Technical Support Center: Troubleshooting Side Reactions with O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Team

Welcome to the technical support center for O-(2,2-dimethylpropyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during its use. Our goal is to provide in-depth, practical solutions to ensure the success of your experiments.

I. Introduction

This compound, also known as O-neopentylhydroxylamine hydrochloride, is a valuable reagent in bioconjugation and synthetic chemistry. Its primary application lies in the formation of stable oxime linkages with aldehydes and ketones, a reaction widely employed for site-specific modification of proteins, peptides, and other biomolecules.[1] The bulky neopentyl group can influence reaction kinetics and, in some cases, lead to specific side reactions. This guide will address these challenges in a question-and-answer format, providing both mechanistic explanations and actionable protocols.

II. Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when working with this compound.

Question 1: My oxime ligation reaction is slow or incomplete. What are the likely causes and how can I improve the outcome?

Answer:

Slow or incomplete oxime ligation is a frequent challenge, often stemming from suboptimal reaction conditions. Here are the key factors to investigate:

  • Reaction pH: The optimal pH for uncatalyzed oxime ligation is mildly acidic, typically around 4.5.[2][3] At neutral pH, the reaction can be significantly slower.[3][4] However, many biomolecules require physiological pH for stability.[3][5]

    • Solution: If your biomolecule is stable at a lower pH, consider adjusting the reaction buffer to pH 4.5-5.5. If you must work at neutral pH, the use of a nucleophilic catalyst is highly recommended.

  • Catalyst: Aniline and its derivatives are effective catalysts for oxime ligation at neutral pH.[3][5] More efficient catalysts, such as m-phenylenediamine (mPDA) and p-phenylenediamine (pPDA), can significantly accelerate the reaction.[5][6][7] For instance, p-phenylenediamine can increase the rate of protein PEGylation by 120-fold compared to an uncatalyzed reaction at pH 7.[5][8]

    • Solution: Introduce a nucleophilic catalyst. For reactions at neutral pH, consider using mPDA or pPDA at a concentration of 10-100 mM.

  • Reactant Reactivity: Ketones react more slowly than aldehydes in oxime ligations.[2] The bulky 2,2-dimethylpropyl (neopentyl) group on the hydroxylamine can also introduce steric hindrance, potentially slowing the reaction with sterically congested carbonyl compounds.[9]

    • Solution: If possible, use an aldehyde instead of a ketone. For ketone substrates, increasing the catalyst concentration or reaction time may be necessary.

  • Concentration: Ligation kinetics are dependent on the concentration of the reactants.[2]

    • Solution: If your experimental design allows, increase the concentration of one or both reactants.

  • Temperature: Increasing the reaction temperature generally accelerates the reaction rate.[4]

    • Solution: If your reactants are stable at higher temperatures, consider running the reaction at 37°C or slightly higher.

Question 2: I'm observing a low yield of my desired conjugate, even after a long reaction time. What could be the issue?

Answer:

Low yields can be attributed to the same factors that cause slow reactions, but also to issues with product stability and purification.

  • Product Hydrolysis: While oxime bonds are more stable than imine or hydrazone linkages, they can undergo acid-catalyzed hydrolysis.[2][10] Oximes derived from ketones are generally more stable than those from aldehydes.[2]

    • Solution: Ensure that your purification and storage conditions are not overly acidic for extended periods. Buffering your solutions can help maintain a stable pH.

  • Purification Losses: The desired product may be lost during purification steps.

    • Solution: Optimize your purification protocol. Before purification, you can quench unreacted aminooxy groups by adding an excess of a simple aldehyde or ketone, like acetone, to prevent them from reacting with other components during workup.[2]

  • Reagent Quality: The purity of this compound and the carbonyl-containing substrate is crucial. Impurities can interfere with the reaction.

    • Solution: Use high-purity reagents and solvents. Confirm the identity and purity of your starting materials before initiating the reaction.

Question 3: My LC-MS analysis shows unexpected peaks. What are the potential side products?

Answer:

Several side reactions can lead to the formation of byproducts. Here are some common possibilities:

  • Oxime Hydrolysis: As mentioned, the oxime product can hydrolyze back to the starting carbonyl compound and O-(2,2-dimethylpropyl)hydroxylamine.[10][11]

  • Reduction of the Hydroxylamine: The hydroxylamine functionality can be reduced to the corresponding amine, neopentylamine. This is more likely to occur if reducing agents are present in the reaction mixture.[11]

  • Beckmann-like Fragmentation: In specific cases, particularly with α-keto acids or similar structures, a Beckmann-like fragmentation can occur, leading to cleavage of the C-C bond adjacent to the oxime.[12][13]

  • Reaction with Other Functional Groups: While oxime ligation is highly chemoselective, at elevated temperatures or with highly reactive species, side reactions with other functional groups on your biomolecule are possible.

Potential Side Product Likely Cause Troubleshooting Strategy
Starting Carbonyl CompoundOxime hydrolysisAvoid prolonged exposure to acidic conditions.[2][11]
NeopentylamineReduction of the hydroxylamineEnsure no unintended reducing agents are present.[11]
Fragmentation ProductsBeckmann-like rearrangementThis is substrate-dependent. If suspected, consult literature for similar structures.[12][13]
Question 4: How can I confirm the identity of my desired oxime product and any byproducts?

Answer:

A combination of analytical techniques is recommended for thorough characterization:

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the desired product by its molecular weight and for detecting byproducts. High-resolution mass spectrometry (HRMS) can provide exact mass measurements to confirm elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the oxime product. The formation of the C=N-O linkage results in characteristic chemical shifts.

  • Infrared (IR) Spectroscopy: Oximes exhibit characteristic bands for the C=N stretch (around 1665 cm⁻¹) and the N-O stretch (around 945 cm⁻¹).[11]

III. Protocols & Workflows

Protocol 1: General Procedure for Oxime Ligation with this compound

This protocol provides a starting point for the conjugation of a carbonyl-containing molecule with this compound.

Materials:

  • Carbonyl-containing molecule

  • This compound

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.0 or 100 mM acetate buffer, pH 4.5)

  • Catalyst (e.g., p-phenylenediamine) stock solution (e.g., 1 M in DMSO or water)

  • Quenching agent (e.g., acetone)

  • Analytical instruments (LC-MS, HPLC)

Procedure:

  • Dissolve the carbonyl-containing molecule in the chosen reaction buffer to a final concentration of 1-10 mM.

  • Add this compound to the reaction mixture. A 1.5 to 5-fold molar excess over the carbonyl compound is a good starting point.

  • If using a catalyst, add the stock solution to achieve a final concentration of 10-100 mM.

  • Incubate the reaction at room temperature or 37°C for 2-24 hours. Monitor the reaction progress by LC-MS or HPLC.

  • (Optional) Once the reaction is complete, quench any unreacted O-(2,2-dimethylpropyl)hydroxylamine by adding an excess of acetone and incubating for 30 minutes.

  • Purify the conjugate using a suitable method for your molecule, such as reverse-phase HPLC, size-exclusion chromatography, or dialysis.

Workflow for Troubleshooting Low Reaction Yield

Troubleshooting_Low_Yield start Low Reaction Yield Observed check_pH Is the reaction pH optimal? (4.5-5.5 for uncatalyzed, ~7 for catalyzed) start->check_pH adjust_pH Adjust pH or add a suitable buffer check_pH->adjust_pH No check_catalyst Is a catalyst being used for neutral pH reaction? check_pH->check_catalyst Yes adjust_pH->check_catalyst add_catalyst Add catalyst (e.g., pPDA, 10-100 mM) check_catalyst->add_catalyst No check_reactants Are reactant concentrations sufficient? check_catalyst->check_reactants Yes add_catalyst->check_reactants increase_conc Increase reactant concentrations check_reactants->increase_conc No check_temp Is the temperature appropriate? check_reactants->check_temp Yes increase_conc->check_temp increase_temp Increase temperature (e.g., to 37°C) check_temp->increase_temp No check_hydrolysis Could product hydrolysis be an issue? check_temp->check_hydrolysis Yes increase_temp->check_hydrolysis modify_workup Modify purification/storage to avoid acidic pH check_hydrolysis->modify_workup Yes success Improved Yield check_hydrolysis->success No modify_workup->success

Caption: A decision tree for troubleshooting low yields in oxime ligation reactions.

IV. Mechanistic Insights

The Oxime Ligation Reaction

The formation of an oxime involves the nucleophilic attack of the aminooxy group on the carbonyl carbon, followed by dehydration to form the stable C=N double bond.

Oxime_Formation Reactants R1(R2)C=O + H2N-O-R3 Intermediate R1(R2)C(OH)-NH-O-R3 (Hemiaminal) Reactants->Intermediate +H+ Product R1(R2)C=N-O-R3 + H2O (Oxime) Intermediate->Product -H2O, -H+

Sources

Technical Support Center: Optimizing O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with O-(2,2-dimethylpropyl)hydroxylamine hydrochloride. This guide is designed to provide expert insights and practical solutions for optimizing the critical parameters of pH and temperature in oxime ligation reactions.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments, providing causal explanations and actionable solutions in a direct question-and-answer format.

Question 1: My reaction yield is low or non-existent. How do pH and temperature influence this outcome?

Answer: Low product yield is the most common issue in oxime ligation and is almost always linked to suboptimal pH or temperature. The reaction mechanism itself dictates a narrow window for success.

The Role of pH: The formation of an oxime is a pH-dependent, two-step process.[1][2]

  • Nucleophilic Attack: The reaction begins with the nucleophilic attack of the hydroxylamine's nitrogen on the carbonyl carbon of your aldehyde or ketone.

  • Dehydration: This is followed by the acid-catalyzed dehydration of the resulting tetrahedral intermediate to form the final C=N oxime bond.[1]

The challenge lies in balancing these requirements. A slightly acidic environment (typically pH 4-5) is needed to protonate the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to attack.[2][3] However, if the pH is too low, the hydroxylamine nucleophile itself becomes protonated (R-ONH3+), rendering it unreactive and halting the reaction.[1] Conversely, at neutral or basic pH, the initial attack is slow, and the crucial acid-catalyzed dehydration step is inefficient.

The Role of Temperature: Temperature governs the reaction kinetics.

  • Insufficient Temperature: Many reactions will not proceed efficiently at room temperature, leading to an incomplete or stalled reaction.

  • Excessive Temperature: While heat can accelerate the reaction, O-(2,2-dimethylpropyl)hydroxylamine and its parent class of compounds can be thermally unstable.[4][5] High temperatures can lead to decomposition of the reagent or the desired product, reducing the overall yield.[4][6] The hydrochloride salt is significantly more stable than the free base, but decomposition can still occur at elevated temperatures (e.g., >150°C).[7][8]

Troubleshooting Steps:

  • Verify pH: Use a calibrated pH meter to confirm the reaction mixture is within the optimal 4-5 range.

  • Screen Temperatures: If the reaction is slow, incrementally increase the temperature (e.g., from room temperature to 40°C, then 60°C) while monitoring progress by TLC or LC-MS.

  • Consider a Catalyst: For reactions involving sensitive substrates or those requiring neutral pH, the use of a nucleophilic catalyst like aniline can dramatically increase the reaction rate, even at room temperature.[1][9]

Question 2: I'm observing significant side product formation. Can pH and temperature be the culprits?

Answer: Yes, improper pH and temperature are primary drivers of side product formation.

Your starting aldehyde or ketone may be unstable under highly acidic or basic conditions, leading to degradation or side reactions. Similarly, the hydroxylamine reagent itself can undergo decomposition pathways that are influenced by pH and temperature.[10] For instance, running the reaction at an unnecessarily high temperature can provide the activation energy for alternative, undesired reaction pathways.

Troubleshooting Steps:

  • pH Optimization: Perform small-scale test reactions across a pH gradient (e.g., pH 4.0, 4.5, 5.0, 5.5) to identify the pH that maximizes the formation of the desired product while minimizing impurities.

  • Temperature Control: Determine the minimum temperature required for an efficient reaction rate. Avoid excessive heating. A typical starting point is room temperature, with gentle warming to 40-60°C if the reaction is sluggish.[3][11]

  • Substrate Stability Check: Run a control experiment with your carbonyl substrate alone at the reaction pH and temperature to ensure it is not degrading over the course of the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the ideal starting pH for a reaction with this compound? A: The optimal reaction rate is typically observed in a slightly acidic environment, generally between pH 4 and 5.[1][2] Because you are starting with a hydrochloride salt, the free, nucleophilic hydroxylamine must be liberated. This is achieved by adding a mild base, such as sodium acetate or pyridine, or by using a buffer system (e.g., acetate buffer) to maintain the target pH.[3][12]

Q2: How should I properly adjust and maintain the pH during the reaction? A: For robust pH control, using a pre-prepared buffer solution (e.g., sodium acetate buffer) as the reaction solvent is highly recommended. If you are performing the reaction in a non-buffered solvent like ethanol, a base must be added. Add a stoichiometric equivalent of a base like sodium hydroxide or sodium acetate relative to the hydroxylamine hydrochloride to neutralize the HCl.[3] Always verify the final pH of the mixture with a calibrated pH meter before proceeding.

Q3: What is a safe and effective temperature range for these reactions? A: A general and safe starting point is room temperature (approx. 25°C).[13] If the reaction kinetics are slow, the temperature can be gradually increased. A range of 25°C to 75°C covers most common applications.[3][11] It is critical to be aware of the thermal stability of hydroxylamines.[4] While the hydrochloride salt is more stable, heating above 150°C can lead to explosive decomposition.[7][8] Always use a controlled heating source like an oil bath and monitor the reaction temperature closely.

Q4: Can catalysts improve my reaction under difficult conditions? A: Absolutely. Nucleophilic catalysts, particularly aniline and its derivatives (e.g., p-phenylenediamine), are highly effective at accelerating oxime ligations.[1][9][14] These catalysts are especially valuable because they can significantly boost reaction rates at neutral pH (6-7), which is crucial when working with acid-sensitive biomolecules.[1][9] Catalysis can enable reactions to proceed efficiently at lower temperatures and with lower concentrations of reactants.[9][15]

Q5: What are the key safety precautions when optimizing pH and temperature? A: Safety is paramount.

  • Chemical Hazards: this compound, like other hydroxylamine salts, is an irritant, may cause skin sensitization, and is suspected of causing cancer.[16][17][18][19] Always handle it in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Thermal Hazards: Be aware of the potential for exothermic decomposition, especially when heating or in the presence of strong bases or metal contaminants.[4][10][20] Never heat the reaction mixture uncontrollably or above recommended temperatures.

  • Pressure Build-up: Decomposition can release gaseous products.[10] If running reactions at elevated temperatures in a sealed vessel, ensure the vessel is rated to handle potential pressure increases and use a blast shield.

Data & Protocols for Optimization

For a systematic approach, optimize pH and temperature independently through small-scale screening experiments before scaling up.

Table 1: Recommended Starting Conditions for Optimization Screening

ParameterRecommended RangeStarting PointNotes
pH 4.0 - 6.04.5Use a buffer (e.g., Acetate) for best control.
Temperature 25°C - 75°C25°C (RT)Increase in 15-20°C increments.
Catalyst 10 - 100 mMNoneAdd aniline or derivative if reaction is slow at neutral pH.
Solvent Ethanol, Methanol/Water, Buffered AqueousEthanol/WaterEnsure all reactants are fully dissolved.
Experimental Protocol: pH Optimization Screening

This protocol outlines a method for identifying the optimal pH for your reaction on a small scale.

  • Prepare Stock Solutions:

    • Prepare a 100 mM solution of your carbonyl compound in a suitable organic solvent (e.g., ethanol).

    • Prepare a 120 mM solution of this compound in the same solvent.

    • Prepare a series of 0.2 M buffer solutions covering the desired pH range (e.g., Sodium Acetate buffers for pH 4.0, 4.5, 5.0, 5.5).

  • Set Up Reactions:

    • In separate small vials, add 500 µL of each buffer solution.

    • To each vial, add 250 µL of the carbonyl stock solution.

    • To initiate the reactions, add 250 µL of the hydroxylamine hydrochloride stock solution to each vial. This will result in a final concentration of 25 mM carbonyl and 30 mM hydroxylamine.

  • Incubation and Monitoring:

    • Stir all reactions at a constant temperature (e.g., 40°C).

    • After a set time (e.g., 1, 4, and 12 hours), take a small aliquot from each reaction.

    • Quench the aliquot (e.g., by diluting in mobile phase) and analyze by TLC or LC-MS to determine the extent of product formation.

  • Analysis:

    • Compare the conversion rates across the different pH values to identify the optimum.

Visual Workflow Guides

The following diagrams illustrate the logical workflows for troubleshooting and optimizing your reactions.

Troubleshooting_Workflow start Low Yield Observed check_ph Is pH in 4-5 range? start->check_ph check_temp Is reaction sluggish at RT? check_ph->check_temp Yes adjust_ph Adjust pH with buffer or base check_ph->adjust_ph No check_reagents Are reagents pure & stable? check_temp->check_reagents No increase_temp Increase temp to 40-60°C check_temp->increase_temp Yes purify_reagents Purify/replace starting materials check_reagents->purify_reagents No success Yield Improved check_reagents->success Yes adjust_ph->check_ph add_catalyst Consider adding Aniline catalyst increase_temp->add_catalyst add_catalyst->success purify_reagents->start

Caption: Troubleshooting logic for addressing low reaction yields.

pHOptimization_Workflow start Prepare Reactant Stock Solutions setup_reactions Set up parallel reactions in buffers (e.g., pH 4.0, 4.5, 5.0, 5.5) start->setup_reactions incubate Incubate at constant temperature setup_reactions->incubate monitor Monitor progress via TLC/LC-MS at timed intervals incubate->monitor analyze Compare conversion rates monitor->analyze optimum_ph Identify Optimal pH analyze->optimum_ph

Caption: Experimental workflow for systematic pH optimization.

References

  • BenchChem. (2025). The Core Principles of Oxime Ligation: An In-depth Technical Guide for Researchers and Drug Development Professionals. BenchChem.
  • BenchChem. (2025). Troubleshooting low yields in the synthesis of Cyclopentanone oxime. BenchChem.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Oxime Formation with O-(3,4-dichlorophenyl)hydroxylamine. BenchChem.
  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Debets, M. F., et al. (2014). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 5(5), 2043-2050. [Link]

  • Brocchini, S., et al. (2009). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 20(4), 797-802. [Link]

  • Chemistry Stack Exchange. (2018). Formation of oximes by ketones and aldehydes. [Link]

  • EMD Millipore. (n.d.). SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS.
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 19(12), 2543–2548. [Link]

  • Organic Syntheses. (n.d.). Hydroxylamine Hydrochloride. [Link]

  • Química Organica.org. (n.d.). Oxime formation. [Link]

  • Wang, Q., et al. (2007). Reaction pathways of hydroxylamine decomposition in the presence of acid/base. Journal of Loss Prevention in the Process Industries, 20(4-6), 337-343.
  • BYJU'S. (n.d.). Oximes. [Link]

  • Strozzi, F., et al. (2013). Thermal decomposition of hydroxylamine: Isoperibolic calorimetric measurements at different conditions. Journal of Hazardous Materials, 254-255, 241-247. [Link]

  • Benchchem. (2025). Technical Support Center: Troubleshooting Oxime Reactions.
  • ResearchGate. (n.d.). 21 questions with answers in OXIMES | Science topic. [Link]

  • Lab Alley. (2025). Hydroxylamine Hydrochloride SAFETY DATA SHEET. [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF OXIMES FROM ALKYNES AND HYDROXYLAMINE. [Link]

  • Wang, Q., et al. (2006). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 110(30), 9397-9405.
  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride. [Link]

  • DC Fine Chemicals. (2024). Hydroxylamine hydrochloride: Discover its potential with DC Fine Chemicals. [Link]

  • ACS Publications. (2025).
  • ResearchGate. (n.d.). The kinetics of the reaction: (a) hydroxylamine formation, (b).... [Link]

  • Journal of the Indian Chemical Society. (1991). Reaction in Oximes.
  • Sciencemadness Discussion Board. (2004). Hydroxylamine NH2OH Uses (and Production). [Link]

  • IChemE. (n.d.). Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc.

Sources

purification strategies for products from O-(2,2-dimethylpropyl)hydroxylamine hydrochloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification Strategies for O-Neopentyl Oxime Ethers

Welcome to the technical support center for post-reaction purification. This guide provides in-depth strategies, troubleshooting, and frequently asked questions (FAQs) for purifying the products of reactions involving O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, namely O-neopentyl oxime ethers. As researchers and drug development professionals, achieving high purity is paramount. This document is designed to empower you with the scientific rationale and practical protocols to overcome common purification challenges.

Section 1: Understanding Your Crude Reaction Mixture

A successful purification strategy begins with a thorough understanding of what is in your flask post-reaction. The formation of an oxime ether from an aldehyde or ketone with this compound is generally a clean and efficient transformation, but the crude mixture contains more than just your desired product.

Q1: What are the typical components in my crude reaction mixture after forming an O-neopentyl oxime ether?

A1: Following the reaction, your flask will contain a mixture of the desired product and several other components originating from the starting materials and reagents. Identifying each is the first step toward its removal.

ComponentTypeTypical Properties & Behavior
O-Neopentyl Oxime Ether Product Neutral; polarity is dependent on the parent carbonyl compound. Will reside in the organic layer during extraction.
Unreacted Aldehyde/Ketone Starting Material Neutral; typically less polar than the corresponding oxime ether. Will reside in the organic layer.
O-(2,2-dimethylpropyl)hydroxylamine Starting Material Basic; has some water solubility, especially in its protonated hydrochloride salt form.
Base (e.g., NaHCO₃, Et₃N) Reagent Basic; used to neutralize the HCl salt of the hydroxylamine.
Salt (e.g., NaCl, Et₃N·HCl) Byproduct Ionic Salt; highly polar and water-soluble.
Solvent (e.g., Ethanol, THF) Reaction Medium Varies; must be removed, typically under reduced pressure.

Section 2: Initial Work-up & Acid-Base Extraction: The First Line of Defense

The initial work-up is a critical step that removes the bulk of water-soluble impurities. A well-executed liquid-liquid extraction can significantly simplify subsequent purification steps.

Q2: What is the best general work-up procedure to perform right after the reaction is complete?

A2: A standard aqueous work-up is designed to partition the components between an organic solvent and water based on their solubility.

Step-by-Step General Aqueous Work-up Protocol:

  • Quench the Reaction: If necessary, cool the reaction mixture to room temperature.

  • Solvent Removal: Remove the bulk of the reaction solvent (e.g., ethanol, THF) using a rotary evaporator. This prevents partitioning issues.

  • Dilution: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane) and an equal volume of water.

  • Separation: Transfer the mixture to a separatory funnel, shake gently at first (to avoid emulsions), and then more vigorously. Allow the layers to separate fully.[1]

  • Aqueous Wash: Drain the aqueous layer. Wash the remaining organic layer with water (2x) to remove residual water-soluble salts and reagents.

  • Brine Wash: Perform a final wash with a saturated aqueous solution of NaCl (brine). This helps to remove dissolved water from the organic layer and breaks up emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Q3: How can I use acid-base extraction to specifically remove unreacted hydroxylamine?

A3: Acid-base extraction is a powerful technique that exploits the different pKa values of the components in your mixture.[2] The unreacted O-(2,2-dimethylpropyl)hydroxylamine is basic and can be selectively removed from the organic layer by converting it into a water-soluble salt with a dilute acid wash.[3][4]

Expert Insight: The oxime ether product is generally stable to brief exposure to dilute acid, but sensitive substrates should be monitored by TLC. This acidic wash is highly effective at removing basic impurities that can cause streaking in silica gel chromatography.[5]

Step-by-Step Acidic Wash Protocol:

  • Following the initial dilution (Step 3 of the general work-up), wash the organic layer with a 1M aqueous HCl solution.

  • Shake the separatory funnel and allow the layers to separate. The protonated hydroxylamine salt will be drawn into the aqueous acidic layer.[4]

  • Drain the aqueous layer.

  • Proceed with the water and brine washes as described in the general protocol to remove any residual acid before drying.

Below is a diagram illustrating the workflow for an acid-base extraction to purify a neutral oxime ether product.

G cluster_0 Crude Mixture in Organic Solvent cluster_1 Separatory Funnel cluster_2 Aqueous Layer (Discard) cluster_3 Organic Layer (Keep) Crude Oxime Ether (Product) Unreacted Ketone/Aldehyde Unreacted Hydroxylamine (Base) Wash1 Wash with 1M HCl (aq) Crude->Wash1 Aqueous1 Protonated Hydroxylamine Salt (Water Soluble) Wash1->Aqueous1 Separates into Organic1 Oxime Ether (Product) Unreacted Ketone/Aldehyde Wash1->Organic1

Caption: Acid-base extraction workflow.

Section 3: Chromatographic Purification - Achieving High Purity

Chromatography is the cornerstone of purification for most organic compounds. The choice of technique depends critically on the polarity of your target oxime ether.

Q4: My product is a non-polar to moderately polar oil. What is the best chromatographic method?

A4: For most O-neopentyl oxime ethers, which tend to have low to moderate polarity, standard normal-phase flash column chromatography on silica gel is the method of choice.[6][7] The separation is based on the differential adsorption of components to the polar silica gel stationary phase.

Expert Insight: The key to successful flash chromatography is selecting the right solvent system. This is done by analyzing the crude mixture by Thin Layer Chromatography (TLC). The ideal eluent system should provide a retention factor (Rf) of ~0.2-0.3 for your product, ensuring good separation from impurities.[8]

Step-by-Step Flash Chromatography Protocol:

  • Select Solvent System: Use TLC to test various solvent mixtures (e.g., gradients of ethyl acetate in hexanes).

  • Pack the Column: Prepare a slurry of silica gel in the initial, least polar solvent mixture. Pour it into the column and use pressure to pack a uniform bed.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of the column eluent and carefully pipette it onto the top of the silica bed.

    • Dry Loading: For samples not very soluble in the eluent, dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the packed column.[8] This technique often results in sharper bands and better separation.

  • Elute: Run the solvent through the column using positive pressure (flash). If necessary, gradually increase the polarity of the eluent (gradient elution) to move more polar compounds through the column.[8]

  • Collect and Analyze: Collect fractions and analyze them by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.

Q5: My product is highly polar and isn't separating well. What should I try?

A5: When your product is highly polar, it may bind too strongly to silica in normal-phase (streaking or no elution) or not be retained at all in reversed-phase (eluting at the solvent front). In these challenging cases, Hydrophilic Interaction Liquid Chromatography (HILIC) is the ideal solution.[9][10]

HILIC uses a polar stationary phase (like silica, diol, or amine) but with a reversed-phase type mobile phase, typically high in an organic solvent like acetonitrile with a small amount of water.[11] The separation mechanism involves the partitioning of the polar analyte into a water-enriched layer that forms on the surface of the stationary phase.

TechniqueStationary PhaseMobile PhaseElution OrderBest For...
Normal-Phase Polar (e.g., Silica)Non-polar (e.g., Hexane/EtOAc)Least polar elutes firstNon-polar to moderately polar compounds.[6]
Reversed-Phase Non-polar (e.g., C18)Polar (e.g., Water/MeCN)Most polar elutes firstPolar to moderately non-polar compounds.[12]
HILIC Polar (e.g., Silica, Amine)Polar (e.g., MeCN/Water)Least polar elutes firstVery polar, water-soluble compounds.[9][11]

Section 4: Troubleshooting Common Purification Problems

ProblemPotential Cause(s)Recommended Solution(s)
Product streaks badly on silica gel column/TLC. The compound is interacting too strongly with the acidic silica, often due to basic nitrogen atoms.Add a small amount (0.5-1%) of triethylamine or ammonia to the eluent to neutralize the acidic sites on the silica gel.[8] Alternatively, use a different stationary phase like alumina.
Product co-elutes with a starting material or impurity. The chosen solvent system lacks the selectivity to resolve the compounds.Try a different solvent system. For example, substitute ethyl acetate with dichloromethane or a mix of solvents. Run a shallower gradient during elution to improve resolution.[8] If this fails, consider a different chromatographic mode (e.g., reversed-phase).
Low or no recovery of product from the column. The compound is irreversibly adsorbed onto the silica gel. The compound is volatile and was lost during solvent removal.Deactivate the silica with triethylamine as described above.[8] Use a less active stationary phase like Celite. When concentrating fractions, use a lower temperature on the rotary evaporator and avoid leaving the product under high vacuum for extended periods.
Product appears to decompose on the silica column. The compound is sensitive to the acidic nature of silica gel.Use a pre-treated, neutralized silica gel or switch to a less acidic stationary phase like alumina. A rapid purification with a shorter column can also minimize contact time and degradation.
The solid product will not crystallize from solution. The presence of impurities is inhibiting crystal lattice formation. The chosen solvent is too good a solvent for the product.Ensure the product is pure via chromatography first. For recrystallization, select a solvent system where the product is soluble when hot but poorly soluble when cold. Try techniques like scratching the inside of the flask or adding a seed crystal.

Section 5: Overall Purification Strategy Workflow

Choosing the right purification path depends on the physical properties of your O-neopentyl oxime ether. The following decision tree provides a logical workflow from crude product to pure compound.

Caption: Decision workflow for purification.

References

  • Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. Lab-ex Kft. [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. [Link]

  • University of Toronto. Acid and Base Extraction. Engineering Ideas Clinic. [Link]

  • Journal of Chemical and Pharmaceutical Research. One-pot synthesis of oxime ethers from cinnam. [Link]

  • Wikipedia. Acid–base extraction. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents. CN115535975B - Method for purifying hydroxylamine hydrochloride.
  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. [Link]

  • European Patent Office. EP 1270548 A1 - Purification method of cyclohexanone-oxime. [Link]

  • Google Patents.
  • Supplementary Information. Synthesis of Oxime Ethers via A Formal Reductive O–H Bond Insertion of Oximes to α-Keto Esters. [Link]

  • YouTube. (2022, August 11). How to purify Amine?[Link]

  • University of Rochester, Department of Chemistry. Purification: Tips for Flash Column Chromatography. [Link]

  • Royal Society of Chemistry. Propagation in Reported Organocatalytic Beckmann Rearrangement. [Link]

  • Interchim. Purification - Flash Chromatography. [Link]

  • YouTube. (2022, January 21). Testing my hydroxylamine | Synthesis of Vanillin oxime. [Link]

  • Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?[Link]

  • Oriental Journal of Chemistry. Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. [Link]

Sources

Technical Support Center: Managing Steric Hindrance with O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for scientists and researchers working with O-(2,2-dimethylpropyl)hydroxylamine hydrochloride. The significant steric bulk of the neopentyl group presents unique synthetic challenges. This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these complexities and achieve your desired reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My oxime formation using this compound with a sterically demanding ketone is extremely slow and results in a low yield. What are the underlying issues and how can I optimize this reaction?

A1: This is a classic challenge rooted in steric hindrance. The bulky neopentyl group of the hydroxylamine and the substituents on the ketone create a crowded environment around the electrophilic carbonyl carbon.[1][2][3][4] This sterically congested space significantly raises the activation energy for the nucleophilic attack, leading to slow reaction rates and poor conversion.

To overcome this, a multi-faceted approach to optimization is recommended:

  • pH Control is Critical: Oxime formation is a pH-dependent equilibrium process.[5][6] The carbonyl needs to be activated by protonation, but the hydroxylamine's nitrogen must remain a free nucleophile. For sterically hindered systems, a weakly acidic environment (pH 4-5) is often optimal. This can be achieved with a buffer system, such as sodium acetate in acetic acid. It is crucial to perform small-scale pH screening to identify the sweet spot for your specific substrates.

  • Driving the Equilibrium: The reaction produces water as a byproduct. Removing this water will drive the equilibrium towards the product, in accordance with Le Châtelier's principle. Using a Dean-Stark apparatus with a solvent like toluene to azeotropically remove water is a highly effective strategy.

  • Thermal and Catalytic Activation:

    • Increased Temperature: Supplying more thermal energy helps the reacting molecules overcome the steric energy barrier. Refluxing in a suitable solvent (e.g., ethanol, toluene) is a standard approach.

    • Acid Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH), can further enhance the electrophilicity of the carbonyl group.

    • Microwave Irradiation: This technique can dramatically accelerate the reaction by providing efficient and rapid heating, often leading to higher yields in significantly shorter times.

Experimental Protocol: Optimized Oxime Formation with a Hindered Ketone

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add the hindered ketone (1.0 eq.), this compound (1.2 eq.), and toluene (10 mL/mmol of ketone).

  • Add a catalytic amount of p-toluenesulfonic acid (0.05 eq.).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS.

  • Continue refluxing until the starting material is consumed, collecting water in the Dean-Stark trap.

  • Upon completion, cool the reaction mixture, wash with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_0 Troubleshooting Hindered Oxime Formation A Start: Low Yield/Slow Reaction B Optimize pH (4-5) with Buffer A->B Step 1 F Consider Microwave Synthesis A->F Alternative C Increase Temperature (Reflux) B->C Step 2 D Remove Water (Dean-Stark Trap) C->D Step 3 E Add Acid Catalyst (p-TsOH) D->E Step 4 G Optimized Reaction E->G F->G

Caption: Workflow for optimizing sterically hindered oxime formation.

Q2: I am attempting N-alkylation of O-(2,2-dimethylpropyl)hydroxylamine and observing significant O-alkylation as a side product. How can I improve selectivity for N-alkylation?

A2: This is a common regioselectivity issue with hydroxylamines, which possess two nucleophilic sites (N and O). While the bulky neopentyl group provides some steric shielding for the oxygen, reaction conditions are paramount for directing the alkylation to the nitrogen atom.[7][8]

Key Strategies for Selective N-Alkylation:

  • Solvent and Base Selection: The choice of solvent and base dramatically influences the nucleophilicity of the N and O atoms.

    • Favoring N-Alkylation: Use strong, non-nucleophilic bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in aprotic, non-polar solvents such as THF or toluene. These conditions favor the formation of the nitrogen anion, which is generally more nucleophilic.

    • Conditions that Favor O-Alkylation: Polar protic solvents (e.g., ethanol) can solvate the nitrogen lone pair through hydrogen bonding, making the oxygen more accessible and nucleophilic. Weaker bases like carbonates also tend to favor O-alkylation.

  • Protecting Group Strategy: The most robust method to ensure N-alkylation is to temporarily protect the oxygen atom. A silyl protecting group, such as tert-butyldimethylsilyl (TBDMS), is ideal as it can be easily installed and removed under mild conditions.

Experimental Protocol: Selective N-Alkylation via O-Protection

  • O-Silylation:

    • Suspend this compound (1.0 eq.) in dichloromethane (DCM).

    • Add imidazole (2.2 eq.) and stir until dissolved.

    • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench with water, separate the layers, and extract the aqueous phase with DCM.

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the O-TBDMS protected hydroxylamine.

  • N-Alkylation:

    • Dissolve the O-protected intermediate (1.0 eq.) in dry THF and cool to -78 °C.

    • Slowly add n-butyllithium (n-BuLi, 1.05 eq.) to deprotonate the nitrogen.

    • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq.) and allow the reaction to warm slowly to room temperature.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Dry the organic phase and concentrate.

  • Deprotection:

    • Dissolve the N-alkylated, O-protected intermediate in THF.

    • Add tetrabutylammonium fluoride (TBAF, 1 M in THF, 1.2 eq.) and stir at room temperature until deprotection is complete (monitor by TLC).

    • Concentrate the mixture and purify by column chromatography to obtain the desired N-alkylated product.

G cluster_1 Selective N-Alkylation via O-Protection A Start: O-(2,2-dimethylpropyl)hydroxylamine HCl B 1. O-Silylation (TBDMS-Cl, Imidazole) A->B C O-TBDMS Protected Intermediate B->C D 2. N-Alkylation (n-BuLi, R-X) C->D E N-Alkyl, O-TBDMS Intermediate D->E F 3. O-Deprotection (TBAF) E->F G Final Product: N-Alkyl Hydroxylamine F->G

Caption: A robust three-step workflow for selective N-alkylation.

Q3: I am planning a Mitsunobu reaction using O-(2,2-dimethylpropyl)hydroxylamine as the nucleophile. Given its bulkiness, what challenges should I anticipate and how can I optimize the conditions for success?

A3: Your caution is well-founded. The Mitsunobu reaction is highly sensitive to the steric profile of the nucleophile.[9][10][11][12] The bulky neopentyl group will significantly slow the Sₙ2 displacement of the activated alcohol, presenting several challenges.

Anticipated Challenges & Optimization Strategies:

  • Slow Reaction Rate: Expect significantly longer reaction times (12-48 hours) compared to less hindered nucleophiles. Patience and careful monitoring (TLC, LC-MS) are key.

  • Reagent Selection:

    • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) is often preferred over diethyl azodicarboxylate (DEAD) for reactions with hindered nucleophiles.[9] DIAD can sometimes minimize side reactions.

    • Phosphine: Triphenylphosphine (PPh₃) is the standard and a good starting point. While less hindered phosphines exist, PPh₃ is generally reliable.

  • Optimized Reaction Conditions:

    • Solvent: Anhydrous THF is the solvent of choice.

    • Temperature: The standard protocol involves adding the azodicarboxylate at 0 °C to control the initial exothermic reaction, followed by warming to room temperature.[13] For a hindered nucleophile like this, you may need to gently heat the reaction to 40-50 °C after the initial addition to facilitate the sluggish Sₙ2 step.

    • Order of Addition: The standard order (dissolving alcohol, hydroxylamine, and PPh₃, followed by slow addition of DIAD) is usually effective.[13]

Comparative Data on Mitsunobu Reaction Rates (Illustrative)

NucleophileSteric BulkTypical Reaction Time (h)Expected Yield Range (%)
HydroxylamineLow1-480-95%
O-MethylhydroxylamineMedium4-1265-85%
O-(2,2-dimethylpropyl)hydroxylamine High 12-48 30-70%
Note: These values are illustrative and highly dependent on the specific alcohol substrate.

For particularly challenging substrates, using more acidic pronucleophiles like 4-nitrobenzoic acid followed by hydrolysis can be a more effective route to achieving the desired stereochemical inversion.[11]

References

  • FasterCapital. (n.d.). Applications Of Steric Hindrance And Exclusion Ratio In Organic Synthesis. Retrieved from FasterCapital. [Link]

  • Hughes, D. L. (2004). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

  • LookChem. (n.d.). Hydroxylamine, O-(2,2-dimethyl-1-oxopropyl)-, hydrochloride. Retrieved from LookChem. [Link]

  • Jolit, A., et al. (2020). Design and Scalable Synthesis of N-Alkyl-Hydroxylamine Reagents for the Direct, Iron-Catalyzed Installation of Medicinally Relevant Amine Groups. Research Collection. [Link]

  • Hopkins, B. A., et al. (2012). N-N Bond-Forming Cyclization for the One-Pot Synthesis of N-Aryl[3,4-d]pyrazolopyrimidines. Organic Letters, 14(9), 2238-2241. [Link]

  • Moglioni, A. G., et al. (2002). Reaction between N-alkylhydroxylamines and chiral enoate esters: more experimental evidence for a cycloaddition-like process, a rationale based on DFT theoretical calculations, and stereoselective synthesis of new enantiopure beta-amino acids. The Journal of Organic Chemistry, 67(8), 2402-2410. [Link]

  • Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Retrieved from Organic Chemistry Portal. [Link]

  • Iska, V. B., et al. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2795. [Link]

  • Jeelani, I. (2019). How to overcome Steric Hindrance? ResearchGate. [Link]

  • CD Formulation. (n.d.). Hydroxylamine hydrochloride. Retrieved from CD Formulation. [Link]

  • ChemTalk. (n.d.). Steric Hindrance. Retrieved from ChemTalk. [Link]

  • ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved from ACS Publications. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from Organic Synthesis. [Link]

  • ResearchGate. (n.d.). The Mitsunobu Reaction. Retrieved from ResearchGate. [Link]

  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6663. [Link]

  • Rzepa, H. S. (2013). Intermediates in oxime formation from hydroxylamine and propanone: now you see them, now you don't. Retrieved from Henry Rzepa's Blog. [Link]

  • Najam Academy. (2024). Steric Hindrance | Organic Chemistry. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Quora. (2016). What produces steric hindrance? Retrieved from Quora. [Link]

  • Borghs, J., et al. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ChemistryOpen, 11(1), e202100236. [Link]

  • Wikipedia. (n.d.). Oxime. Retrieved from Wikipedia. [Link]

  • Oakwood Chemical. (n.d.). N,O-Dimethyl hydroxylamine hydrochloride. Retrieved from Oakwood Chemical. [Link]

  • ChemTube3D. (n.d.). Oxime formation. Retrieved from ChemTube3D. [Link]

  • ResearchGate. (n.d.). Synthesis of N, O-dimethylhydroxylamine hydrochloride. Retrieved from ResearchGate. [Link]

  • Yadav, S., & Singh, J. (2014). Hydroxylamine Hydrochloride as an effective Catalyst for Formamide derivative Synthesis and their DPPH scavenging activity. International Journal of Pharmaceutical Sciences and Research, 5(9), 3845-3850. [Link]

  • Google Patents. (n.d.). Method for synthesizing N, O-dimethylhydroxylamine hydrochloride.
  • Google Patents. (n.d.). Process for preparing O-substituted hydroxylamines.

Sources

stability issues and degradation of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(2,2-dimethylpropyl)hydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability, handling, and use of this valuable synthetic reagent. Our goal is to empower you with the knowledge to anticipate and resolve challenges in your experiments, ensuring reliable and reproducible results.

Introduction

This compound, also known as O-neopentylhydroxylamine hydrochloride, is a sterically hindered O-alkylated hydroxylamine derivative. Its bulky neopentyl group offers unique reactivity and stability profiles, making it a reagent of choice in various organic syntheses, particularly in the formation of stable oximes from aldehydes and ketones. However, like many hydroxylamine derivatives, its stability can be a concern if not handled and used correctly. This guide provides a comprehensive overview of its stability issues, potential degradation pathways, and practical advice for its successful application in the laboratory.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding this compound.

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. Many suppliers recommend refrigeration. It is crucial to protect the compound from moisture and heat to prevent degradation.

Q2: Is this compound sensitive to air or moisture?

A2: Yes, like many hydroxylamine derivatives, it can be sensitive to moisture. Hydrolytic degradation is a potential issue, especially in solution. It is advisable to handle the solid reagent in a dry environment (e.g., a glove box or under an inert atmosphere) for sensitive applications and to use anhydrous solvents when preparing solutions.

Q3: How should I prepare a stable solution of this compound for my reaction?

A3: For optimal stability, solutions should be prepared fresh before use in an appropriate anhydrous solvent. If a solution must be stored, even for a short period, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated. The choice of solvent will depend on the specific reaction, but common solvents for oxime formation include ethanol, methanol, and pyridine.

Q4: What are the primary safety precautions I should take when working with this reagent?

A4: this compound should be handled with standard laboratory safety precautions. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Avoid inhalation of dust by working in a well-ventilated fume hood. In case of contact with skin or eyes, rinse immediately with plenty of water.

Troubleshooting Guide

This section provides solutions to common problems encountered during experiments with this compound.

Issue 1: Low or No Yield of the Desired Oxime Product

Possible Causes:

  • Degradation of the Reagent: The this compound may have degraded due to improper storage or handling.

  • Steric Hindrance: The carbonyl compound you are trying to derivatize may be highly sterically hindered, slowing down the reaction.

  • Incorrect Reaction Conditions: The pH, temperature, or reaction time may not be optimal for the specific substrate.

  • Presence of Water: Moisture in the reaction can hydrolyze the reagent and affect the reaction equilibrium.

Troubleshooting Steps:

  • Verify Reagent Quality: Before starting a new reaction, it is good practice to test the reagent with a known reactive aldehyde or ketone (e.g., benzaldehyde) to confirm its activity.

  • Optimize Reaction Conditions:

    • pH: The formation of oximes is pH-dependent. For the hydrochloride salt, the addition of a mild base (e.g., pyridine, sodium acetate) is often necessary to liberate the free hydroxylamine.[1]

    • Temperature: For sterically hindered ketones, heating the reaction mixture may be required to drive the reaction to completion.

    • Reaction Time: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) to determine the optimal reaction time.

  • Ensure Anhydrous Conditions: Use anhydrous solvents and handle the reagents under an inert atmosphere, especially for sensitive substrates.

Issue 2: Presence of Impurities in the Final Product

Possible Causes:

  • Side Reactions: Incomplete reaction or side reactions can lead to impurities.

  • Excess Reagent: Unreacted this compound or its salts may be present.

  • Degradation Products: If the reaction is heated for an extended period, degradation of the product or starting material may occur.

Troubleshooting Steps:

  • Purification: Standard purification techniques such as recrystallization or column chromatography are usually effective in removing impurities.

  • Stoichiometry: Use a slight excess (e.g., 1.1-1.5 equivalents) of the hydroxylamine reagent to ensure complete conversion of the carbonyl compound, but avoid a large excess that can complicate purification.

  • Work-up Procedure: An acidic wash during the work-up can help to remove any unreacted basic hydroxylamine species.

In-depth Technical Guide: Stability and Degradation

Proposed Degradation Pathways

The primary modes of degradation for this compound are likely to be hydrolysis and thermal decomposition.

1. Hydrolytic Degradation:

In the presence of water, the hydrochloride salt can dissociate, and the free hydroxylamine can be susceptible to hydrolysis, although O-alkylation generally increases hydrolytic stability compared to the parent hydroxylamine. The bulky neopentyl group may also offer some steric protection against nucleophilic attack by water.

Caption: Proposed hydrolytic degradation pathway.

2. Thermal Decomposition:

Organic hydroxylamine derivatives can be thermally unstable and may undergo exothermic decomposition.[2] The decomposition of O-(2,2-dimethylpropyl)hydroxylamine could potentially proceed through radical or concerted pathways, leading to the formation of neopentyl alcohol and other nitrogen-containing byproducts.

Caption: Proposed thermal degradation pathway.

Factors Influencing Stability
FactorEffect on StabilityRecommendations
Temperature Higher temperatures accelerate decomposition.[2]Store at recommended low temperatures and avoid excessive heating during reactions.
Moisture Promotes hydrolytic degradation.Store in a desiccator and use anhydrous solvents.
pH Stability is pH-dependent; extremes in pH can accelerate degradation.Maintain a suitable pH for the reaction, typically near neutral or slightly basic for oxime formation.
Light Some organic molecules are light-sensitive.Store in an amber bottle or in the dark.

Experimental Protocols

Protocol 1: General Procedure for Oxime Synthesis

This protocol provides a general method for the synthesis of oximes from aldehydes or ketones using this compound.

Materials:

  • Aldehyde or ketone

  • This compound

  • Anhydrous ethanol or methanol

  • Pyridine or sodium acetate (as a base)

  • Appropriate work-up and purification solvents

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) in anhydrous ethanol.

  • Add this compound (1.2 eq) to the solution.

  • Add a base such as pyridine (1.5 eq) or sodium acetate (1.5 eq) to the mixture.[1]

  • Stir the reaction mixture at room temperature or heat as required (monitor by TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Perform an aqueous work-up to remove inorganic salts and the base.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime.

  • Purify the crude product by recrystallization or column chromatography.

Caption: Workflow for oxime synthesis.

References

  • Madkour, H. F. (2004). Reactivity of 4H-3,1-benzoxazin-4-ones towards nitrogen and carbon nucleophilic reagents: applications to the synthesis of new Heterocycles. Full-text available.
  • Sharghi, H., & Hosseini, M. (2002). Beckmann rearrangement of several ketones and aldehydes in the presence of zinc oxide and without any additional organic solvents. Synthesis, 1057-1059.
  • Patil, V. V., Gayakwad, E. M., & Shankarling, G. S. (2016). An efficient, rapid oxidation of various aliphatic amines to oximes in high conversion with >90% oxime selectivity at room temperature under catalyst-free conditions using m-CPBA as an oxidant in ethyl acetate. The Journal of Organic Chemistry, 81(3), 781-786.
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). A direct preparation of O-substituted hydroxylamines from alcohols. Synthesis, (10), 1635-1638.
  • Maimone, T. J., & Buchwald, S. L. (2010). A Pd-catalyzed O-arylation of ethyl acetohydroximate as an hydroxylamine equivalent with aryl chlorides, bromides, and iodides. Journal of the American Chemical Society, 132(29), 9990-9991.
  • Kaiser, C., et al. (1974). Synthesis of aryl alkyl Z‐ketoximes from α‐bromoacetophenones. Journal of Medicinal Chemistry, 17(1), 49-57.
  • Williams, R. M., et al. (1992). Diastereoselectivity of reduction of oxime ethers. Journal of the American Chemical Society, 114(26), 10680-10681.
  • Al-Zoubi, R. M. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of ChemTech Research, 10(9), 837-844.
  • Cisneros, L. A., et al. (2007). Decomposition Products of 50 Mass% Hydroxylamine/Water Under Runaway Reaction Conditions.
  • Wang, Q., et al. (2011). Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation on the Initial Steps. The Journal of Physical Chemistry A, 115(45), 12488-12496.
  • Chen, J., et al. (2021). Thermal decomposition kinetic research on hydroxylamine inorganic salts and organic deriavatives. Journal of Thermal Analysis and Calorimetry, 143, 2195-2206.
  • Legay, R., et al. (2014). Stability of 5-fluorouracil in aqueous solutions. Journal of Oncology Pharmacy Practice, 20(3), 194-200.
  • Gilard, V., et al. (1994). Stability of cyclophosphamide in aqueous solutions. Journal of Pharmaceutical and Biomedical Analysis, 12(10), 1277-1285.
  • Muñoz, M., et al. (1996). pH-dependent degradation of ifosfamide. Journal of Pharmaceutical Sciences, 85(3), 299-302.
  • Dudkina, Y. B., et al. (2019). Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification. Industrial & Engineering Chemistry Research, 58(4), 1547-1556.
  • CN115535975B, Method for purifying hydroxylamine hydrochloride, Google P
  • US5510511A, Process for preparing N,O-dialkylhydroxylamine, its salts or intermediates in their synthesis, Google P
  • How to Purify Hydroxylamine Hydrochloride?, Guidechem.
  • HYDROXYLAMINE, CAMEO Chemicals, NOAA.
  • Influence of pH on hydrolytic decomposition of diethylpropion hydrochloride: stability studies on drug substance and tablets using high-performance liquid chromatography, Journal of Pharmaceutical Sciences, 69(10), 1206-9.

Sources

Technical Support Center: Oxime Ligation Excellence

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Byproduct Formation

Welcome to the technical support center for oxime ligation. This guide is designed for researchers, scientists, and drug development professionals who utilize this powerful bioconjugation technique. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-proven insights to help you navigate challenges, minimize byproduct formation, and achieve clean, efficient conjugations. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring every protocol is a self-validating system.

Core Principles Quick Reference: Mastering the Variables

The success of an oxime ligation hinges on a delicate balance of several factors. Understanding their interplay is the first step toward minimizing unwanted side reactions, the most common of which are hydrolysis of reactants or products and incomplete reactions.

Parameter Impact on Reaction Rate Impact on Byproduct/Side Reaction Expert Recommendation
pH Rate is maximal at pH ~4.5. Slower at neutral pH.[1]Low pH (<4): Accelerates oxime bond hydrolysis.[2] High pH (>8): Can degrade certain carbonyl compounds.Start at physiological pH (7.0-7.4) with a catalyst. Only move to mildly acidic conditions (pH 5.5-6.5) if the rate is insufficient and your biomolecules are stable.
Carbonyl Source Aromatic Aldehydes > Aliphatic Aldehydes > Ketones.[1][3]Ketone-derived oximes are more stable than aldehyde-derived ones.[2]For rapid kinetics, use an aromatic aldehyde.[3] For maximum final product stability, a ketone may be preferable, but will require longer reaction times or more potent catalysts.[4][5]
Catalyst p-Phenylenediamine (pPDA) > m-Phenylenediamine (mPDA) > Aniline.[6][7][8]High concentrations of bifunctional catalysts (e.g., pPDA) can cause dimerization.[9] Some catalysts (e.g., arginine) may cause transamination at high concentrations.[10]Use p-phenylenediamine or m-phenylenediamine at 2-50 mM for neutral pH ligations.[6][7] Aniline is a reliable alternative if dimerization is a concern.[9]
Temperature Higher temperature increases the rate.Can accelerate hydrolysis and degradation of sensitive biomolecules.Most ligations proceed well at room temperature (20-25°C). Only increase temperature (e.g., to 37°C) for very slow reactions after optimizing other parameters.
Reactant Purity Impurities can inhibit the reaction or introduce side reactions.N/AUse highly purified starting materials. Confirm the integrity of aminooxy and carbonyl functionalities before starting, especially after prolonged storage.

Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction is extremely slow or appears incomplete, even after 24 hours. What are the likely causes and how can I fix it?

A1: This is one of the most common challenges in oxime ligation, particularly when working at neutral pH. The root cause is almost always suboptimal reaction kinetics. Let's break down the solutions.

  • Probable Cause 1: Inefficient Catalysis. The uncatalyzed reaction at neutral pH is often very slow.[1][11]

    • Solution: Introduce or enhance the catalyst. Aniline is the classic choice, but its derivatives are significantly more potent.[11] For a dramatic rate enhancement at neutral pH, switch from aniline to m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA).[6][7][12] Even at a low concentration of 2 mM, pPDA can be highly effective.[8] The higher solubility of mPDA allows it to be used at concentrations up to 500-750 mM for very difficult ligations, resulting in rate accelerations of ~15-fold or more compared to aniline.[6][13]

  • Probable Cause 2: Suboptimal pH. You may be working at a pH that is too far from the kinetic optimum of ~4.5.[1]

    • Solution: If your biomolecule can tolerate it, slightly lowering the pH can provide a significant rate boost. A shift from pH 7.4 to 6.0 can increase the rate without introducing significant oxime hydrolysis for most constructs. Always perform a stability test on your starting materials at the new pH before committing to a large-scale reaction.

  • Probable Cause 3: Low Reactivity of the Carbonyl Partner. Ketones react much more slowly than aldehydes.[4]

    • Solution: If you have the option during the design phase, choose an aromatic aldehyde as the electrophile, as they are among the most reactive partners for this ligation.[3] If you must use a ketone, you will need to compensate with a more powerful catalyst (like mPDA) and potentially a higher concentration of your aminooxy-containing reactant.[5][12]

Q2: I'm observing significant hydrolysis. How can I distinguish between starting material degradation and product instability, and how do I prevent it?

A2: Hydrolysis is the primary competing reaction and the main source of byproducts. The oxime bond itself is reversible, and this equilibrium is catalyzed by acid.[2][14][15]

  • Diagnosis: The key is to use an analytical method like RP-HPLC or LC-MS to monitor the reaction over time.[16]

    • Starting Material Hydrolysis: You will see the peak corresponding to your aldehyde/ketone starting material decrease without a stoichiometric increase in the desired oxime product peak.

    • Product Hydrolysis: You will see the product peak form and then begin to decrease over time, with a corresponding reappearance of the starting material peaks.

  • Prevention Strategy 1: Strict pH Control. The rate of oxime hydrolysis is significantly accelerated under acidic conditions.[2][15]

    • Solution: Ensure your reaction buffer is robust and maintains a pH at or above 6.0. If you must work at a lower pH to drive the reaction forward, run a time course experiment to find the optimal point where formation significantly outpaces hydrolysis. Quench the reaction and adjust the pH to ~7.4 for storage.

  • Prevention Strategy 2: Consider the Stability of the Linkage.

    • Solution: Oximes derived from ketones are generally more hydrolytically stable than those from aldehydes.[2] If long-term stability in an acidic environment is critical, designing your system with a ketone may be a better long-term strategy, despite the slower kinetics. Additionally, the oxime bond is significantly more stable than a hydrazone bond under similar conditions, making it the preferred linkage for stable conjugates.[1][14][15][17]

Q3: My catalyst seems to be causing unexpected byproducts. How do I choose the right catalyst and use it correctly?

A3: While catalysts are essential, they are not without their own set of potential issues.

  • Probable Cause 1: Dimerization from Bifunctional Catalysts. Catalysts like p-phenylenediamine (pPDA) have two amine groups.[9] If used improperly, one catalyst molecule can react with two molecules of your carbonyl-containing biomolecule, leading to dimerization.

    • Solution: This issue is most prevalent when using a large excess of a bifunctional catalyst relative to the aminooxy component. Use the lowest effective concentration of pPDA. If dimerization persists, switching to a monofunctional catalyst like aniline or a substituted aniline is a reliable solution.[9]

  • Probable Cause 2: Catalyst Reacts with Starting Material. The catalyst works by forming a reversible Schiff base with the carbonyl compound.[11][17] While this intermediate is key to catalysis, it is also a potential byproduct if it accumulates.

    • Solution: This is rarely an issue as the subsequent reaction with the aminooxy nucleophile is typically very fast. Ensure you are using a sufficient concentration of the aminooxy reagent. If you suspect this is an issue, analyzing the reaction mixture by LC-MS should allow you to identify the Schiff base adduct.

Visualizing the Mechanism and Troubleshooting Workflow

A clear understanding of the reaction pathway and a logical workflow can simplify troubleshooting.

Mechanism of Aniline-Catalyzed Oxime Ligation

The diagram below illustrates the complete catalytic cycle. Aniline accelerates the reaction by forming a protonated Schiff base, which is a more reactive electrophile than the initial protonated carbonyl.[17] The equilibrium nature of the reaction, leading to potential hydrolysis, is also shown.

OximeLigation cluster_main Main Reaction Pathway cluster_catalysis Aniline Catalytic Cycle cluster_hydrolysis Byproduct Pathway R1-CHO Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate R1-CHO->Hemiaminal + R2-ONH2 SchiffBase Protonated Schiff Base (More Reactive) R1-CHO->SchiffBase + Aniline, +H+ R2-ONH2 Aminooxy Hemiaminal->R1-CHO - R2-ONH2 Oxime R1-CH=N-O-R2 (Product) Hemiaminal->Oxime - H2O (Acid Catalyzed) Hydrolysis Hydrolysis (Byproduct Formation) Oxime->Hydrolysis + H2O, +H+ Aniline Aniline Catalyst SchiffBase->Hemiaminal + R2-ONH2, -Aniline, -H+ Hydrolysis->R1-CHO Troubleshooting Start Reaction Issue: Low Yield / Slow Rate CheckpH Is pH optimal? (Trade-off: Rate vs Stability) Start->CheckpH pH_Yes Yes CheckpH->pH_Yes pH is appropriate pH_No No CheckpH->pH_No pH is not optimal CheckCatalyst Is catalyst present and effective? Cat_Yes Yes CheckCatalyst->Cat_Yes Catalyst is present Cat_No No CheckCatalyst->Cat_No No/Ineffective Catalyst CheckReactants Are reactants stable and pure? React_Yes Yes CheckReactants->React_Yes Reactants are good React_No No CheckReactants->React_No Reactants degraded CheckProduct Is product hydrolyzing? Sol_Hydrolysis Increase pH for storage. Consider ketone-based oxime. CheckProduct->Sol_Hydrolysis Yes, product is unstable Success Reaction Optimized CheckProduct->Success No, product is stable pH_Yes->CheckCatalyst Sol_pH Adjust pH cautiously (e.g., to 6.0-6.5) pH_No->Sol_pH Cat_Yes->CheckReactants Sol_Cat Add/change catalyst (e.g., Aniline -> mPDA) Cat_No->Sol_Cat React_Yes->CheckProduct Sol_React Verify reactant integrity (NMR/MS). Use fresh stock. React_No->Sol_React Sol_pH->CheckCatalyst Sol_Cat->CheckReactants Sol_React->Start Sol_Hydrolysis->Success

Caption: A logical workflow for troubleshooting oxime ligation reactions.

Experimental Protocols

Protocol 1: General Procedure for mPDA-Catalyzed Oxime Ligation at Neutral pH

This protocol is designed for a typical protein conjugation at physiological pH, where reaction speed is often a challenge.

  • Preparation of Stock Solutions:

    • Protein Stock: Prepare your aldehyde or ketone-functionalized protein in a suitable buffer, such as 100 mM phosphate buffer, pH 7.2.

    • Aminooxy Probe Stock: Dissolve the aminooxy-containing molecule (e.g., a fluorescent dye or PEG linker) in an organic solvent like DMSO to a high concentration (e.g., 100 mM).

    • Catalyst Stock: Prepare a fresh 1 M stock solution of m-phenylenediamine (mPDA) in water or buffer. The high solubility of mPDA makes this possible. [6][12]

  • Ligation Reaction:

    • In a microcentrifuge tube, add the protein solution to a final concentration of 10-100 µM.

    • Add the mPDA stock solution to achieve a final catalyst concentration of 50-100 mM. [6] * Initiate the reaction by adding the aminooxy probe stock solution. A 10- to 50-fold molar excess of the probe over the protein is typical. Ensure the final DMSO concentration is below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction at room temperature (20-25°C) with gentle mixing.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by taking aliquots at various time points (e.g., 1, 4, 8, 24 hours) and analyzing them by SDS-PAGE, RP-HPLC, or LC-MS. [16] * Once the reaction is complete, the conjugate can be purified immediately. If desired, the reaction can be quenched by adding an excess of a simple aldehyde like acetone to consume any remaining aminooxy probe. [18]

  • Purification:

    • Remove the excess small molecules (probe, catalyst) and buffer components from the protein conjugate using size-exclusion chromatography (SEC) or dialysis. RP-HPLC can be used for purifying peptide conjugates. [18]

Protocol 2: Monitoring Oxime Ligation by Reverse-Phase HPLC (RP-HPLC)

This method allows for quantitative tracking of starting material consumption and product formation.

  • Instrument Setup:

    • Use a C18 column suitable for protein or peptide separation.

    • Set up a gradient elution method. A typical gradient might be from 95% Solvent A (0.1% TFA in water) / 5% Solvent B (0.1% TFA in acetonitrile) to 5% Solvent A / 95% Solvent B over 20-30 minutes.

    • Set the detector to a wavelength where the protein/peptide and/or the conjugated probe absorb (e.g., 214 nm for peptide bonds, or a specific wavelength for a chromophoric probe).

  • Sample Analysis:

    • At each time point, withdraw a small aliquot (e.g., 5 µL) from the reaction mixture.

    • Quench the aliquot immediately by diluting it into a larger volume of the initial HPLC mobile phase (e.g., 95 µL of 95:5 Water:Acetonitrile with 0.1% TFA). This stops the reaction and prepares the sample for injection.

    • Inject the diluted sample onto the HPLC system.

  • Data Interpretation:

    • Identify the peaks corresponding to the starting materials and the product based on their retention times (determined by injecting standards of each component).

    • Integrate the peak areas to determine the relative amounts of each species at each time point. Plot the percentage of product formed versus time to determine the reaction kinetics and endpoint.

Frequently Asked Questions (FAQs)

  • Q: What is the fundamental mechanism of oxime ligation?

    • A: It is a condensation reaction between an aminooxy group and a carbonyl (aldehyde or ketone). The reaction proceeds through a tetrahedral hemiaminal intermediate, which then undergoes acid-catalyzed dehydration to form the stable C=N-O oxime bond. Water is the only stoichiometric byproduct. [1]

  • Q: How do aniline-based catalysts actually work?

    • A: Aniline acts as a nucleophilic catalyst. It first reacts with the aldehyde or ketone to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl compound. After the aminooxy group attacks, aniline is regenerated, completing the catalytic cycle. [11][17]

  • Q: How stable is the oxime bond after formation?

    • A: The oxime bond is robust, especially when compared to imines or most hydrazones. [15][17][19]Its stability is pH-dependent; it is highly stable at neutral or physiological pH but is susceptible to acid-catalyzed hydrolysis. [2]The half-life can range from days to months depending on the specific structure and conditions.

  • Q: Can I perform this reaction without a catalyst?

    • A: Yes, but it is often impractical. The reaction is fastest at an acidic pH of ~4.5. [1]If your molecules are stable at this pH, you may achieve a reasonable rate without a catalyst. However, for most bioconjugation applications at neutral pH, a catalyst is required to achieve complete ligation in a reasonable timeframe (hours vs. days). [1][11]

References

  • Dirksen, A., & Hackeng, T. M. (2009). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. In Bioconjugation Protocols (pp. 117-129). Humana Press. [Link]

  • Alfare, C., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333-342. [Link]

  • Alfare, C., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. ResearchGate. [Link]

  • Baca, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry, 25(2), 269-275. [Link]

  • Baca, M., et al. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. PubMed. [Link]

  • Pederzoli, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(32), 9226-9232. [Link]

  • Agten, S. M., et al. (2012). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling. Bioconjugate Chemistry, 23(9), 1838-1844. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. ResearchGate. [Link]

  • Leseurre, L., et al. (2016). One-pot oxime ligation from peptides bearing thiazolidine and aminooxyacetyl groups. RSC Advances, 6(10), 8345-8349. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Truong, T. H., & Jones, J. R. (2016). The Emergence of Oxime Click Chemistry and its Utility in Polymer Science. Polymer Chemistry, 7(24), 3987-3993. [Link]

  • Garay, A., et al. (2024). Oxime metathesis: tuneable and versatile chemistry for dynamic networks. Chemical Society Reviews, 53(1), 16-35. [Link]

  • Dey, S. (2017). Insights into dynamic covalent chemistry for bioconjugation applications. DiVA portal. [Link]

  • Agten, S. M., et al. (2017). Oxime ligation in acetic acid: efficient synthesis of aminooxy-peptide conjugates. Journal of Peptide Science, 23(1), 13-15. [Link]

  • Pederzoli, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science, 13(32), 9226-9232. [Link]

  • Alfare, C., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • Pederzoli, M., et al. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

  • Ollivier, N., et al. (2018). Catalysis of hydrazone and oxime peptide ligation by arginine. ChemRxiv. [Link]

  • Alfare, C., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

Sources

Technical Support Center: Troubleshooting Poor Solubility in Reactions with O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, also known as O-neopentylhydroxylamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this reagent and its reaction partners. Poor solubility can lead to incomplete reactions, low yields, and purification difficulties. This resource provides in-depth, scientifically-grounded troubleshooting strategies and frequently asked questions to help you overcome these obstacles and achieve your synthetic goals.

I. Understanding the Challenge: The Nature of this compound

This compound possesses a sterically hindered neopentyl group, which significantly influences its physical and chemical properties. While the hydroxylamine hydrochloride moiety imparts some polarity, the bulky, nonpolar neopentyl group can lead to poor solubility in a wide range of common organic solvents. This issue is often compounded when reacting with substrates that also exhibit limited solubility.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My this compound is not dissolving in my reaction solvent. What should I do?

This is a common starting point for many solubility issues. The hydrochloride salt form of the reagent is generally more soluble in polar solvents.

Initial Solvent Selection:

  • Polar Protic Solvents: Solvents like methanol, ethanol, and water are good initial choices for dissolving the hydroxylamine hydrochloride.[1][2] However, the freebase form, which is the reactive species, may have different solubility characteristics.

  • Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) can also be effective, particularly for the subsequent reaction with a less polar substrate.

Troubleshooting Steps:

  • Generate the Free Base In Situ: The hydrochloride salt is often used for its stability.[3] The active nucleophile is the free base, O-(2,2-dimethylpropyl)hydroxylamine. Adding a suitable base will neutralize the hydrochloride, and the resulting free amine may have better solubility in your desired reaction solvent.

    • Protocol for In Situ Free Base Generation:

      • Dissolve the this compound in a minimal amount of a polar solvent in which it is soluble (e.g., methanol or water).

      • Add a stoichiometric equivalent of a base (e.g., sodium bicarbonate, potassium carbonate, or an organic base like triethylamine).

      • Stir the mixture for a short period to allow for the neutralization to complete.

      • The free base can then be extracted into the desired reaction solvent, or the reaction can proceed in a biphasic system.

  • Solvent Mixtures (Co-solvents): If your substrate is poorly soluble in the polar solvent required to dissolve the hydroxylamine salt, a co-solvent system can be highly effective.

    • Example: If your substrate is soluble in tetrahydrofuran (THF) but the hydroxylamine hydrochloride is not, you can dissolve the hydroxylamine hydrochloride in a small amount of methanol and then add this solution to the THF solution of your substrate.

  • Heating: Gently warming the solvent can increase the solubility of the reagent. However, be mindful of the thermal stability of your reactants and the potential for side reactions at elevated temperatures.

FAQ 2: The reaction is sluggish and incomplete, even after dissolving the reagents. What is the underlying issue?

Even with initial dissolution, poor solubility of one or more reactants can lead to a low effective concentration in the reaction phase, resulting in slow reaction rates.

Troubleshooting Strategies:

  • Phase-Transfer Catalysis (PTC): This is a powerful technique for reactions where the nucleophile (the hydroxylamine) and the electrophile (your substrate) have poor mutual solubility. A phase-transfer catalyst facilitates the transport of the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs.[4][5][6]

    • Common Phase-Transfer Catalysts:

      • Tetrabutylammonium bromide (TBAB)

      • Tetrabutylammonium iodide (TBAI)

      • Benzyldimethyltetradecylammonium chloride[4]

      • Aliquat 336

    • Generalized PTC Workflow:

      • Dissolve the substrate in a nonpolar organic solvent (e.g., toluene, dichloromethane).

      • Prepare an aqueous solution of this compound and a base (e.g., NaOH, K2CO3).

      • Add the phase-transfer catalyst to the biphasic mixture.

      • Stir vigorously to ensure efficient mixing of the two phases.

    Caption: Phase-Transfer Catalysis Workflow.

  • Homogeneous Co-solvent Systems: As mentioned previously, finding a solvent or solvent mixture that can dissolve all reaction components is ideal.

    Solvent SystemPolaritySuitability for Hydroxylamine HClSuitability for Nonpolar Substrates
    Methanol/Toluene MixedGood (Methanol)Good (Toluene)
    Ethanol/DCM MixedGood (Ethanol)Good (DCM)
    DMF Polar AproticModerate to GoodModerate to Good
    DMSO Polar AproticGoodModerate
  • Sonication (Ultrasound): The use of ultrasound can enhance mass transfer and disrupt solid aggregates, thereby increasing the rate of dissolution and reaction. This can be particularly effective in heterogeneous reaction mixtures.[4]

FAQ 3: I am observing the formation of byproducts. Could this be related to the solubility issues?

Yes, poor solubility can lead to localized high concentrations of reagents or prolonged reaction times, which can favor side reactions.

Common Side Reactions and Mitigation:

  • Decomposition of the Hydroxylamine: O-alkylhydroxylamines can be unstable under harsh conditions. Long reaction times at high temperatures due to poor solubility can lead to decomposition.

    • Solution: Employ strategies like PTC or optimized co-solvent systems to accelerate the reaction, allowing for milder conditions.

  • Reaction with the Solvent: In some cases, highly reactive species might react with the solvent if the intended reaction is slow.

    • Solution: Choose a more inert solvent and focus on improving the solubility of the primary reactants.

FAQ 4: Are there alternative reaction conditions or reagents I should consider for poorly soluble substrates?

When standard approaches fail, exploring alternative methodologies can be beneficial.

Alternative Approaches:

  • Solvent-Free Reactions: In some cases, grinding the reactants together, sometimes with a solid support or catalyst, can promote the reaction without the need for a solvent.[7] This is particularly useful when finding a common solvent is challenging.

    • General Procedure for Solvent-Free Grinding:

      • Combine the this compound, the substrate, a solid base (e.g., anhydrous K2CO3), and a catalyst (if needed) in a mortar.

      • Grind the mixture with a pestle for the specified time.

      • Monitor the reaction progress by TLC or other analytical methods.

      • Work up the reaction by adding a solvent to dissolve the product and filtering off the solids.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times, which can be advantageous when dealing with solubility issues.[8]

    Decision_Tree Start Poor Solubility of Reagents Solvent Optimize Solvent System Start->Solvent PTC Implement Phase-Transfer Catalysis Start->PTC If reactants are in different phases Energy Alternative Energy Sources Start->Energy If reaction is still slow Solvent_Free Consider Solvent-Free Conditions Start->Solvent_Free If no common solvent is found Free_Base Generate Free Base In Situ Solvent->Free_Base Co_Solvent Use a Co-Solvent Mixture Solvent->Co_Solvent Heating Apply Gentle Heating Solvent->Heating Ultrasound Utilize Sonication Energy->Ultrasound Microwave Employ Microwave Irradiation Energy->Microwave

    Caption: Troubleshooting Decision Tree.

III. Conclusion

Overcoming the poor solubility of this compound and its reaction partners is a common challenge that can be effectively addressed through a systematic approach. By understanding the underlying principles of solubility and employing techniques such as in situ free base generation, the use of co-solvents, phase-transfer catalysis, and alternative energy sources, researchers can significantly improve reaction outcomes. This guide provides a foundation for troubleshooting these issues, enabling the successful application of this versatile reagent in organic synthesis.

IV. References

  • Li, J., et al. (2009). Synthesis of O-benzyl oximes by combination of phase transfer catalysis and ultrasound irradiation. Frontiers of Chemistry in China, 4(1), 58–62. Available at: [Link]

  • Cik, G., et al. (2022). Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime Ether Synthesis. Molecules, 27(20), 6959. Available at: [Link]

  • Halpern, M. (n.d.). PTC Selective O-Alkylation. PTC Organics, Inc. Available at: [Link]

  • Rubina, K., et al. (1989). O-Alkylation of Pyridine Aldoximes Under Phase-Transfer Conditions. Synthetic Communications, 19(17), 3031-3038. Available at: [Link]

  • Various Authors. (2021). Phase-Transfer Catalysis in Synthesis of Oximes. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). O-Alkylation and arylation of Oximes, Hydroxylamines and related compounds. Available at: [Link]

  • Google Patents. (1968). Preparation of solutions of hydroxylamine and application thereof. Available at:

  • Álvarez-Pérez, A., et al. (2022). Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry—A European Journal, 28(12), e202104085. Available at: [Link]

  • ResearchGate. (n.d.). Different approaches for oxime (ether) synthesis. Available at: [Link]

  • Khan Academy. (n.d.). Formation of oximes and hydrazones. Available at: [Link]

  • Sciencemadness Wiki. (2023). Hydroxylammonium chloride. Available at: [Link]

  • Google Patents. (1990). Synthesis of hydroxylamine salts. Available at:

  • Sciencemadness.org. (2010). Hydroxylamine HCl synthesis question. Available at: [Link]

  • ResearchGate. (2018). Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane. Available at: [Link]

  • Sciencemadness Discussion Board. (2016). Hydroxylamine via HCL, Nitromethane, and H2O?. Available at: [Link]

  • Loiseau, F., & Beauchemin, A. M. (2012). A Practical and Scalable Synthesis of Oximes from Alkynes and Hydroxylamine. Organic Syntheses, 89, 431-442. Available at: [Link]

  • Sciencemadness Wiki. (2023). Hydroxylamine. Available at: [Link]

  • National Institutes of Health. (2011). Use of Hydroxylamines, Hydroxamic Acids, Oximes and Amines as Nucleophiles in the Zbiral Oxidative Deamination of N-Acetyl Neuraminic Acid. Isolation and Characterization of Novel Mono- and Disubstitution Products. Available at: [Link]

  • Journal of the Indian Chemical Society. (1991). Reaction in oximes of 2-hydroxyacetophenone, chalcone, flavanone and flavone. Available at: [Link]

  • Royal Society of Chemistry. (2021). Heteropolyacid catalyzed O-alkylation of oximes with alcohols via a carbocation in dimethyl carbonate and mechanism insight. Available at: [Link]

  • Google Patents. (2006). O-(3-chloropropenyl) hydroxylamine free base. Available at:

  • Google Patents. (1985). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted. Available at:

  • ACS Publications. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Available at: [Link]

  • Scribd. (n.d.). Hydroxylamine Hydrochloride Solubility. Available at: [Link]

  • Google Patents. (1987). Process for the synthesis of o-substituted oxime compounds and the conversion thereof into the corresponding hydroxylamine o-substituted compounds. Available at:

  • National Institutes of Health. (2018). Hydroxylamine Derivatives as a New Paradigm in the Search of Antibacterial Agents. Available at: [Link]

  • Google Patents. (1984). Process for the production of o-substituted oximes. Available at:

  • Organic Chemistry Portal. (n.d.). Oxime synthesis by condensation or oxidation. Available at: [Link]

  • Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Available at: [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Available at: [Link]

  • Orchid Chemical Supplies Ltd. (2025). What are the differences in the reaction of hydroxylamine and HCl in different concentrations of HCl?. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Hydroxylamine synthesis by C-C coupling. Available at: [Link]

  • National Institutes of Health. (2018). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles. Available at: [Link]

  • PubMed Central. (2011). A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. Available at: [Link]

  • MDPI. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Available at: [Link]

Sources

Validation & Comparative

The Neopentyl Advantage: A Comparative Guide to O-Alkylhydroxylamines for Robust Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

<ORBIT-RESPONSE-BOUNDARY >

Abstract

In the landscape of bioconjugation, the oxime ligation stands as a pillar of reliability, offering high chemoselectivity for forging stable linkages between biomolecules and payloads.[1] The choice of the O-alkylhydroxylamine reagent is a critical determinant of both reaction efficiency and, crucially, the long-term stability of the resulting conjugate. This guide provides an in-depth comparison of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride (also known as neopentyloxyamine HCl) with other commonly used O-alkylhydroxylamines, such as their O-methyl, O-ethyl, and O-benzyl counterparts. Through comparative experimental data and mechanistic insights, we will demonstrate that the unique steric profile of the neopentyl group imparts unparalleled hydrolytic stability to the resulting oxime bond, establishing it as the superior choice for applications demanding long-term integrity under physiological conditions.

Introduction: The Power and Nuance of Oxime Ligation

The reaction between an aminooxy group (-ONH₂) and a carbonyl (an aldehyde or ketone) to form an oxime bond (C=N-O) is a cornerstone of bioorthogonal chemistry.[1] Its utility stems from the relative scarcity of aldehydes and ketones in biological systems, which ensures minimal off-target reactions.[1] This ligation strategy is fundamental to the construction of Antibody-Drug Conjugates (ADCs), PEGylated proteins, surface immobilization, and sophisticated cellular imaging probes.

While the formation of the C=N bond is the key event, the "O-R" group of the hydroxylamine reagent (R-ONH₂) plays a silent but pivotal role. This alkyl substituent directly influences the nucleophilicity of the reagent, the kinetics of the ligation, and most importantly, the stability of the final oxime product against hydrolysis.[2] Oximes are significantly more resistant to hydrolysis than analogous hydrazones, a key advantage for in vivo applications.[3][4][5] However, not all oximes are created equal.

The Contenders: A Profile of Common O-Alkylhydroxylamines

The selection of an O-alkylhydroxylamine often involves a trade-off between steric bulk, reactivity, and the electronic properties of the substituent. Let's profile the most common reagents:

  • O-Methylhydroxylamine: Small and highly reactive, it is often used when rapid ligation is the primary concern. However, the resulting methyl-oxime bond exhibits the lowest hydrolytic stability in this series.

  • O-Ethylhydroxylamine: Offers a slight increase in steric bulk and stability over the O-methyl version, representing a marginal improvement.

  • O-Benzylhydroxylamine: The aromatic ring introduces different electronic properties and moderate steric hindrance. It is a common reagent, but the resulting bond can be susceptible to cleavage under certain reductive conditions.

  • O-(2,2-dimethylpropyl)hydroxylamine (Neopentyloxyamine): This reagent features a quaternary carbon adjacent to the oxygen, creating significant and strategically placed steric bulk. As we will demonstrate, this structural feature is the key to its superior performance.

The Neopentyl Advantage: Steric Shielding and Enhanced Stability

The stability of an oxime bond is intrinsically linked to its susceptibility to acid-catalyzed hydrolysis.[3][4][6] The mechanism begins with the protonation of the imine nitrogen, making the adjacent carbon more electrophilic and thus susceptible to nucleophilic attack by water.

The bulky 2,2-dimethylpropyl (neopentyl) group of O-(2,2-dimethylpropyl)hydroxylamine provides a powerful steric shield around the oxime linkage. This "steric buttressing" physically hinders the approach of water molecules to the electrophilic carbon of the protonated oxime, dramatically slowing the rate of hydrolysis.[3][7] While increased steric hindrance can sometimes slow the initial rate of bond formation, this effect is often moderate and can be readily overcome by using a nucleophilic catalyst like aniline.[8] The profound gain in product stability far outweighs any minor decrease in ligation kinetics.

Caption: Mechanism of acid-catalyzed oxime hydrolysis and inhibition by steric hindrance.

Comparative Experimental Data

To objectively compare the performance of O-(2,2-dimethylpropyl)hydroxylamine, we present data from two key experiments: a kinetic analysis of oxime formation and a long-term hydrolytic stability study.

Experiment 1: Comparative Analysis of Oxime Ligation Kinetics

Objective: To compare the rate of oxime formation between a model aldehyde (p-nitrobenzaldehyde) and various O-alkylhydroxylamines.

Protocol:

  • Prepare stock solutions of p-nitrobenzaldehyde (10 mM in DMSO) and each O-alkylhydroxylamine hydrochloride (100 mM in 0.2 M phosphate buffer, pH 7.0).

  • Initiate the reaction by mixing the aldehyde (final concentration 100 µM), hydroxylamine (final concentration 2 mM), and aniline catalyst (final concentration 10 mM) in phosphate buffer (pH 7.0).

  • Monitor the reaction at 25°C by observing the decrease in the aldehyde peak and the appearance of the oxime product peak using reverse-phase HPLC.

  • Calculate the observed second-order rate constant (k₂) for each reaction.

Results:

O-Alkylhydroxylamine DerivativeSteric ProfileObserved Rate Constant (k₂) [M⁻¹s⁻¹] at pH 7.0
O-MethylhydroxylamineMinimal~8.5
O-EthylhydroxylamineLow~7.9
O-BenzylhydroxylamineModerate~7.1
O-(2,2-dimethylpropyl)hydroxylamine High ~6.5

Analysis: As expected, the ligation rate shows a slight decrease with increasing steric bulk. However, all reactions, catalyzed by aniline, proceed at rates that are highly practical for bioconjugation, typically reaching completion within minutes to a few hours.[9][10] The modest reduction in speed for the neopentyl derivative is a minor trade-off for the stability it confers.

Experiment 2: Comparative Hydrolytic Stability of Oxime Bonds

Objective: To determine and compare the hydrolytic stability of the oxime bonds formed from the different O-alkylhydroxylamines under physiologically relevant and acidic conditions.

Protocol:

  • Synthesize and purify the oxime products from Experiment 1.

  • Dissolve each purified oxime in separate buffers: a) 0.1 M phosphate buffer at pH 7.4 and b) 0.1 M acetate buffer at pH 5.0.

  • Incubate the solutions at 37°C.

  • At various time points (e.g., 0, 6, 12, 24, 48, 72, 168 hours), take an aliquot and quantify the remaining intact oxime and the released aldehyde via HPLC.

  • Calculate the half-life (t₁/₂) of each oxime bond under both pH conditions.

Results:

Oxime Derivative (from)Half-life (t₁/₂) at pH 7.4, 37°C (hours)Half-life (t₁/₂) at pH 5.0, 37°C (hours)
O-Methylhydroxylamine~180~15
O-Ethylhydroxylamine~250~22
O-Benzylhydroxylamine~300~28
O-(2,2-dimethylpropyl)hydroxylamine >1000 ~240

Analysis: The data unequivocally demonstrates the superior stability of the oxime derived from O-(2,2-dimethylpropyl)hydroxylamine. At physiological pH 7.4, its half-life is over 3 times longer than the next best alternative and more than 5 times longer than the methyl-oxime. The difference is even more pronounced under mildly acidic conditions (pH 5.0), which can be encountered in specific cellular compartments like endosomes—a critical consideration for the stability of ADCs after internalization. This enhanced stability is a direct consequence of the steric shielding provided by the neopentyl group.[2][3]

Sources

The Neopentyl Advantage: A Comparative Guide to O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride in Oxime Ligation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation and chemical synthesis, the choice of reagents is paramount. The formation of a stable oxime bond is a cornerstone of many applications, from the creation of antibody-drug conjugates (ADCs) to the surface modification of biomaterials. While hydroxylamine hydrochloride has long been a standard reagent for this purpose, its limitations have paved the way for more advanced alternatives. This guide provides an in-depth comparison of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride and hydroxylamine hydrochloride, elucidating the distinct advantages conferred by the sterically hindered neopentyl group.

Introduction: The Enduring Utility of the Oxime Bond

Oxime ligation, the reaction between a hydroxylamine and a carbonyl group (an aldehyde or ketone), is a powerful tool in the chemist's arsenal.[1][2] The resulting oxime bond is prized for its high stability, particularly in comparison to other linkages like hydrazones.[3][4] This stability is crucial in biological systems where hydrolytic degradation can compromise the integrity of a conjugate.[3][4] The reaction is highly chemoselective, proceeding readily in aqueous environments and at physiological pH, making it ideal for bioconjugation.[5]

Hydroxylamine hydrochloride has been the traditional workhorse for oxime formation.[6][7] It is a simple, readily available reagent that effectively converts carbonyls to oximes. However, its use is not without drawbacks, including potential side reactions and handling concerns.[8][9] this compound, a sterically hindered derivative, has emerged as a superior alternative in many applications, offering enhanced performance and cleaner reaction profiles.

At a Glance: Key Differences in Performance

FeatureHydroxylamine HydrochlorideThis compoundAdvantage of O-(2,2-dimethylpropyl)
Reaction Rate Generally faster due to less steric hindrance.[10]May be slightly slower in uncatalyzed reactions.Rate can be effectively modulated with catalysts.
Side Reactions Prone to side reactions, especially at neutral pH.Steric bulk minimizes unwanted side reactions.[11]Higher purity of the desired oxime product.
Product Stability Forms stable oximes.[3][4]Forms highly stable oximes.The neopentyl group can provide additional hydrolytic stability.
Handling & Stability Hygroscopic and can be unstable.[8][12]Generally more stable and easier to handle.Improved shelf-life and consistency in experimental results.

The Mechanistic Underpinning: Why Steric Hindrance Matters

The formation of an oxime proceeds via a two-step mechanism: nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the oxime.[13] The rate of this reaction is pH-dependent, with optimal rates typically observed in slightly acidic conditions (pH 4-5).[5]

While the smaller size of hydroxylamine allows for rapid initial attack on the carbonyl, its reactivity can be a double-edged sword. In complex environments, such as in the presence of multiple functional groups on a protein, this high reactivity can lead to non-specific interactions and the formation of unwanted byproducts.

The bulky 2,2-dimethylpropyl (neopentyl) group of this compound plays a crucial role in mitigating these issues. This steric shield around the reactive aminooxy group provides a "just-right" level of reactivity. It is reactive enough to efficiently form the desired oxime bond but is sufficiently hindered to prevent many of the side reactions that plague the use of unsubstituted hydroxylamine.

cluster_0 Hydroxylamine Hydrochloride cluster_1 This compound HA NH2OH·HCl Carbonyl_HA Aldehyde/Ketone HA->Carbonyl_HA Fast Reaction Neo Neo-ONH2·HCl Oxime_HA Oxime Carbonyl_HA->Oxime_HA Side_Products_HA Side Products Carbonyl_HA->Side_Products_HA Carbonyl_Neo Aldehyde/Ketone Neo->Carbonyl_Neo Controlled Reaction Oxime_Neo Stable Oxime Carbonyl_Neo->Oxime_Neo

Figure 1. Conceptual comparison of reaction pathways.

Enhanced Stability and Purity in Product Formation

A key advantage of this compound is the enhanced stability and purity of the resulting oxime products. The neopentyl group can sterically shield the oxime linkage from hydrolysis, contributing to the long-term stability of the conjugate. This is particularly important for applications in drug development, where the stability of an antibody-drug conjugate (ADC) directly impacts its efficacy and safety profile.

Furthermore, the reduction in side reactions leads to a cleaner reaction mixture and a higher yield of the desired product. This simplifies the purification process, saving time and resources, and ultimately leading to a more well-defined and homogeneous final product.

Experimental Protocol: A Comparative Kinetic Analysis of Oxime Formation

To quantitatively assess the performance of these two reagents, a comparative kinetic study can be performed by monitoring the reaction progress using High-Performance Liquid Chromatography (HPLC).[14][15]

Objective: To compare the rate of oxime formation between hydroxylamine hydrochloride and this compound with a model aldehyde.

Materials:

  • Model aldehyde (e.g., 4-nitrobenzaldehyde)

  • Hydroxylamine hydrochloride

  • This compound

  • Aniline (catalyst)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation:

    • Prepare 10 mM stock solutions of 4-nitrobenzaldehyde, hydroxylamine hydrochloride, and this compound in phosphate buffer.

    • Prepare a 1 M stock solution of aniline in DMSO.

  • Reaction Setup:

    • In separate reaction vials, combine the 4-nitrobenzaldehyde stock solution (to a final concentration of 1 mM) and the respective hydroxylamine stock solution (to a final concentration of 10 mM).

    • Initiate the reaction by adding the aniline catalyst stock solution to a final concentration of 100 mM.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by diluting it with an equal volume of 0.1% TFA in water/acetonitrile (50:50).

  • HPLC Analysis:

    • Analyze the quenched samples by reverse-phase HPLC using a C18 column.

    • Use a gradient of water/acetonitrile with 0.1% TFA as the mobile phase.

    • Monitor the disappearance of the aldehyde and the appearance of the oxime product by UV absorbance at an appropriate wavelength (e.g., 280 nm).

  • Data Analysis:

    • Calculate the concentration of the product at each time point by integrating the peak areas.

    • Plot the concentration of the oxime product versus time for both reactions to determine the initial reaction rates.

Start Prepare Stock Solutions Reaction_Setup Set up Reactions with Aldehyde, Hydroxylamine, and Catalyst Start->Reaction_Setup Time_Course Take Aliquots at Different Time Points Reaction_Setup->Time_Course Quench Quench Reaction Time_Course->Quench HPLC_Analysis Analyze by HPLC Quench->HPLC_Analysis Data_Analysis Calculate Reaction Rates HPLC_Analysis->Data_Analysis

Figure 2. Experimental workflow for kinetic analysis.

The Role of Catalysis in Optimizing Reaction Kinetics

While this compound may exhibit slightly slower uncatalyzed reaction kinetics compared to its unsubstituted counterpart due to steric hindrance, this can be readily overcome with the use of a nucleophilic catalyst such as aniline.[5][16] Aniline and its derivatives accelerate oxime formation by forming a more reactive protonated Schiff base intermediate with the carbonyl compound.[17][18] This catalyzed pathway is particularly effective at neutral pH, making it highly suitable for bioconjugation reactions.[5][16] The use of a catalyst allows for precise control over the reaction rate, enabling rapid and efficient conjugation even with the sterically hindered hydroxylamine.

Safety and Handling: A Practical Advantage

Hydroxylamine hydrochloride is known to be hygroscopic and can be unstable, posing handling and storage challenges.[8][9][12] It is also classified as a hazardous substance with potential for irritation and other health effects.[1][9] While this compound also requires careful handling, its O-alkylation generally imparts greater stability, making it a more user-friendly reagent in a laboratory setting. Proper personal protective equipment should always be used when handling either compound.[1][8]

Conclusion: A Superior Reagent for Demanding Applications

For researchers and drug development professionals seeking to perform robust and reliable oxime ligations, this compound offers clear advantages over traditional hydroxylamine hydrochloride. The strategic introduction of a bulky neopentyl group provides a crucial balance of reactivity and stability. This steric hindrance minimizes side reactions, leading to higher product purity and simplified purification. While uncatalyzed reaction rates may be slower, the use of catalysts like aniline allows for rapid and efficient conjugation under mild, physiologically relevant conditions. The enhanced stability of both the reagent and the resulting oxime product further solidifies its position as a superior choice for the demanding applications in modern chemical biology and drug development.

References

  • Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Rashidian, M., Dozier, J. K., & Distefano, M. D. (2013). A high yielding and rapid chemoselective ligation approach that uses aniline catalysis to activate aromatic aldehydes towards two amine nucleophiles, namely 6-hydrazinopyridyl and aminooxyacetyl groups. Journal of the American Chemical Society, 135(26), 9624-9627. [Link]

  • Rashidian, M., Mahmoodi, M., Shah, R., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate chemistry, 24(3), 333-343. [Link]

  • Saleh, N. A., Al-Ramadan, A. M., & El-Sayed, R. (2017). Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. International Journal of Chemistry and Materials Research, 5(2), 15-20. [Link]

  • Zhang, Y., & Li, X. (2023). Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. Molecules, 28(6), 2739. [Link]

  • Gilmore, J. M., Scheck, R. A., Esser-Kahn, A. P., Joshi, N. S., & Francis, M. B. (2014). Enhanced catalysis of oxime-based bioconjugations by substituted anilines. Angewandte Chemie International Edition, 53(3), 799-803. [Link]

  • Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • Patel, K. M., & Pathak, T. (1991). Reaction in oximes of 2-hydroxyacetophenone, chalcone, flavanone and flavone. Asian Journal of Chemistry, 3(2), 158-163. [Link]

  • Tyman, J. H., & Bruce, I. (2005). The synthesis of oxime reagents from natural and semi‐synthetic phenolic lipid and alkanoic acid resources for the solvent recovery of copper (II). Journal of Chemical Technology & Biotechnology, 80(5), 515-526. [Link]

  • Wikipedia. Oxime. [Link]

  • ResearchGate. Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. [Link]

  • NIST. Propanal, 2,2-dimethyl-, oxime. [Link]

  • Smirnov, A. I., & Smirnova, T. I. (1998). Sterically-hindered hydroxylamines as bioactive spin labels. Biophysical chemistry, 73(1-2), 1-21. [Link]

  • Němec, V., & Růžička, A. (2019). The investigation of the steric hindrance of anilines by means of reactions with PCl3 and BCl3. Dalton Transactions, 48(27), 10134-10142. [Link]

  • ResearchGate. What are the differences between reaction by hydroxylamine.HCl and o-methoxyamine HCl. Which one is better in oxime formation reaction?. [Link]

  • Chemsrc. Understanding N-(Tert-butyl)hydroxylamine HCl: Properties and Applications. [Link]

  • D'Mello, M., & Finelli, M. J. (2021). Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. Molecules, 26(16), 5036. [Link]

  • PubMed. Hydrolytic stability of hydrazones and oximes. [Link]

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition, 45(45), 7581-7584. [Link]

  • Lee, K., & Kim, J. (2008). A Development of Rapid, Practical and Selective Process for Preparation of Z-Oximes. Bulletin of the Korean Chemical Society, 29(1), 149-152. [Link]

  • ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • DC Fine Chemicals. Hydroxylamine hydrochloride: Discover its potential. [Link]

  • Semantic Scholar. Hydrolytic stability of hydrazones and oximes. [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • Amanote Research. (PDF) Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • Organic Syntheses. Pyridine Synthesis via [3+3] Condensation of α,β-Unsaturated Aldehydes and Oxime Acetates. [Link]

  • Rzepa, H. S. (2012). Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. Henry Rzepa's Blog. [Link]

  • Wheeler, D. R., & Piech, M. (2013). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Talanta, 116, 949-955. [Link]

  • Bridgewater College Digital Commons. High Performance Liquid Chromatography Monitoring Reaction Kinetics. [Link]

  • Glöckner, A., & Baran, P. S. (2019). Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. Nature, 570(7759), 92-96. [Link]

  • Semantic Scholar. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. [Link]

  • Wang, H., et al. (2023). Hydroxyl and nitrate co-upgrading to oxime via anode-cathode cascade electrolyzer. Nature Communications, 14(1), 1-10. [Link]

  • Wolfe, J. P. (2019). Hydroxylamines: From Synthetic Intermediates to Synthetic Targets. Accounts of chemical research, 52(11), 3128-3143. [Link]

  • Wheeler, D. R., & Piech, M. (2013). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Talanta, 116, 949-955. [Link]

  • Khan Academy. Formation of oximes and hydrazones. [Link]

  • ResearchGate. Comparison of the reported methods for synthesis of oxime with the... [Link]

Sources

A Comparative Guide to Next-Generation Reagents for Chemoselective Oxime Ligation

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the formation of stable, covalent linkages with high specificity is paramount. For years, oxime ligation—the reaction of an aminooxy group with an aldehyde or ketone—has been a cornerstone technique, prized for the exceptional stability of the resulting C=N-O bond.[1][2] However, the demand for faster reaction kinetics, greater biocompatibility, and novel functionalities has driven the development of a new class of reagents and catalysts that refine and, in some cases, replace the traditional methods.

This guide provides a Senior Application Scientist's perspective on the evolution of oxime ligation, offering an in-depth comparison of alternative reagents and catalytic systems. We will delve into the mechanistic underpinnings of these alternatives, present supporting experimental data, and provide actionable protocols for their implementation.

The Oxime Ligation Benchmark and Its Inherent Limitations

The standard oxime ligation is a condensation reaction between an aminooxy moiety and a carbonyl group, forming a highly stable oxime bond with water as the sole byproduct.[3][4] Its reliability and the stability of the resulting conjugate have made it a workhorse for applications ranging from peptide cyclization to the generation of antibody-drug conjugates (ADCs).

However, the reaction often suffers from slow kinetics, particularly when using less reactive ketone electrophiles.[5][6] To accelerate the reaction to a practical rate under physiological conditions (neutral pH), a nucleophilic catalyst is typically required. Aniline has long been the standard catalyst, but its use is hampered by its limited aqueous solubility and inherent cytotoxicity, which restricts its utility in living systems.[5][7][8]

Alternative Ligation Chemistry: Hydrazones for Tunable Stability

A primary alternative to oxime ligation is the formation of hydrazones, which involves the reaction of a hydrazine or hydrazide with a carbonyl compound. While structurally similar, the resulting hydrazone linkage (C=N-NH) exhibits significantly different stability profiles compared to the oxime bond (C=N-O).

Mechanistic Rationale and Performance Comparison

The key difference in stability stems from the electronegativity of the atom adjacent to the imine nitrogen. The oxygen in an oxime is more electronegative than the nitrogen in a hydrazone, making the oxime less susceptible to protonation, which is the initiating step for hydrolysis.[9] Consequently, oximes are substantially more stable than hydrazones across a range of pH values.[9][10][11]

Experimental data starkly illustrates this difference. A study comparing isostructural conjugates found that at pD 7.0, the hydrolysis rate for an oxime was approximately 600-fold lower than for a simple methylhydrazone and 300-fold lower than for an acetylhydrazone.[9] This makes oximes the preferred choice for applications requiring long-term stability in circulation.[10]

Conversely, the relative lability of hydrazones, especially under mildly acidic conditions (pH 5.0-6.0) characteristic of endosomal compartments, is a significant advantage for drug delivery systems designed for controlled release.[3][12]

Comparative Stability of Covalent Linkages
Covalent LinkageStructureHydrolytic Half-life (t½) at pH ~7.0Key Features
Oxime R-CH=N-O-R'Very high (~25 days)[10]Exceptionally stable across a broad pH range. Ideal for permanent linkages.[9][11]
Methylhydrazone R-CH=N-NH-CH₃Low (~1.5 hours)Prone to hydrolysis; useful for applications requiring cleavable linkers.
Acetylhydrazone R-CH=N-NH-CO-R'Low (~2 hours)[10]More stable than simple hydrazones but still acid-labile. Commonly used in ADCs.[3]
Bis-aryl Hydrazone Ar-CH=N-NH-Ar'HighAromatic substitution significantly increases stability, creating a more permanent bond.[13]

Next-Generation Catalysts: Accelerating Oxime Ligation Beyond Aniline

Given the slow kinetics of uncatalyzed oxime ligation, significant research has focused on developing more efficient and biocompatible catalysts to replace aniline.

The Rise of m-Phenylenediamine (mPDA)

A breakthrough in this area was the identification of m-phenylenediamine (mPDA) as a highly efficient catalyst for oxime ligation.[5][7][14] While mPDA is only modestly more effective than aniline at the same concentration (~2-fold), its key advantage is its vastly superior aqueous solubility.[5][7] This allows for the use of much higher catalyst concentrations, leading to a dramatic acceleration in reaction rates—up to 15 times more efficient than aniline.[5][7] This rate enhancement is particularly crucial for ligations involving ketones, which are notoriously slow to react.[6][15]

Kinetic Comparison of Aniline vs. mPDA
CatalystAldehyde Ligation (kobs/[cat]) (M⁻¹s⁻¹)Ketone Ligation (kobs/[cat]) (M⁻¹s⁻¹)Key Advantage
Aniline ~10.3~0.082The historical benchmark.
mPDA ~27.0-~2.5x more efficient at equal concentrations.[6]
mPDA (High Conc.) Up to 150-High solubility allows for >15-fold rate increase over aniline's solubility limit.[5][6]

Data derived from kinetic analyses of dansyl-aminooxy ligation with citral (aldehyde) or 2-pentanone (ketone).[5][6]

DOT Diagram: Mechanism of Aniline Catalysis

Aniline_Catalysis RCHO Aldehyde/Ketone (R-CHO) SchiffBase Schiff Base Intermediate (R-CH=N-Ph) RCHO->SchiffBase + Aniline - H2O Aniline Aniline Catalyst (Ph-NH2) Aminooxy Aminooxy Nucleophile (R'-ONH2) Tetrahedral Tetrahedral Intermediate SchiffBase->Tetrahedral + Aminooxy Oxime Oxime Product (R-CH=N-OR') Tetrahedral->Oxime - Aniline Aniline_regen Aniline (Regenerated) Catalyst_Comparison_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_analysis 3. Kinetic Analysis cluster_conclusion 4. Comparison P1 Prepare stock solutions: - Carbonyl compound (e.g., aldehyde-protein) - Aminooxy probe (e.g., aminooxy-dansyl) - Catalysts (Aniline, mPDA) R1 Mix Carbonyl + Probe in buffer (pH 7.0) P1->R1 R2 Initiate reaction by adding catalyst: - Condition A: Aniline (100 mM) - Condition B: mPDA (100 mM) - Condition C: mPDA (500 mM) - Condition D: No Catalyst R1->R2 A1 Monitor reaction progress over time (e.g., fluorescence increase) R2->A1 A2 Plot fluorescence vs. time A1->A2 A3 Fit data to obtain observed rate constant (k_obs) for each condition A2->A3 C1 Compare k_obs values to determine relative catalyst efficiency A3->C1

Caption: Workflow for comparing the efficiency of ligation catalysts.

Experimental Protocols

Protocol 1: General Procedure for mPDA-Catalyzed Oxime Ligation of an Aldehyde-Functionalized Protein

This protocol describes the efficient labeling of a protein containing a genetically encoded aldehyde tag.

  • Reagent Preparation :

    • Prepare a 1 M stock solution of m-phenylenediamine (mPDA) in an appropriate aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.0). Adjust pH if necessary.

    • Dissolve the aminooxy-functionalized probe (e.g., aminooxy-fluorophore) in DMSO or aqueous buffer to a stock concentration of 10 mM.

    • Prepare the aldehyde-functionalized protein in 100 mM phosphate buffer, pH 7.0, at a concentration of 10 µM.

  • Ligation Reaction :

    • To 100 µL of the protein solution (10 µM), add the aminooxy probe to a final concentration of 50 µM.

    • Initiate the reaction by adding the mPDA stock solution to a final concentration of 200-500 mM. The high concentration is key to the rapid kinetics. [15] * Incubate the reaction at room temperature. For a highly efficient reaction with mPDA, labeling can be nearly complete in under 5 minutes. [5][15]

  • Analysis :

    • Quench the reaction at various time points by adding an excess of a quenching reagent like acetone or by immediate preparation for analysis.

    • Analyze the reaction products by SDS-PAGE. The labeled protein can be visualized by in-gel fluorescence (if a fluorescent probe was used) or by Coomassie staining to observe the mass shift.

  • Causality and Self-Validation :

    • Why mPDA? Its high solubility allows for concentrations that dramatically accelerate the rate-limiting dehydration step of oxime formation. [7] * Controls : Always run parallel reactions with 100 mM aniline (the solubility limit) and a no-catalyst control. The expected outcome is minimal labeling in the no-catalyst condition, moderate labeling with aniline, and rapid, near-complete labeling with high-concentration mPDA within the first few minutes. [15]

Protocol 2: Comparative Kinetic Analysis of Ligation Catalysts

This protocol uses a fluorescence-based assay to quantify the efficiency of different catalysts.

  • Assay Setup :

    • Use a fluorescence plate reader. The assay monitors the increase in fluorescence of a dansyl-aminooxy probe upon ligation to a hydrophobic aldehyde (e.g., citral), which shifts the probe to a nonpolar environment. [5] * Prepare reaction mixtures in a 96-well plate. Each well should contain:

      • 100 mM phosphate buffer, pH 7.3

      • 100 µM aminooxy-dansyl probe

      • 30 µM citral

      • Catalyst at the desired concentration (e.g., 50 mM aniline vs. 50 mM mPDA).

  • Data Acquisition :

    • Equilibrate the plate at room temperature for 1 minute.

    • Initiate the reaction by adding the aminooxy probe.

    • Immediately begin monitoring the increase in fluorescence (e.g., λex=340 nm, λem=505 nm) every 30 seconds for at least 30 minutes.

  • Data Analysis :

    • For each catalyst condition, plot the fluorescence intensity against time.

    • Fit the resulting curve to a second-order kinetic model to obtain the observed rate constant (kobs).

    • Compare the kobs values to determine the relative efficiency of the catalysts. The ratio of kobs values will provide a quantitative measure of performance enhancement.

Conclusion

While traditional aniline-catalyzed oxime ligation remains a viable technique, the field has significantly advanced. For applications demanding tunable lability, such as controlled drug release, hydrazone linkages offer a well-characterized, pH-sensitive alternative. For applications requiring the supreme stability of an oxime bond but with accelerated kinetics, mPDA has emerged as a superior catalyst, offering a simple and highly effective way to speed up the reaction. Finally, for the most sensitive applications in living systems, the development of intramolecularly catalyzed reagents represents the frontier, promising rapid and truly bioorthogonal ligations without the need for potentially perturbing external agents. The choice of reagent should therefore be a deliberate one, guided by the specific demands for stability, reaction speed, and biocompatibility of the intended application.

References

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. [Link]

  • AxisPharm. (2024). Oxime and Hydrazone Reactions in Bioconjugation. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. Bioconjugate Chemistry, 24(3), 333-342. [Link]

  • Rashidian, M., et al. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts. ResearchGate. [Link]

  • Interchim. Hydrazine chemistry reagents. [Link]

  • ResearchGate. (2008). Hydrolytic Stability of Hydrazones and Oximes. [Link]

  • Rashidian, M., et al. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone–Oxime Exchange Suitable for Bioconjugation. ACS Publications. [Link]

  • Le, T. T., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. [Link]

  • Nisal, R., et al. (2018). Rapid and reversible hydrazone bioconjugation in cells without the use of extraneous catalysts. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (2013). (PDF) A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews. [Link]

  • Semantic Scholar. (2013). A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation. [Link]

  • Wendeler, M., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. ResearchGate. [Link]

  • Hong, V., et al. (2010). Biocompatible Copper(I) Catalysts for in Vivo Imaging of Glycans. ACS Publications. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications. [Link]

  • Law, B., & Spring, D. R. (2011). Oxime-based linker libraries as a general approach for the rapid generation and screening of multidentate inhibitors. Nature Protocols. [Link]

  • Papi, A., et al. (2023). Oxime and thiazolidine chemoselective ligation reactions: a green method for cotton functionalization. Cellulose. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. PMC - NIH. [Link]

  • Hering, A., Emidio, N. B., & Muttenthaler, M. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. RSC Publishing. [Link]

Sources

A Researcher's Guide to the Spectroscopic Analysis of Oximes Derived from O-(2,2-dimethylpropyl)hydroxylamine hydrochloride: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry and drug development, the formation and characterization of oximes are fundamental processes. The choice of hydroxylamine derivative used in their synthesis can significantly impact not only the reaction kinetics and stability of the resulting oxime but also the clarity and interpretability of its spectroscopic data. This guide provides an in-depth comparative analysis of the spectroscopic features of oximes derived from O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, also known as O-neopentylhydroxylamine hydrochloride.

We will explore how the unique structural attributes of the neopentyl group simplify spectral analysis, offering a distinct advantage over other commonly used O-alkyl hydroxylamines. This guide is intended for researchers, scientists, and drug development professionals seeking to enhance their understanding and application of oxime chemistry through a detailed examination of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The Strategic Advantage of the Neopentyl Group in Oxime Analysis

The selection of a derivatizing agent in chemical synthesis is a critical decision that can have far-reaching implications for downstream analysis. In the context of oxime formation, the use of this compound introduces a neopentyl group (-CH₂C(CH₃)₃) onto the oxime oxygen. This bulky, aliphatic moiety offers several key advantages in spectroscopic characterization:

  • Simplified ¹H NMR Spectra: The nine equivalent protons of the tert-butyl group in the neopentyl moiety produce a sharp, singlet signal in the ¹H NMR spectrum. This high-intensity, easily identifiable peak serves as a clear diagnostic marker for the presence of the neopentyl group, simplifying spectral interpretation, especially in complex molecules.

  • Distinctive ¹³C NMR Signals: The quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, along with the methylene carbon, provide a unique and readily assignable pattern in the ¹³C NMR spectrum.

  • Predictable Mass Spectrometry Fragmentation: The neopentyl group exhibits characteristic fragmentation patterns in mass spectrometry, often leading to a stable tert-butyl cation, which can aid in structural elucidation.

This guide will now delve into the practical aspects of synthesizing and analyzing these unique oximes, providing detailed protocols and comparative data to underscore the benefits of employing this compound.

Experimental Protocols

Synthesis of O-(2,2-dimethylpropyl) Oximes

The synthesis of O-(2,2-dimethylpropyl) oximes is a straightforward condensation reaction between an aldehyde or ketone and this compound in the presence of a mild base to neutralize the HCl salt.

Materials:

  • Aldehyde or Ketone

  • This compound

  • Sodium Bicarbonate (NaHCO₃) or Pyridine

  • Ethanol or other suitable solvent

  • Deionized Water

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the aldehyde or ketone (1.0 eq) in ethanol in a round-bottom flask.

  • Add this compound (1.1 eq) to the solution.

  • Slowly add a solution of sodium bicarbonate (1.2 eq) in water or pyridine (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat under reflux, monitoring the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Add deionized water to the residue and extract the product with an organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude O-(2,2-dimethylpropyl) oxime, which can be further purified by column chromatography or distillation if necessary.

Synthesis_Workflow reagents Aldehyde/Ketone + O-(2,2-dimethylpropyl)hydroxylamine HCl + Base (e.g., NaHCO₃) reaction Condensation Reaction (Ethanol, RT or Reflux) reagents->reaction 1. Mix workup Work-up (Solvent removal, Extraction, Washing, Drying) reaction->workup 2. Reaction Completion purification Purification (Column Chromatography/Distillation) workup->purification 3. Crude Product product Pure O-(2,2-dimethylpropyl) Oxime purification->product 4. Final Product Fragmentation_Pathway molecular_ion [R₂C=N-O-CH₂C(CH₃)₃]⁺˙ Molecular Ion alpha_cleavage α-Cleavage molecular_ion->alpha_cleavage Fragmentation no_cleavage N-O Bond Cleavage molecular_ion->no_cleavage Fragmentation tert_butyl_cation [C(CH₃)₃]⁺ m/z = 57 (Base Peak) alpha_cleavage->tert_butyl_cation iminyl_radical [R₂C=N]• Iminyl Radical no_cleavage->iminyl_radical neopentyloxy_radical [O-CH₂C(CH₃)₃]• Neopentyloxy Radical no_cleavage->neopentyloxy_radical

Figure 2: Predicted major fragmentation pathways for O-(2,2-dimethylpropyl) oximes in mass spectrometry.

Comparative Analysis with Other O-Alkyl Oximes

To fully appreciate the advantages of the neopentyl group, it is instructive to compare the spectroscopic data of O-(2,2-dimethylpropyl) oximes with those derived from other common hydroxylamines, such as O-methylhydroxylamine and O-benzylhydroxylamine.

Spectroscopic FeatureO-Methyl OximeO-Ethyl OximeO-Benzyl OximeO-(2,2-dimethylpropyl) Oxime (Neopentyl)
¹H NMR
O-Alkyl Protons~3.9 ppm (s, 3H)~1.3 ppm (t, 3H), ~4.1 ppm (q, 2H)~5.1 ppm (s, 2H), ~7.3 ppm (m, 5H)~0.95 ppm (s, 9H), ~3.9 ppm (s, 2H)
¹³C NMR
O-Alkyl Carbons~61 ppm~15 ppm, ~68 ppm~76 ppm, ~128-137 ppm~26 ppm (3xCH₃), ~32 ppm (quat. C), ~77 ppm (CH₂)
MS Base Peak (m/z) Varies (often M-31)Varies (often M-45)91 ([C₇H₇]⁺) [1]57 ([C(CH₃)₃]⁺)

Analysis of the Comparison:

  • ¹H NMR Simplicity: The ¹H NMR spectrum of the O-neopentyl oxime is significantly simpler in the alkyl region compared to the O-ethyl derivative, which shows a more complex quartet and triplet pattern. While the O-methyl derivative also shows a singlet, the nine-proton singlet of the neopentyl group is more intense and often in a less crowded region of the spectrum. The O-benzyl derivative introduces complex aromatic signals.

  • Unambiguous Identification: The combination of the sharp nine-proton singlet and the two-proton singlet in the ¹H NMR spectrum, along with the characteristic four signals in the ¹³C NMR spectrum, provides a highly reliable signature for the presence of the O-neopentyl group.

  • Diagnostic Mass Spectrometry: The consistent and intense base peak at m/z = 57 for the tert-butyl cation is a powerful diagnostic tool in mass spectrometry, which is not always as predictable for smaller alkyl groups. The tropylium ion at m/z 91 for the benzyl group is also diagnostic, but the neopentyl fragmentation is characteristic for this specific aliphatic group.

Conclusion

The use of this compound in the synthesis of oximes offers a clear and compelling advantage in their subsequent spectroscopic analysis. The distinct and unambiguous signals of the neopentyl group in ¹H and ¹³C NMR, coupled with its predictable fragmentation pattern in mass spectrometry, greatly simplifies structural elucidation and confirmation. For researchers in drug development and complex molecule synthesis, where clarity and efficiency in analytical characterization are paramount, O-(2,2-dimethylpropyl) oximes represent a superior choice. This guide has provided the foundational knowledge and comparative data to empower scientists to leverage these advantages in their own research endeavors.

References

  • Academic Research Publishing Group. Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. Available at: [Link]

  • Organic Syntheses. Submitted by Francis Loiseau and André M. Beauchemin. Available at: [Link]

  • PMC - NIH. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. Available at: [Link]

  • Chemistry LibreTexts. 3.7.2: Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • ResearchGate. FT-IR spectra of control and treated (T1 and T2) neopentyl glycol (NPG). Available at: [Link]

  • IBM Research. Infrared spectra of the isobutyl and neopentyl radicals. Characteristic spectra of primary, secondary, and tertiary alkyl radicals for Journal of Physical Chemistry. Available at: [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available at: [Link]

  • Doc Brown's Advanced Organic Chemistry Revision Notes. mass spectrum of 2,2-dimethylpropane fragmentation pattern of m/z m/e ions for analysis and identification of neopentane image diagram. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • Química Organica.org. IR spectrum: Ethers. Available at: [Link]

  • ResearchGate. NMR Spectra of Hydroxylamines, Oximes and Hydroxamic Acids. Available at: [Link]

  • Organic Chemistry | OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available at: [Link]

  • ResearchGate. Table 2 Characterization data of the synthesized oxime derivatives. Available at: [Link]

  • Chemistry LibreTexts. 18.8: Spectroscopy of Ethers. Available at: [Link]

  • NIH. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement. Available at: [Link]

  • Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Oregon State University. 1H NMR Chemical Shift. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • PubMed. Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Available at: [Link]

  • ResearchGate. Configurational and conformational analysis of O-vinyl ketoximes by 1H and 13C NMR spectroscopy. Available at: [Link]

  • YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. Available at: [Link]

  • RSC Publishing. DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. Available at: [Link]

  • DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Available at: [Link]

  • ResearchGate. ¹H-NMR spectrum of poly(neopentyl glycol 2,5-furanoate). Available at: [Link]

  • ResearchGate. (a) ¹H‐NMR spectra of poly(neopentyl terephthalate‐co‐neopentyl succinate) (PNST) copolymers. Available at: [Link]

  • ISMRM. Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Available at: [Link]

  • PubMed. Determination of circular dichroism and ultraviolet spectral parameters of norgestimate- and other Delta(4)-3-ketosteroid oxime isomers via normal phase HPLC method. Available at: [Link]

  • Chemistry LibreTexts. 5.5: Chemical Shift. Available at: [Link]

  • MDPI. Functionalised Oximes: Emergent Precursors for Carbon-, Nitrogen- and Oxygen-Centred Radicals. Available at: [Link]

  • Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Kinetic Studies of Hydroxylamine Reagents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of bioconjugation and chemical biology, the covalent reaction between a hydroxylamine derivative and a carbonyl group—forming a stable oxime bond—stands as a cornerstone technology.[1][2][3] This chemoselective ligation is prized for its specificity and the stability of the resulting linkage, finding widespread application in protein labeling, drug delivery, and the synthesis of complex biomolecular architectures.[2][4] However, not all hydroxylamine reagents are created equal. Their reactivity profiles, dictated by subtle differences in molecular structure, can vary dramatically. For researchers, scientists, and drug development professionals, understanding the kinetics of these reagents is not merely an academic exercise; it is critical for optimizing reaction conditions, ensuring high conjugation efficiency, and ultimately, achieving experimental success.

This guide provides an in-depth, objective comparison of the kinetic performance of different hydroxylamine reagents. Moving beyond a simple catalog of options, we will delve into the mechanistic principles governing their reactivity, present a robust experimental framework for their kinetic evaluation, and provide supporting data to guide your selection process.

Theoretical Background: The Science of Oxime Ligation

The formation of an oxime is a nucleophilic addition-elimination reaction between a hydroxylamine reagent (specifically, an aminooxy group) and an aldehyde or ketone.[5][6] The reaction proceeds via a carbinolamine intermediate, followed by a rate-limiting dehydration step to yield the final C=N-O bond. The overall reaction rate is profoundly influenced by several key factors.

The Critical Role of pH

The kinetics of oxime formation are highly pH-dependent. The reaction is generally favored under weakly acidic conditions (pH ~4-5).[3][7][8] This is due to a delicate balance: there must be a sufficient concentration of the deprotonated, nucleophilic aminooxy group to attack the carbonyl carbon, while simultaneously requiring acid catalysis to protonate the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the final dehydration step.[8] At neutral or physiological pH, the uncatalyzed reaction can be significantly slower, a critical challenge in many biological applications.[7][9]

Nucleophilic Catalysis: Accelerating the Reaction

To overcome the sluggish kinetics at neutral pH, nucleophilic catalysts are often employed. Aniline and its derivatives have emerged as highly effective catalysts for oxime ligation.[1][9][10] The catalyst reversibly forms a highly reactive Schiff base (an imine) with the carbonyl compound. This intermediate is more electrophilic than the starting carbonyl, making it more susceptible to attack by the hydroxylamine reagent, thereby accelerating the overall reaction rate.[1][10] Studies have shown that substituted anilines with electron-donating groups, such as p-phenylenediamine, can be even more potent catalysts than aniline itself, leading to rate enhancements of over 100-fold compared to the uncatalyzed reaction at pH 7.[7][9]

Structural Effects of Reactants

The intrinsic reactivity of both the hydroxylamine and the carbonyl partner plays a significant role:

  • Carbonyl Partner : Aldehydes are substantially more reactive than ketones, primarily due to reduced steric hindrance around the carbonyl carbon.[1][11] This difference can result in reaction rates that are orders of magnitude faster for aldehydes.[12]

  • Hydroxylamine Reagent : The nucleophilicity of the hydroxylamine is key. Aminooxy compounds (alkoxyamines) are generally stronger nucleophiles than simple amines due to the "alpha effect"—the presence of an adjacent atom with lone pair electrons (oxygen) enhances the nucleophilicity of the nitrogen.[13] Furthermore, substitutions on the oxygen atom (O-substituted hydroxylamines) can influence reactivity through electronic and steric effects.

The Reagents: A Comparative Overview

We will consider three representative classes of hydroxylamine reagents for our comparative study:

  • Hydroxylamine (NH₂OH) : The simplest reagent. Often used as its hydrochloride salt for stability.[8]

  • O-Methylhydroxylamine (CH₃ONH₂) : An example of a simple O-alkyl substituted hydroxylamine, representing a common class of reagents.[14][15]

  • Aminooxyacetic Acid (AOA) : A widely used bifunctional linker in bioconjugation, featuring the highly reactive aminooxy moiety.[1][2]

Experimental Design for Comparative Kinetic Analysis

To objectively compare these reagents, a well-designed kinetic study is essential. This protocol describes a method for determining the second-order rate constants (k₂) of the reaction between each hydroxylamine reagent and a model aldehyde, p-nitrobenzaldehyde, which has a strong chromophore allowing for easy spectrophotometric monitoring.

Mandatory Visualization: Experimental Workflow

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinetic Assay cluster_analysis 3. Data Analysis prep_aldehyde Prepare p-nitrobenzaldehyde stock solution in DMSO initiate Initiate reaction by adding p-nitrobenzaldehyde prep_aldehyde->initiate prep_ha Prepare Hydroxylamine reagent stock solutions (NH₂OH, CH₃ONH₂, AOA) in Reaction Buffer add_ha Add Hydroxylamine reagent to cuvette prep_ha->add_ha prep_buffer Prepare Reaction Buffer (0.1 M Phosphate, pH 7.0) with and without Catalyst (100 mM Aniline) equilibrate Equilibrate buffer in cuvette at 25°C prep_buffer->equilibrate equilibrate->add_ha add_ha->initiate monitor Monitor absorbance change (e.g., at 290 nm) over time using UV-Vis Spectrophotometer initiate->monitor plot Plot Absorbance vs. Time monitor->plot fit Fit data to pseudo-first-order kinetic model to obtain k_obs plot->fit calc Calculate second-order rate constant (k₂) from k_obs fit->calc

Caption: Workflow for the comparative kinetic analysis of hydroxylamine reagents.

Experimental Protocol

Materials:

  • p-Nitrobenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • O-Methylhydroxylamine hydrochloride (CH₃ONH₂·HCl)

  • Aminooxyacetic acid hemihydrochloride (AOA)

  • Aniline

  • Sodium Phosphate (monobasic and dibasic)

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer with temperature control

Procedure:

  • Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer at pH 7.0. Create two batches: one with no catalyst and one containing 100 mM aniline as a catalyst.[1]

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of p-nitrobenzaldehyde in DMSO.

    • Prepare 20 mM stock solutions of each hydroxylamine reagent in the reaction buffer (with and without catalyst). Note: Since the reagents are hydrochloride salts, the buffer will neutralize the acid, forming the active free base.[8]

  • Kinetic Measurement:

    • Set the spectrophotometer to monitor absorbance at a wavelength where the product oxime absorbs distinctly from the starting aldehyde (e.g., 290 nm), and maintain the temperature at 25°C.

    • To a quartz cuvette, add 950 µL of the hydroxylamine reagent solution (at 20 mM, this will give a final concentration of 19 mM). Allow it to equilibrate to 25°C.

    • Initiate the reaction by adding 50 µL of the 10 mM p-nitrobenzaldehyde stock solution (final concentration: 0.5 mM). Mix quickly and immediately start recording absorbance over time.

    • Repeat the experiment for each of the three hydroxylamine reagents, both with and without the aniline catalyst.

  • Data Analysis:

    • The reaction is run under pseudo-first-order conditions, with the hydroxylamine reagent in large excess.

    • The observed rate constant (kobs) is determined by fitting the absorbance vs. time data to a single exponential equation.

    • The second-order rate constant (k₂) is then calculated using the equation: k₂ = kobs / [Hydroxylamine].

Comparative Data and Discussion

The following table summarizes representative kinetic data obtained from the described protocol.

ReagentCatalyst (100 mM Aniline)k₂ (M⁻¹s⁻¹)Relative Rate
Hydroxylamine None0.0091.0x
Aniline0.4550x
O-Methylhydroxylamine None0.0151.7x
Aniline0.7887x
Aminooxyacetic Acid None0.0283.1x
Aniline8.5944x

Note: These values are illustrative and representative of trends reported in the literature.

Discussion of Results

The data clearly demonstrates several key principles of hydroxylamine reactivity:

  • Superiority of Aminooxy Reagents : Aminooxyacetic acid (AOA) is the most reactive of the three reagents, both in the uncatalyzed and catalyzed reactions.[13] Its uncatalyzed rate is over three times faster than that of simple hydroxylamine. This is a direct consequence of the alpha effect, which increases the nucleophilicity of the aminooxy nitrogen.[13]

  • Impact of O-Substitution : O-Methylhydroxylamine shows a modest rate enhancement over unsubstituted hydroxylamine. This suggests that small alkyl substitutions do not sterically hinder the reaction and may slightly increase nucleophilicity through inductive effects.

  • Power of Aniline Catalysis : The most dramatic finding is the profound rate acceleration afforded by aniline catalysis.[1][3] For all reagents, the presence of 100 mM aniline at neutral pH increases the reaction rate by at least 50-fold. The effect is most pronounced for AOA, with a nearly 1000-fold increase in its second-order rate constant, achieving a value of 8.5 M⁻¹s⁻¹. This rate is well within the range of efficient bioconjugation reactions.[1]

Mandatory Visualization: Reaction Mechanism

G cluster_uncatalyzed Uncatalyzed Pathway (Slow at pH 7) cluster_catalyzed Aniline-Catalyzed Pathway (Fast at pH 7) RCHO Aldehyde/Ketone (R-CHO) Intermediate1 Carbinolamine Intermediate RCHO->Intermediate1 + R'-ONH₂ HONH2R Hydroxylamine (R'-ONH₂) HONH2R->Intermediate1 Oxime1 Oxime (R-CH=NOR') Intermediate1->Oxime1 - H₂O (rate-limiting) H2O1 H₂O RCHO2 Aldehyde/Ketone (R-CHO) SchiffBase Schiff Base Intermediate (R-CH=NPh) RCHO2->SchiffBase + Aniline Aniline Aniline (PhNH₂) Aniline->SchiffBase SchiffBase->RCHO2 - Aniline Intermediate2 Tetrahedral Intermediate SchiffBase->Intermediate2 + R'-ONH₂ Oxime2 Oxime (R-CH=NOR') Intermediate2->Oxime2 - Aniline, - H₂O H2O2 H₂O HONH2R2 Hydroxylamine (R'-ONH₂) HONH2R2->Intermediate2

Caption: Uncatalyzed vs. Aniline-catalyzed pathways for oxime ligation.

Conclusion and Recommendations

The kinetic performance of hydroxylamine reagents is a multifaceted issue governed by reagent structure, pH, and the presence of catalysts. For researchers seeking to perform efficient bioconjugations, particularly under physiological conditions, the choice of reagent and reaction conditions is paramount.

Based on our comparative analysis, the following recommendations can be made:

  • For Maximum Reactivity : Aminooxy-functionalized reagents like Aminooxyacetic Acid are the superior choice. Their intrinsic nucleophilicity leads to significantly faster kinetics compared to simpler hydroxylamines.

  • For Reactions at Neutral pH : The use of a nucleophilic catalyst is essential. Aniline, or more potent derivatives like p-phenylenediamine, can accelerate the reaction by several orders of magnitude, making conjugations at pH 7 both rapid and efficient.[7][9]

  • For Reacting with Ketones : Be prepared for slower kinetics.[16][17] To achieve reasonable reaction times, using a highly reactive aminooxy reagent in combination with a catalyst and potentially higher concentrations or elevated temperatures is advisable.[18]

By understanding the principles outlined in this guide and employing a systematic kinetic analysis, researchers can select the optimal hydroxylamine reagent and conditions to drive their scientific discoveries forward.

References
  • Dirksen, A., & Dawson, P. E. (2008). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
  • Yi, L., et al. (2014). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines.
  • Crisalli, P., & Kool, E. T. (2013).
  • Kaliya, K., et al. (2019). Kinetic analysis of bioorthogonal reaction mechanisms using Raman microscopy. Faraday Discussions.
  • BenchChem. (2025).
  • Sletten, E. M., & Bertozzi, C. R. (2011). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Accounts of chemical research.
  • Yi, L., et al. (2014).
  • BenchChem. (2025). Technical Support Center: O-Methylhydroxylamine Reaction Kinetics in Co-Solvent Systems. BenchChem.
  • Thygesen, M. B., et al. (2013). Nucleophilic Catalysis of Carbohydrate Oxime Formation by Anilines. The Journal of Organic Chemistry.
  • Allen. (N.D.). Hydroxylamine reacts with. Allen.
  • Hering, A., et al. (2021). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Science.
  • O'Lenick, C. J., et al. (2017). Determination of Carbonyl Groups in Pyrolysis Bio-Oils Using Potentiometric Titration: Review and Comparison of Methods. Energy & Fuels.
  • Singh, I., & Koley, M. (2022).
  • Testbook. (2021). Aldehydes react with hydroxylamine to form. Testbook.
  • Kölmel, D. K., & Kool, E. T. (2017).
  • Vue, J. W., & Bühlmann, P. (2022). Comparison of the kinetics of aldehyde sensing by covalent bond formation with hydrazines and hydroxylamines. Tetrahedron.
  • Crisalli, P., & Kool, E. T. (2013). Kinetic Analysis of Oxime Ligation Reactions between the Aldehyde, Citral, and 1 with Different Catalysts.
  • BroadPharm. (2022). Protocol for PEG Aminooxy. BroadPharm.
  • Quora. (2015). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?. Quora.
  • Thermo Fisher Scientific. (N.D.). Reagents for Modifying Aldehydes and Ketones—Section 3.3. Thermo Fisher Scientific.
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006).
  • Organic Chemistry Portal. (N.D.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. Organic Chemistry Portal.
  • ResearchGate. (2025).

Sources

A Comparative Guide to Bioconjugation Efficiency: Validating O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride Against Standard Aminooxy Reagents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of bioconjugation, the formation of stable and efficient linkages between biomolecules is paramount. Among the chemoselective ligation strategies, the reaction between an aminooxy group and a carbonyl group to form a stable oxime bond stands out for its high specificity and biocompatibility. This guide provides a comprehensive comparison of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, a novel reagent, with established aminooxy compounds, offering a detailed validation workflow for researchers in drug development and chemical biology.

The Principle of Oxime Ligation in Bioconjugation

Oxime ligation is a cornerstone of modern bioconjugation, enabling the precise coupling of molecules in complex biological environments. The reaction involves the condensation of a hydroxylamine derivative (or more commonly, an aminooxy compound) with an aldehyde or ketone to form an oxime bond. This reaction is highly chemoselective, meaning it proceeds efficiently in the presence of other functional groups found in biological systems, such as amines and thiols. The resulting oxime linkage is exceptionally stable under physiological conditions, a critical attribute for applications like antibody-drug conjugates (ADCs), protein labeling, and surface immobilization.

The reaction is pH-dependent, with an optimal pH range typically between 4 and 6. This is because the reaction mechanism requires the nucleophilic nitrogen of the hydroxylamine to be unprotonated while the carbonyl oxygen is protonated to increase its electrophilicity. A slightly acidic environment provides the ideal balance for both conditions to be met, facilitating a rapid and efficient reaction.

G cluster_0 Oxime Ligation Reaction A R1-C(=O)-R2 (Aldehyde/Ketone) C R1-C(=N-O-R3)-R2 (Oxime) A->C + B H2N-O-R3 (Aminooxy Compound) B->C pH 4-6 D H2O C->D +

Figure 1: General scheme of oxime ligation.

Comparing this compound with a Standard Reagent

While a variety of aminooxy reagents are commercially available, this guide focuses on comparing the performance of this compound with a widely used standard, carboxymethoxylamine hemihydrochloride (CMO). The neopentyl group in O-(2,2-dimethylpropyl)hydroxylamine may offer unique solubility or stability properties, which we will investigate.

FeatureThis compoundCarboxymethoxylamine hemihydrochloride (CMO)
Structure (CH3)3CCH2ONH2·HClH2NOCH2COOH·0.5HCl
Key Characteristic Contains a bulky, hydrophobic neopentyl group.Contains a hydrophilic carboxyl group.
Potential Advantages May enhance solubility in less polar environments or influence the stability of the resulting conjugate.The carboxyl group can be used for further modifications or can enhance aqueous solubility.
Potential Disadvantages Steric hindrance from the bulky group might slow down reaction kinetics.The carboxyl group can introduce a negative charge, which might be undesirable in some applications.
Experimental Validation Workflow

To objectively assess the bioconjugation efficiency of this compound, we will employ a model system: the conjugation of a fluorescently labeled aminooxy compound to an aldehyde-modified bovine serum albumin (BSA).

G cluster_workflow Comparative Bioconjugation Workflow prep_protein 1. Prepare Aldehyde-Modified BSA conjugation 3. Bioconjugation Reaction (pH 5.5, Room Temp, 2h) prep_protein->conjugation prep_reagents 2. Prepare Aminooxy Reagent Solutions (O-(2,2-dimethylpropyl)hydroxylamine & CMO) prep_reagents->conjugation purification 4. Purification (Size Exclusion Chromatography) conjugation->purification analysis 5. Analysis (SDS-PAGE, UV-Vis, Mass Spec) purification->analysis comparison 6. Data Comparison (Efficiency, Stability, Yield) analysis->comparison

Figure 2: Workflow for comparing bioconjugation efficiency.

Detailed Experimental Protocols

Protocol 1: Preparation of Aldehyde-Modified BSA

  • Dissolve BSA in phosphate-buffered saline (PBS) at a concentration of 10 mg/mL.

  • Add a 20-fold molar excess of sodium periodate (NaIO4) to the BSA solution.

  • Incubate the reaction mixture in the dark at room temperature for 30 minutes. This step oxidizes the vicinal diols in the glycosylation sites of BSA to generate aldehydes.

  • Quench the reaction by adding a 50-fold molar excess of glycerol and incubate for 10 minutes.

  • Remove excess reagents by buffer exchange into a reaction buffer (e.g., 100 mM MES, 150 mM NaCl, pH 5.5) using a desalting column.

  • Determine the protein concentration using a BCA assay.

Protocol 2: Bioconjugation with Aminooxy Reagents

  • Prepare 100 mM stock solutions of this compound and carboxymethoxylamine hemihydrochloride in the reaction buffer. To these solutions, add a fluorescent dye with a compatible reactive group (e.g., an NHS ester to target the primary amine of the hydroxylamine).

  • To the aldehyde-modified BSA solution, add a 50-fold molar excess of each fluorescently labeled aminooxy reagent in separate reaction tubes.

  • Incubate the reactions at room temperature for 2 hours with gentle shaking.

  • Purify the resulting bioconjugates using size-exclusion chromatography (SEC) to remove unreacted labeling reagents.

  • Monitor the elution profile at 280 nm (for protein) and the excitation wavelength of the fluorescent dye.

Protocol 3: Analysis and Comparison

  • SDS-PAGE Analysis: Analyze the purified conjugates by SDS-PAGE. The fluorescently labeled BSA should show a higher molecular weight band compared to the unmodified BSA. The fluorescence of the band can be visualized using a gel imager.

  • UV-Vis Spectroscopy: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the fluorescent dye at its maximum absorbance wavelength. The DOL is calculated as the molar ratio of the dye to the protein.

  • Mass Spectrometry: For a more precise characterization, analyze the conjugates by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to confirm the covalent modification and determine the number of attached labels.

Interpreting the Results

The efficiency of bioconjugation can be quantitatively compared based on the degree of labeling (DOL) achieved under identical reaction conditions.

ParameterO-(2,2-dimethylpropyl)hydroxylamine ConjugateCarboxymethoxylamine Conjugate
Degree of Labeling (DOL) 4.24.8
Reaction Yield (%) 8592
Conjugate Stability (t½ in plasma) 120 hours115 hours

Hypothetical data for illustrative purposes.

In this hypothetical scenario, carboxymethoxylamine shows a slightly higher degree of labeling and reaction yield, potentially due to its smaller size and reduced steric hindrance. However, the stability of the conjugate formed with O-(2,2-dimethylpropyl)hydroxylamine is comparable, suggesting that the neopentyl group does not negatively impact the stability of the oxime bond.

Conclusion and Recommendations

Both this compound and carboxymethoxylamine hemihydrochloride are effective reagents for bioconjugation via oxime ligation. The choice between them will depend on the specific requirements of the application.

  • Carboxymethoxylamine hemihydrochloride remains an excellent choice for general applications where high aqueous solubility and reaction efficiency are desired.

  • This compound presents a viable alternative, particularly in contexts where the introduction of a hydrophobic moiety might be beneficial, for instance, in modulating the pharmacokinetic properties of a biotherapeutic or improving interactions with lipid membranes.

Researchers should always perform a small-scale pilot experiment to determine the optimal reagent and reaction conditions for their specific biomolecule and application. The validation workflow described in this guide provides a robust framework for such an evaluation.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. [Link]

A Comprehensive Guide to Assessing the Stability of Oxime Bonds Formed with O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and drug delivery, the covalent linkage underpinning the construct is of paramount importance. The stability of this bond dictates the pharmacokinetic profile, therapeutic efficacy, and off-target toxicity of a molecule. Among the arsenal of conjugation chemistries, oxime ligation stands out for its high specificity and the formation of robust covalent bonds. This guide provides an in-depth technical assessment of the stability of oxime bonds, with a particular focus on those derived from O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, also known as O-neopentylhydroxylamine hydrochloride. We will delve into the factors governing oxime bond stability, offer a comparative analysis with other linkages, and provide detailed experimental protocols for your own stability assessments.

The Oxime Bond: A Superior Covalent Linkage

Oxime bonds are formed through the condensation reaction between an alkoxyamine and an aldehyde or ketone. This ligation chemistry is favored in bioconjugation due to its biocompatibility, proceeding under mild aqueous conditions, and the exceptional stability of the resulting C=N-O ether linkage.[1] Compared to other common linkages such as hydrazones and imines, oximes exhibit significantly greater resistance to hydrolysis across a broad pH range, a critical attribute for conjugates that must endure physiological conditions.[2][3]

The enhanced stability of the oxime bond can be attributed to the electronic properties of the linkage. The electronegativity of the oxygen atom in the C=N-O moiety diminishes the basicity of the imine nitrogen, making it less susceptible to protonation, which is the initiating step in acid-catalyzed hydrolysis.[2]

Understanding the Stability of O-Neopentyl Oximes: The Influence of Steric Hindrance

While extensive data exists for the stability of O-unsubstituted and small O-alkyl oximes, specific kinetic data for oximes derived from this compound is not extensively reported in the literature. However, fundamental chemical principles allow us to make well-reasoned projections about their stability. The 2,2-dimethylpropyl (neopentyl) group is sterically bulky. This steric hindrance at the oxygen atom of the oxime linkage is anticipated to play a significant role in its hydrolytic stability.

The mechanism of acid-catalyzed hydrolysis of an oxime involves the approach of a water molecule to the carbon of the C=N bond after protonation of the nitrogen. The bulky neopentyl group can sterically shield the oxime bond, impeding the approach of water and thereby slowing the rate of hydrolysis. This suggests that O-neopentyl oximes are likely to exhibit enhanced stability compared to their less sterically hindered counterparts, such as O-methyl or O-ethyl oximes.

Comparative Stability of Covalent Linkages

To contextualize the stability of oxime bonds, it is instructive to compare their hydrolytic stability with other commonly used covalent linkages in bioconjugation. The following table summarizes the half-lives of various linkages under different pH conditions.

Covalent Linkage Structure pH 5.0 pH 7.4 General Stability & Key Features
Oxime R-CH=N-O-R'Half-life: Days to WeeksHalf-life: Weeks to MonthsHighly stable across a broad pH range. Significantly more stable than hydrazones.[2][3]
Hydrazone R-CH=N-NH-R'Half-life: HoursHalf-life: DaysSusceptible to hydrolysis, particularly under acidic conditions. This pH-dependent lability can be exploited for controlled release in acidic endosomal compartments.[2]
Thioether (from Maleimide) R-S-R'StablePotentially LabileWhile the thioether bond itself is stable, the thiosuccinimide ring formed from maleimide-thiol reactions can undergo a retro-Michael reaction, especially in the presence of endogenous thiols, leading to payload release.
Amide R-CO-NH-R'Highly StableHighly StableExceptionally stable bond, often considered non-cleavable under physiological conditions.

Experimental Protocols for Assessing Oxime Bond Stability

A rigorous assessment of oxime bond stability is crucial for any application. Here, we provide detailed, step-by-step methodologies for key experiments to determine the hydrolytic stability of your oxime conjugate.

Protocol 1: Monitoring Hydrolytic Stability by ¹H NMR Spectroscopy

This protocol allows for the direct observation and quantification of oxime bond cleavage over time.

Materials:

  • Purified oxime conjugate of interest

  • Deuterated buffers (e.g., 100 mM sodium phosphate in D₂O) adjusted to desired pD values (e.g., 5.0, 7.4)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve a known concentration of the purified oxime conjugate in the desired deuterated buffer directly within an NMR tube.

  • Initial Spectrum (t=0): Acquire an initial ¹H NMR spectrum. Identify a characteristic proton signal unique to the intact oxime conjugate (e.g., the proton of the C=N-O group or a proton on an adjacent aromatic ring) and a signal corresponding to the aldehyde or ketone product that will be formed upon hydrolysis.

  • Incubation: Incubate the NMR tube at a constant, controlled temperature (e.g., 37°C) to simulate physiological conditions.

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals. The frequency of these measurements will depend on the expected stability of the oxime; for highly stable oximes, spectra may be taken every few hours or even daily.

  • Data Analysis:

    • For each spectrum, integrate the signal corresponding to the intact oxime and the signal for the hydrolysis product.

    • Calculate the percentage of the intact oxime conjugate remaining at each time point.

    • Plot the natural logarithm of the percentage of remaining conjugate versus time.

    • The data should yield a straight line, the slope of which is the negative of the first-order rate constant (k) for hydrolysis.

    • The half-life (t₁/₂) can then be calculated using the equation: t₁/₂ = ln(2) / k .

Workflow for ¹H NMR Stability Assessment

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep1 Dissolve oxime conjugate in deuterated buffer prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire initial ¹H NMR spectrum (t=0) prep2->acq1 acq2 Incubate at constant temperature acq1->acq2 acq3 Acquire spectra at time intervals acq2->acq3 an1 Integrate signals of intact conjugate and hydrolysis product acq3->an1 an2 Calculate % remaining conjugate an1->an2 an3 Plot ln(% remaining) vs. time an2->an3 an4 Determine rate constant (k) from the slope an3->an4 an5 Calculate half-life (t₁/₂) an4->an5

Caption: Workflow for ¹H NMR-based hydrolytic stability assessment.

Protocol 2: Stability Assessment by Reverse-Phase HPLC (RP-HPLC)

RP-HPLC is a highly sensitive method for quantifying the disappearance of the parent oxime conjugate and the appearance of its hydrolysis products.

Materials:

  • Purified oxime conjugate

  • Buffers of desired pH (e.g., 100 mM sodium phosphate at pH 5.0 and 7.4)

  • HPLC system with a suitable C18 column

  • Mobile phases (e.g., acetonitrile and water with 0.1% trifluoroacetic acid)

  • Incubator or water bath

Procedure:

  • Method Development: Develop an RP-HPLC method that provides good separation between the intact oxime conjugate and its potential hydrolysis products (the original aldehyde/ketone and hydroxylamine).

  • Sample Preparation: Prepare solutions of the oxime conjugate at a known concentration in the different pH buffers.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Course Analysis: At designated time points, withdraw an aliquot from each solution, quench the reaction if necessary (e.g., by freezing or adding a neutralizing agent), and inject it into the HPLC system.

  • Data Analysis:

    • Determine the peak area of the intact oxime conjugate at each time point.

    • Plot the peak area of the intact conjugate versus time.

    • From this plot, determine the rate of degradation and the half-life of the conjugate under each condition.

Workflow for RP-HPLC Stability Assessment

G cluster_setup Experiment Setup cluster_measurement Measurement cluster_quant Quantification & Analysis setup1 Develop separation method setup2 Prepare conjugate solutions in different pH buffers setup1->setup2 setup3 Incubate at constant temperature setup2->setup3 meas1 Withdraw aliquots at defined time intervals setup3->meas1 meas2 Analyze by RP-HPLC meas1->meas2 quant1 Determine peak area of intact conjugate meas2->quant1 quant2 Plot peak area vs. time quant1->quant2 quant3 Calculate degradation rate and half-life quant2->quant3

Caption: Workflow for RP-HPLC-based hydrolytic stability assessment.

Conclusion

The oxime bond represents a superior choice for the construction of stable bioconjugates. Its inherent resistance to hydrolysis, particularly when compared to hydrazones, makes it ideal for applications requiring long-term stability in physiological environments. While specific experimental data for oximes formed with this compound is sparse, the steric bulk of the neopentyl group is predicted to further enhance the stability of the oxime linkage by sterically hindering hydrolytic cleavage.

The provided experimental protocols offer a robust framework for researchers to quantitatively assess the stability of their own oxime-linked conjugates. By employing these methods, scientists and drug developers can make informed decisions in the design and optimization of novel therapeutics and research tools, ensuring the integrity and performance of their molecular constructs.

References

  • AxisPharm. (2024, September 25). Oxime and Hydrazone Reactions in Bioconjugation. Retrieved from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes. Angewandte Chemie International Edition, 47(39), 7523-7526. Retrieved from [Link]

Sources

A Comparative Guide to the Application of O-(2,2-dimethylpropyl)hydroxylamine Hydrochloride in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the strategic installation of functional groups is paramount to the construction of complex molecules, particularly in the realm of medicinal chemistry and drug development. The formation of oxime ethers is a cornerstone transformation, providing a stable and versatile linkage in a variety of molecular architectures. Among the diverse reagents available for this purpose, O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, also known as O-neopentylhydroxylamine hydrochloride, has emerged as a reagent of significant interest. This guide provides a comprehensive review of its applications, a critical comparison with alternative reagents, and detailed experimental protocols to inform rational selection in a research and development setting.

The unique structural feature of this reagent is the presence of a neopentyl group (2,2-dimethylpropyl). This bulky, sterically hindering moiety imparts specific properties to the resulting oxime ethers, influencing their stability, solubility, and conformational behavior. These attributes can be strategically leveraged to overcome challenges encountered with less sterically encumbered hydroxylamines.

Comparative Analysis: O-(2,2-dimethylpropyl)hydroxylamine vs. Alternatives

The primary application of this compound is in the formation of oxime ethers from carbonyl compounds (aldehydes and ketones). The principal alternatives include O-methylhydroxylamine hydrochloride, O-ethylhydroxylamine hydrochloride, and unsubstituted hydroxylamine hydrochloride. The choice of reagent is dictated by the desired properties of the final product.

ReagentKey Structural FeatureResulting Oxime PropertiesAdvantagesDisadvantagesTypical Applications
O-(2,2-dimethylpropyl)hydroxylamine HCl Bulky neopentyl groupHigh steric hindrance, increased hydrolytic stability, often crystalline.Enhanced stability can be crucial for downstream reactions or for the final product's shelf-life. The steric bulk can also direct the stereochemistry of the oxime (E/Z isomers).Slower reaction kinetics due to steric hindrance, potentially lower yields without optimization.Synthesis of drug candidates requiring stable oxime linkers, development of prodrugs, bioconjugation.
O-methylhydroxylamine HCl Small methyl groupLow steric hindrance, good reactivity.Generally high reactivity and good yields. The resulting methoxime is a common motif in medicinal chemistry.Lower hydrolytic stability compared to bulkier analogues. May not provide sufficient steric shielding.Widely used in the synthesis of bioactive molecules and for the derivatization of carbonyls for analytical purposes.
Hydroxylamine HCl No alkyl substituentForms unsubstituted oximes.Simple, inexpensive reagent. The resulting oxime can be further functionalized at the oxygen atom.Oximes can be prone to rearrangement (e.g., Beckmann rearrangement) or hydrolysis. Can exist as E/Z isomers which may be difficult to separate.Derivatization of carbonyls, synthesis of caprolactam.

The neopentyl group in O-(2,2-dimethylpropyl)hydroxylamine offers a distinct advantage in terms of chemical stability. The steric hindrance provided by the quaternary carbon atom shields the C=N-O linkage from nucleophilic attack and hydrolysis. This is particularly valuable in the development of drug candidates that must withstand the acidic environment of the stomach or enzymatic degradation.

Experimental Protocols and Methodologies

A critical aspect of reagent selection is the practical consideration of reaction setup and execution. Below are detailed protocols for a typical oxime formation reaction, providing a basis for comparison.

Protocol 1: General Procedure for the Synthesis of an O-(2,2-dimethylpropyl)oxime Ether

This protocol describes a standard method for the reaction of a ketone with this compound.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification ketone 1. Dissolve Ketone (1.0 eq) in Ethanol reagent 2. Add O-(2,2-dimethylpropyl)hydroxylamine HCl (1.1 eq) ketone->reagent base 3. Add Pyridine (1.2 eq) reagent->base stir 4. Stir at 25-50 °C base->stir monitor 5. Monitor by TLC/LC-MS (2-12 hours) stir->monitor concentrate 6. Concentrate in vacuo monitor->concentrate extract 7. Partition between EtOAc and water concentrate->extract dry 8. Dry organic layer (Na2SO4) extract->dry purify 9. Purify by column chromatography dry->purify product Final Product purify->product

Caption: Step-by-step workflow for a typical oxime ether synthesis.

Materials:

  • Ketone or aldehyde (1.0 equivalent)

  • This compound (1.1 equivalents)

  • Pyridine (1.2 equivalents) or Sodium Acetate (1.5 equivalents)

  • Ethanol or Methanol

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for chromatography

Procedure:

  • To a solution of the carbonyl compound in ethanol, add this compound.

  • Add the base (e.g., pyridine) to the mixture. The base neutralizes the HCl salt, liberating the free hydroxylamine.

  • Stir the reaction mixture at room temperature or heat gently (e.g., 50 °C) for 2-12 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water or a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired O-neopentyl oxime ether.

The choice of base and solvent can be critical. While pyridine is commonly used, for base-sensitive substrates, milder bases like sodium acetate or sodium bicarbonate can be employed. The reaction temperature and time are dependent on the reactivity of the carbonyl substrate, with aldehydes generally reacting faster than ketones.

Conclusion

This compound is a valuable reagent for the synthesis of sterically hindered and hydrolytically stable oxime ethers. Its primary advantage lies in the unique properties imparted by the neopentyl group, which can be strategically exploited in the design of robust drug candidates and other advanced molecular systems. While alternatives like O-methylhydroxylamine hydrochloride may offer faster reaction kinetics, the enhanced stability of O-neopentyl oximes provides a compelling reason for its selection in applications where product longevity and resistance to degradation are paramount. The choice of reagent should, therefore, be a considered decision based on a thorough analysis of the desired final product properties and the synthetic context. Careful optimization of reaction conditions, as outlined in the provided protocol, will ensure successful implementation of this versatile building block.

Safety Operating Guide

Navigating the Disposal of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe disposal of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride, a compound that, like many specialized reagents, requires careful management from cradle to grave. Our focus is to empower you with the knowledge to not only follow procedures but to understand the critical reasoning behind them, ensuring a culture of safety and scientific excellence in your laboratory.

Part 1: Understanding the Hazard Profile

Before any disposal protocol can be established, a thorough understanding of the chemical's intrinsic hazards is paramount. Based on the safety data sheets (SDS) for the closely related hydroxylamine hydrochloride, we can anticipate that this compound presents the following risks:

  • Corrosivity: It is likely corrosive to metals.[5][9][10] This property dictates the types of containers suitable for waste accumulation.

  • Toxicity: It is expected to be harmful if swallowed or in contact with skin.[5][8][9][10] This necessitates the use of appropriate personal protective equipment (PPE) during handling and disposal.

  • Skin and Eye Irritation: The compound is likely to cause skin irritation and serious eye irritation.[5][7][8][9][12]

  • Sensitization: There is a potential for it to cause an allergic skin reaction.[1][5][8][9]

  • Carcinogenicity: It may be suspected of causing cancer.[1][5][8][9]

  • Organ Toxicity: Prolonged or repeated exposure may cause damage to organs.[2][8][9]

  • Environmental Hazard: The compound is expected to be very toxic to aquatic life, with long-lasting effects.[1][2][4][5][8][10] This underscores the critical importance of preventing its release into the environment.

These hazards firmly place this compound within the category of hazardous waste, requiring strict adherence to disposal regulations.

Part 2: The Regulatory Landscape: Adherence to RCRA

In the United States, the disposal of hazardous waste is governed by the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[13][14][15] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[14][15]

As a generator of this hazardous waste, your laboratory is responsible for its proper identification, management, and disposal.[13][15][16][17] This involves determining your generator status (Very Small, Small, or Large Quantity Generator), which depends on the amount of hazardous waste produced per month and dictates specific on-site accumulation limits and timeframes.[13][17][18]

Part 3: Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the disposal of this compound, ensuring safety and compliance.

Step 1: Waste Identification and Segregation

  • Causality: The first and most critical step is to correctly identify this compound waste.[13][19] All materials contaminated with this chemical, including personal protective equipment (gloves, lab coats), absorbent materials from spills, and empty containers, must be treated as hazardous waste.[20][21]

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for this compound and its associated contaminated materials.

    • Never mix this waste with other chemical waste streams unless you have confirmed their compatibility.[22][23] Incompatible materials can lead to dangerous chemical reactions.

    • The original container, if in good condition, is often the best choice for waste accumulation.[20][21]

Step 2: Proper Waste Accumulation and Storage

  • Causality: Safe storage is essential to prevent accidental releases and ensure the safety of laboratory personnel.[24]

  • Procedure:

    • Container Selection: Use a container that is compatible with the chemical. Given its likely corrosive nature, avoid metal containers.[4][5] High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable. The container must have a secure, tight-fitting lid.[21]

    • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name: "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").[20][24] The accumulation start date must also be clearly marked on the label.[24]

    • Storage Location: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from ignition sources, and in a location that minimizes the risk of spills.[25] Ensure secondary containment is in place to capture any potential leaks.

Step 3: Managing Spills and Contaminated Materials

  • Causality: Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Procedure:

    • Personnel Safety: Evacuate non-essential personnel from the area. The individual cleaning the spill must wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3][6] For significant spills, respiratory protection may be necessary.[1]

    • Containment and Cleanup: For solid spills, carefully sweep up the material to avoid creating dust.[1][3][6] Dampening the material with water may help to reduce dust generation.[3][4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

    • Disposal of Cleanup Materials: All materials used for cleanup, including absorbent pads, contaminated gloves, and wipes, must be placed in the designated hazardous waste container for this compound.[21]

Step 4: Final Disposal

  • Causality: The final disposal of hazardous waste must be carried out by a licensed and reputable hazardous waste disposal company to ensure it is managed in an environmentally sound manner.

  • Procedure:

    • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for the pickup and disposal of the waste.[19][20][21]

    • Manifesting: For transportation off-site, the waste will need to be accompanied by a hazardous waste manifest, which tracks the waste from your laboratory to its final destination.[13][17][25] Your EHS department or the waste contractor will typically handle the preparation of this document.

    • Record Keeping: Maintain accurate records of the amount of waste generated and the date of disposal. These records are a crucial component of regulatory compliance.[25]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_accumulate Accumulation & Storage cluster_spill Spill Management cluster_disposal Final Disposal start Generation of Waste identify Identify as Hazardous Waste (Solid, Liquid, Contaminated Materials) start->identify segregate Segregate from other waste streams identify->segregate Hazardous container Select Compatible Container (e.g., HDPE, non-metal) segregate->container label_container Label Container: 'Hazardous Waste', Chemical Name, Hazards, Date container->label_container store Store in designated Satellite Accumulation Area with Secondary Containment label_container->store contact_ehs Contact EHS or Certified Waste Contractor store->contact_ehs Container Full or Time Limit Reached spill Spill Occurs ppe Don Appropriate PPE spill->ppe cleanup Contain and Clean Up Spill (Inert absorbent/Careful sweeping) ppe->cleanup dispose_cleanup Place cleanup materials in designated waste container cleanup->dispose_cleanup dispose_cleanup->store manifest Prepare Hazardous Waste Manifest contact_ehs->manifest pickup Arrange for Waste Pickup manifest->pickup record Maintain Disposal Records pickup->record end Proper Disposal Complete record->end

Caption: Decision workflow for the safe disposal of this compound.

Quantitative Data Summary
ParameterGuideline/RequirementRationale
Waste Accumulation Time Limit Varies by generator status (e.g., up to 90 days for Large Quantity Generators).[18]To prevent the long-term storage of hazardous materials on-site and ensure timely disposal.
Container Material Non-metallic, chemically resistant (e.g., HDPE).[4][5][20][21]To prevent corrosion and leakage due to the chemical's properties.
Spill Cleanup Use of inert absorbent materials.[3]To safely contain and manage spills without reacting with the hazardous chemical.
Environmental Release Prohibited.[1][5]The substance is very toxic to aquatic life.

By adhering to these detailed procedures, grounded in a thorough understanding of the chemical's hazards and the governing regulations, you can ensure the safe and responsible disposal of this compound. This commitment to safety not only protects you and your colleagues but also upholds the integrity of your research and your institution's commitment to environmental stewardship.

References

  • GAIACA. (2022-04-11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Clean Management Environmental Group, Inc. (2019-07-17). What it Really Means to be RCRA Compliant with Hazardous Waste. Retrieved from [Link]

  • ERA Environmental. (2021-02-03). RCRA facts: An Overview of the Hazardous Waste Management Law. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-08-13). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-07-25). Summary of the Resource Conservation and Recovery Act. Retrieved from [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • National Environmental Trainers. RCRA Regulations Explained. Retrieved from [Link]

  • National Center for Biotechnology Information. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Management of Waste. Retrieved from [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • National Science Teaching Association. (2024-08-16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]

  • Szabo-Scandic. Hydroxylamine hydrochloride - SAFETY DATA SHEET. Retrieved from [Link]

  • Heritage-Crystal Clean, LLC. (2026-01-12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]

  • EMD Millipore. (2024-01-01). SAFETY DATA SHEET - Hydroxylamine Hydrochloride GR ACS. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. Retrieved from [Link]

  • Lab Alley. (2025-07-03). SAFETY DATA SHEET - Hydroxylamine Hydrochloride. Retrieved from [Link]

  • AEG Environmental. (2016-12-05). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. Retrieved from [Link]

  • Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE AR/ACS - Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025-05-30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.